5-Chloro-2-methyl-1,8-naphthyridine
Description
Properties
IUPAC Name |
5-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRQEIMGVCUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483145 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-45-8 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methyl-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the 1,8-Naphthyridine Scaffold
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-1,8-naphthyridine
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has captured the sustained interest of researchers in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This has led to the development of a wide array of derivatives exhibiting potent biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Marketed drugs such as Gemifloxacin (antibacterial) and Voreloxin (anticancer) underscore the therapeutic value of this core structure.[5]
This compound (CAS No. 1772-45-8) is a key intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the chloro and methyl groups offers distinct advantages: the methyl group can influence solubility and metabolic stability, while the chlorine atom at the C5 position serves as a versatile synthetic handle for introducing further chemical diversity through nucleophilic substitution reactions. This guide, intended for researchers and drug development professionals, provides a detailed examination of the prevailing synthetic strategies for this valuable compound, grounded in mechanistic understanding and practical, field-proven insights.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
The construction of the 1,8-naphthyridine ring system can be approached through several classic named reactions, including the Skraup-Doebner-von Miller synthesis and the Combes synthesis.[6][7] However, for the specific substitution pattern of this compound, the most direct and efficient approach is the Friedländer Annulation .[8] This powerful reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaromatic aldehyde with a compound containing a reactive α-methylene group, such as a ketone.[9]
A retrosynthetic analysis immediately points to two primary synthons:
-
A pyridine-based aldehyde: Specifically, 2-amino-6-chloronicotinaldehyde (a 2-amino-3-formylpyridine derivative). The amino group and the aldehyde are essential for the condensation and cyclization, while the chlorine atom at the 6-position of the pyridine ring will become the desired 5-chloro substituent in the final naphthyridine product.
-
A methyl ketone: The simplest and most direct source for the 2-methyl group is acetone.
The overall synthetic transformation is depicted below.
Caption: Overall synthetic scheme for this compound.
Part 2: The Friedländer Annulation: Mechanism and Practical Application
The Friedländer synthesis is prized for its efficiency and atom economy, typically proceeding in a single step with water as the only byproduct. The choice of catalyst is critical and dictates the reaction conditions and, in some cases, the regioselectivity when using unsymmetrical ketones.[10][11]
Reaction Mechanism
The reaction proceeds through a sequence of well-understood steps:
-
Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the enolate of acetone and the aldehyde group of 2-amino-6-chloronicotinaldehyde. An acid catalyst can achieve the same outcome by activating the carbonyl group of the aldehyde.
-
Dehydration: The resulting aldol adduct rapidly dehydrates to form a stable, conjugated α,β-unsaturated carbonyl intermediate.
-
Cyclization (Michael Addition): The nucleophilic amino group then attacks the β-carbon of the unsaturated system in an intramolecular conjugate addition (aza-Michael reaction), forming the second ring.
-
Aromatization: The final step involves the elimination of a second molecule of water to aromatize the newly formed ring, yielding the stable 1,8-naphthyridine product.
Caption: Mechanism of the Friedländer Annulation.
Catalyst and Solvent Selection: A Scientist's Perspective
The choice of catalyst and solvent system is not arbitrary; it is a deliberate decision to optimize yield, purity, reaction time, and sustainability.
-
Base Catalysis: Traditional methods often employ strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). These are effective but can sometimes lead to side reactions. Choline hydroxide has been demonstrated as a superior basic catalyst in aqueous media, leading to excellent yields.[12]
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., CeCl₃·7H₂O, SnCl₄) are also highly effective.[7][9] Lewis acids are particularly useful as they can coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial condensation. Cerium(III) chloride is an attractive option due to its low toxicity and reusability, especially under solvent-free grinding conditions.[9]
-
Green Chemistry Approaches: There is a strong trend towards more environmentally benign syntheses.
-
Water as a Solvent: Performing the reaction in water is highly advantageous. It is non-toxic, non-flammable, and can promote the reaction through hydrophobic effects. Excellent yields (often >90%) have been reported for Friedländer syntheses in water, particularly at slightly elevated temperatures (e.g., 50 °C).[12][13]
-
Ionic Liquids (ILs): Basic ionic liquids can serve as both the solvent and the catalyst.[8][11] This approach offers benefits such as high thermal stability and the potential for catalyst recycling, although the cost and viscosity of ILs can be practical limitations.[11]
-
For the synthesis of this compound, an aqueous system using a simple base like KOH or a specialized catalyst like choline hydroxide represents a robust, high-yielding, and environmentally conscious choice.[12]
Part 3: Detailed Experimental Protocol
This protocol is a representative procedure based on established green chemistry principles for the Friedländer reaction.[12]
Objective: To synthesize this compound from 2-amino-6-chloronicotinaldehyde and acetone.
Materials:
-
2-Amino-6-chloronicotinaldehyde (1.0 eq)
-
Acetone (1.5 - 3.0 eq)
-
Potassium Hydroxide (KOH) (0.2 eq) or Choline Hydroxide (1-5 mol%)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloronicotinaldehyde (1.0 eq).
-
Reagent Addition: Add deionized water (approx. 10 mL per gram of starting aldehyde), followed by acetone (1.5 eq) and potassium hydroxide (0.2 eq).
-
Scientist's Note: Using a slight excess of acetone ensures the reaction goes to completion. The concentration of the base is catalytic; a higher concentration does not necessarily improve the yield and can complicate work-up.
-
-
Reaction Execution: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: a. Once the starting material is consumed, cool the reaction mixture to room temperature. A solid precipitate of the product may form. b. Extract the aqueous mixture with ethyl acetate (3 x volume of water used).
-
Trustworthiness Check: This extraction ensures that all organic product is recovered from the aqueous phase. Performing it three times maximizes recovery efficiency. c. Combine the organic layers and wash with brine (1 x volume). The brine wash helps to remove residual water and inorganic salts from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is obtained as a solid. If TLC analysis shows significant impurities, purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The expected molecular weight is approximately 178.62 g/mol .[14]
Part 4: Data and Yield Analysis
The efficiency of the Friedländer synthesis is highly dependent on the chosen conditions. The following table summarizes representative data from the literature for analogous transformations, providing a benchmark for expected outcomes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 | [12] |
| KOH | Water | 50 | 6 | 84 | [12] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temp | 0.25 | ~90 | [9] |
| Basic Ionic Liquid | [Bmmim][Im] | 80 | 24 | >90 | [8][11] |
| Pyrrolidine Derivatives | Toluene | 110 | 12 | 65-84 | [10] |
Conclusion
The synthesis of this compound is most effectively achieved via the Friedländer Annulation. Modern adaptations of this classic reaction, particularly those employing water as a solvent and mild, efficient catalysts, offer a sustainable, high-yield, and robust pathway to this valuable synthetic intermediate. The protocol described herein provides a reliable and self-validating system for its preparation, enabling researchers to access this scaffold for further elaboration in drug discovery and materials science programs. The key to success lies in the rational selection of catalyst and reaction conditions, balancing reaction efficiency with practical and environmental considerations.
References
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Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Kaur, R., et al. (2021). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Ansari, A., & Lal, C. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Singh, P., & Kumar, A. (2016). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]
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Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
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Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
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Kaur, R., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Available at: [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]
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An overview of various name reactions for the synthesis of quinoline and its derivatives. IIP Series. Available at: [Link]
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El-Gaby, M. S. A., et al. (2013). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]
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Wikipedia. Doebner–Miller reaction. Available at: [Link]
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Charris, J., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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Al-Obaidi, A. M. J. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate. Available at: [Link]
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Manoj, M., et al. (2011). Synthesis of linear dibenzo[10][13]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. Available at: [Link]
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Sirbu, D., et al. (2020). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]
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Garai, S., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
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Li, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]
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Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
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Manoj, M., et al. (2011). Synthesis of linear dibenzo[10][13]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]
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Kim, D., et al. (2022). Late-stage oxidative C(sp3)–H methylation. Nature. Available at: [Link]
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Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]
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Wagner, C., & Marshall, P. (2010). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Journal of Chemical Education. Available at: [Link]
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5-Chloro-2-methyl-1,8-naphthyridine chemical properties
An In-Depth Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, advanced characterization protocols, synthetic strategies, and key applications, grounding all claims in authoritative references.
Core Compound Identity and Physicochemical Profile
This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery.[1][2] The presence of the chloro and methyl substituents on the rigid 1,8-naphthyridine core imparts specific electronic and steric properties that are crucial for its interaction with biological targets and its utility as a chemical building block.
Key Chemical Identifiers
A consistent and accurate identification of a chemical entity is the foundation of reproducible research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1772-45-8 | [3] |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| InChI Key | GLDRQEIMGVCUET-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, absorption, and distribution. While extensive experimental data for this specific molecule is not widely published, the table below provides key parameters. Researchers are strongly advised to perform experimental validation for mission-critical applications.
| Property | Value / Observation | Rationale & Context |
| Melting Point | Data not available. | Naphthyridine cores are generally crystalline solids with high melting points due to their rigid, planar structure. For example, the related 2-Amino-5-chloro-1,8-naphthyridine has a reported melting point of >300 °C.[4] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. |
| Solubility | Data not available. | Expected to have low solubility in water but should be soluble in common organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), which is typical for planar heterocyclic systems.[4] |
| Appearance | Expected to be an off-white to yellow crystalline solid. | Based on the general appearance of related naphthyridine derivatives. |
| Calculated logP | 4.18 | This value, calculated for the related 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine, suggests significant lipophilicity, which is a key parameter in drug design for membrane permeability.[5] |
Structural Elucidation and Spectroscopic Characterization
Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural confirmation. The following protocols are designed to yield unambiguous characterization.
Analytical Workflow for Structural Verification
A logical workflow ensures that data from multiple techniques are used synergistically to build a complete and validated structural picture of the molecule.
Caption: Workflow for the structural validation of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's carbon-hydrogen framework.
-
Objective: To confirm the proton (¹H) and carbon (¹³C) environments and their connectivity.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate and reproducible calibration of chemical shifts.[6]
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz). Expected signals would include aromatic protons on the naphthyridine core and a singlet for the methyl group. The integration values should correspond to the number of protons in each unique environment.
-
¹³C NMR Acquisition: Acquire the spectrum. Nine distinct carbon signals are expected. The chemical shifts will indicate the electronic environment of each carbon (e.g., aromatic, aliphatic, substituted).
-
-
Trustworthiness Check: The number of unique signals in both ¹H and ¹³C spectra must match the number of unique proton and carbon environments predicted by the molecule's structure.
Protocol: Mass Spectrometry (MS)
MS confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.
-
Objective: To determine the exact molecular weight and isotopic pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[6]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Causality: High-resolution instruments provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 179.6. Critically, observe the isotopic pattern. The presence of a chlorine atom should result in a characteristic M+2 peak (~32% the intensity of the M peak), confirming the presence and number of chlorine atoms.
-
-
Trustworthiness Check: The experimentally measured mass should be within 5 ppm of the theoretical calculated mass for C₉H₇ClN₂. The isotopic pattern must match the theoretical pattern for a molecule containing one chlorine atom.
Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
-
Objective: To confirm the presence of key functional groups and bonds.
-
Methodology:
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Analysis: Key expected vibrational bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic naphthyridine ring system.
-
~850-750 cm⁻¹: C-Cl stretching.
-
~1380 cm⁻¹: C-H bending from the methyl group.
-
-
-
Trustworthiness Check: The presence of these characteristic peaks provides orthogonal validation to the structural data obtained from NMR and MS.
Synthesis and Reactivity
The 1,8-naphthyridine scaffold can be constructed through several synthetic routes. The Friedländer annulation is one of the most common and versatile methods.[7][8]
The Friedländer Synthesis
This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
Caption: Generalized mechanism of the Friedländer Synthesis.
Protocol: Representative Synthesis
While the exact synthesis of this compound can vary, a general procedure based on the Friedländer reaction provides a reliable pathway. Recent methodologies have focused on using water as a solvent and biocompatible catalysts, making the process more environmentally friendly.[8]
-
Objective: To synthesize the 1,8-naphthyridine core via a catalyzed condensation reaction.
-
Methodology:
-
Reactant Preparation: In a reaction vessel, combine 2-amino-6-chloronicotinaldehyde (1 equivalent) with acetone (1.5-2 equivalents) in a suitable solvent (e.g., water or ethanol).[8]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., KOH or an ionic liquid catalyst).[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, neutralize the reaction mixture. The product often precipitates and can be collected by filtration. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Trustworthiness Check: The purity of the final product must be assessed using the analytical methods described in Section 2 (NMR, MS) and HPLC to ensure it meets the required standard (>98% for most research applications).
Applications in Research and Development
The 1,8-naphthyridine scaffold is a cornerstone in modern medicinal chemistry due to its rigid structure and hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with enzyme active sites.[2][9]
Role in Oncology: Kinase Inhibition
Derivatives of the 1,8-naphthyridine core are prominent in the design of kinase inhibitors for cancer therapy.[4] Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By occupying the ATP-binding site of kinases like EGFR (Epidermal Growth Factor Receptor), these inhibitors block downstream signaling that promotes cell proliferation.
Caption: Simplified diagram of kinase inhibition by a 1,8-naphthyridine derivative.
Other Therapeutic and Industrial Applications
-
Antimicrobial Agents: The scaffold is a key component of approved antibacterial drugs (e.g., Gemifloxacin) and derivatives are being explored as efflux pump inhibitors to combat multidrug resistance in bacteria.[4][9]
-
Neurodegenerative Disorders: The structure has been investigated for its potential to treat conditions like Alzheimer's disease.[2][10]
-
Materials Science: The photophysical properties of 1,8-naphthyridines make them useful as components in light-emitting diodes (LEDs), molecular sensors, and dye-sensitized solar cells.[9][11]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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5-chloro[3]benzofuro[2,3-b][3][12]naphthyridine. (2025, May 20). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]
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Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4749. [Link]
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4-Amino-3,5-dichlorobenzenesulfonamide. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine (CAS 1772-45-8)
A Keystone Intermediate for Advanced Drug Discovery and Materials Science
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-1,8-naphthyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, spectroscopic profile, and its emerging applications as a pivotal intermediate in the creation of novel therapeutic agents and functional materials.
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and embedded nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This scaffold is a key component in a range of therapeutics, including anticancer and antimicrobial agents.[3][4][5] The subject of this guide, this compound, offers two strategic points for chemical modification: the reactive chlorine atom at the 5-position and the methyl group at the 2-position. This dual functionality makes it a highly versatile precursor for combinatorial library synthesis and targeted drug design.
Physicochemical Properties and Spectroscopic Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
| Property | Value | Source/Comment |
| CAS Number | 1772-45-8 | [6] |
| Molecular Formula | C₉H₇ClN₂ | [6] |
| Molecular Weight | 178.62 g/mol | [6] |
| Appearance | Off-white to yellow crystalline powder | Inferred from supplier data |
| Storage | Store in a cool, dry place, away from light | General laboratory practice |
Spectroscopic Data
While comprehensive, publicly available spectra for this specific compound are limited, typical chemical shifts for the 1,8-naphthyridine core can be referenced from extensive databases and literature on related compounds.[7][8][9][10][11] For precise characterization, experimental determination is strongly recommended. Commercial suppliers often provide compound-specific analytical data upon request.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a characteristic singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule, including the chemical shifts for the carbons in the heterocyclic rings and the methyl group.[13][14]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound
The most prominent and efficient method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation .[15][16][17][18][19] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Conceptual Workflow for Friedländer Synthesis
Caption: Friedländer synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established Friedländer synthesis methodologies.[15][16][17][18][19] Researchers should optimize conditions for their specific laboratory setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.[20]
-
Addition of Reagents: Add an excess of acetone (3.0-5.0 eq) to the solution.
-
Catalysis: Slowly add a catalytic amount of a base (e.g., potassium hydroxide or piperidine) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its chloro and methyl substituents.
Nucleophilic Aromatic Substitution (SₙAr) at the 5-Position
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[21][22][23][24][25] This is a cornerstone of its utility in creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are crucial for modulating solubility and biological target interactions.
-
Alkoxylation and Thiolation: Treatment with alkoxides or thiolates can yield the corresponding ethers and thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[26][27][28][29]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: A powerful method for the formation of carbon-nitrogen bonds with a broad range of amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Caption: Key reaction pathways for the derivatization of this compound.
Applications in Drug Discovery and Materials Science
The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[30][1][31] Derivatives have shown promise as:
-
Anticancer Agents: Many 1,8-naphthyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][32][33] Their mechanisms often involve the inhibition of topoisomerases or protein kinases.[32][5]
-
Antimicrobial Agents: The structural similarity to quinolone antibiotics makes 1,8-naphthyridines a promising class of antibacterial and antifungal agents.[32]
-
Antiviral and Anti-inflammatory Agents: Certain derivatives have demonstrated potential in modulating viral replication and inflammatory pathways.[5]
The ability to readily functionalize this compound at the 5-position allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This compound is a strategically important heterocyclic intermediate. Its straightforward synthesis via the Friedländer reaction and the versatile reactivity of its chloro substituent provide a robust platform for the development of novel, high-value molecules. For researchers in medicinal chemistry and materials science, this compound represents a key starting point for the exploration of new chemical space and the creation of next-generation therapeutics and functional materials.
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Spectroscopic Data of 5-Chloro-2-methyl-1,8-naphthyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5-Chloro-2-methyl-1,8-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogs, offering a robust framework for the characterization of this and similar molecules.
The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A precise understanding of the spectroscopic characteristics of substituted 1,8-naphthyridines is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with the conventional numbering of the naphthyridine ring, is presented below.
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2. These predictions are based on the known shifts of 1,8-naphthyridine and the anticipated substituent effects of the methyl and chloro groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| C-2 | ~160 |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~155 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~150 |
| C-8a | ~148 |
Rationale for Predicted Chemical Shifts:
-
Methyl Carbon (CH₃): The methyl carbon is expected to appear in the aliphatic region, around 25 ppm.
-
Quaternary Carbons (C-2, C-4a, C-5, C-8a): These carbons will generally show weaker signals. C-2 will be downfield due to its attachment to two nitrogen atoms in the aromatic system. The presence of the chlorine atom will influence the chemical shift of C-5.
-
Methine Carbons (C-3, C-4, C-6, C-7): The chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms and the substituents. C-7 is expected to be the most downfield of the methine carbons due to its position adjacent to a nitrogen atom.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of ¹³C NMR spectra generally requires a greater number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
The sample preparation is the same as for ¹H NMR. The data acquisition typically involves a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₉H₇ClN₂), the expected molecular weight is approximately 178.62 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 178/180 | Molecular ion peak with a characteristic ~3:1 isotopic pattern for chlorine. |
| [M-CH₃]⁺ | 163/165 | Loss of a methyl radical. |
| [M-Cl]⁺ | 143 | Loss of a chlorine radical. |
| [M-HCN]⁺ | 151/153 | Loss of hydrogen cyanide. |
Rationale for Predicted Fragmentation:
The molecular ion peak ([M]⁺) is expected to be prominent. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for such heterocyclic systems include the loss of the methyl group, the chlorine atom, and the elimination of a neutral molecule such as HCN.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a common and effective technique for the analysis of nitrogen-containing heterocyclic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. While the presented data is based on established spectroscopic principles and comparison with related structures, it serves as a robust framework for researchers engaged in the synthesis and characterization of this and similar heterocyclic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. It is recommended that this predicted data be confirmed with experimentally acquired spectra for definitive structural assignment.
References
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
Biological activity of 5-Chloro-2-methyl-1,8-naphthyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-methyl-1,8-naphthyridine Derivatives
Abstract: The 1,8-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the biological potential of 1,8-naphthyridine derivatives, with a specific focus on the influence of chloro and methyl substitutions, exemplified by the this compound framework. We will explore the synthetic rationale, delve into the mechanisms of anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of heterocyclic compounds.
Introduction: The 1,8-Naphthyridine Scaffold: A Privileged Core
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has consistently captured the attention of medicinal chemists.[2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal backbone for designing molecules that can interact with various biological targets. This versatility has led to the development of derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[3][4]
The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine core. Halogens, such as chlorine, can enhance binding affinity and modulate electronic properties, while alkyl groups, like methyl, can influence solubility and steric interactions. Understanding the interplay of these substitutions is critical for rational drug design.
Synthesis Strategies for Substituted 1,8-Naphthyridines
The construction of the 1,8-naphthyridine core is typically achieved through well-established cyclization reactions, with the Friedländer synthesis being a prominent method. This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive carbonyl and an adjacent methylene group.[5][6]
Causality in Synthesis: The choice of starting materials is paramount. To synthesize a this compound derivative, one would logically start with a 2-aminopyridine precursor already bearing the desired chlorine atom at the corresponding position. The methyl group at the 2-position of the final naphthyridine is introduced via the ketone component (e.g., using a substituted acetylacetone or a similar β-dicarbonyl compound). Subsequent modifications can be made to introduce further diversity. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then be transformed into various other functionalities.[7]
Below is a generalized workflow for the synthesis of substituted 1,8-naphthyridine derivatives.
Caption: Key anticancer mechanisms targeted by 1,8-naphthyridine derivatives.
Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 16 | Naphthyl at C-2 | Leukemia (HL-60) | 0.1 | [8] |
| Compound 16 | Naphthyl at C-2 | Cervical (HeLa) | 0.7 | [8] |
| Compound 47 | Halogen substituted | Pancreatic (MIAPaCa) | 0.41 | [9] |
| Compound 36 | Halogen substituted | Ovarian (PA-1) | 1.19 | [9] |
| Compound 12 | Carboxamide deriv. | Breast (HBL-100) | 1.37 | [10]|
Antimicrobial Activity
The 1,8-naphthyridine core is famously the scaffold of nalidixic acid, the first quinolone antibiotic. [1][11]This historical precedent has driven extensive research into the antimicrobial properties of its derivatives.
Mechanism of Action: The primary mechanism for antimicrobial action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase. [1][11]This enzyme is essential for managing DNA supercoiling during replication. Its inhibition prevents bacterial DNA synthesis, leading to cell death. This is the same mechanism employed by the widely used fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR): While the core scaffold is active, specific substitutions are required for potent, direct antibacterial effects. Interestingly, some derivatives that lack clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of existing antibiotics like fluoroquinolones. [12][13]For example, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide was found to act synergistically with norfloxacin and ofloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. [12][14]This suggests an alternative mechanism, possibly related to the inhibition of bacterial efflux pumps or other resistance mechanisms.
Caption: Inhibition of DNA gyrase is a primary antimicrobial mechanism for 1,8-naphthyridines.
Anti-inflammatory Activity
Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory properties. [3][8]This activity is often linked to their ability to modulate the immune response, particularly the production of inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory cytokines. [15][10]By reducing the secretion of these signaling molecules from immune cells like dendritic cells, these compounds can dampen the inflammatory cascade. Specific triazolo[4,3-a]n[1][16]aphthyridine derivatives have demonstrated good anti-inflammatory properties in animal models, such as the carrageenan-induced paw edema test in rats. [17]
Experimental Protocols
To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ values of potential anticancer agents. [8] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine, doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Synergy Testing (Checkerboard Assay): To evaluate potentiation, this method can be adapted by preparing serial dilutions of the 1,8-naphthyridine derivative along one axis of the plate and a standard antibiotic (e.g., norfloxacin) along the other axis. The change in the antibiotic's MIC in the presence of the derivative is then determined.
Caption: Generalized workflow for evaluating the anticancer and antimicrobial activity of test compounds.
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold remains a highly valuable core for the development of new therapeutic agents. The introduction of specific substituents, such as a chlorine atom at the C-5 position and a methyl group at the C-2 position, provides a strategic approach to modulating the biological activity of the parent ring system. While direct data on the this compound series is emerging, the extensive research on related analogues strongly suggests potential for potent anticancer, antimicrobial (particularly as antibiotic potentiators), and anti-inflammatory activities.
Future research should focus on the targeted synthesis of a library of this compound derivatives with diverse functional groups at other positions (e.g., C-3, C-7). Systematic screening of these compounds against a broad panel of cancer cell lines, multi-drug resistant bacterial strains, and in inflammatory pathway assays will be crucial. Elucidating their precise mechanisms of action and optimizing for pharmacokinetic and toxicological properties will be key steps in translating the promise of this scaffold into clinically viable drug candidates.
References
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The structure–activity relationships for 1,8-naphthyridine derivatives - ResearchGate. (URL: [Link])
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (URL: [Link])
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (URL: [Link])
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Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (URL: [Link])
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Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (URL: [Link])
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Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (URL: [Link])
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1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][2][18]riazolo[4,3-a]n[1][16]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed. (URL: [Link])
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(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (URL: [Link])
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Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. (URL: [Link])
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])
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(PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - ResearchGate. (URL: [Link])
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A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar. (URL: [Link])
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1,8-Naphthyridine synthesis - Organic Chemistry Portal. (URL: [Link])
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(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (URL: [Link])
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Unlocking Therapeutic Potential: A Technical Guide to 5-Chloro-2-methyl-1,8-naphthyridine and Its Prospective Targets
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives.[1] This in-depth technical guide focuses on the therapeutic potential of a specific analogue, 5-Chloro-2-methyl-1,8-naphthyridine. While direct biological data for this compound is emerging, this document synthesizes existing knowledge on structurally related 1,8-naphthyridine derivatives to logically deduce and propose its most promising therapeutic targets. We will delve into the structure-activity relationships that govern the efficacy of this chemical class and provide detailed, field-proven experimental protocols for the validation of these prospective targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel heterocyclic compounds.
The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered significant attention in the quest for novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Several compounds based on this scaffold are currently in clinical trials, underscoring its therapeutic relevance.[3]
Decoding the Therapeutic Promise of this compound: A Rationale Based on Structure-Activity Relationships
The specific substitution pattern of a chloro group at the C-5 position and a methyl group at the C-2 position of the 1,8-naphthyridine core suggests several avenues for therapeutic intervention. Structure-activity relationship (SAR) studies on analogous compounds provide a strong foundation for predicting the potential biological activities of this compound.
Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The presence of a chloro group can significantly influence the electronic properties and binding interactions of the molecule with its biological target. Furthermore, methyl substitutions at various positions on the naphthyridine ring have been shown to modulate anticancer and antimicrobial efficacy.[3] For example, some methyl-substituted compounds at the C-6 or C-7 positions were found to be more active than those substituted at the C-5 position.[3]
Based on these established SAR principles, we can hypothesize that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent.
Proposed Therapeutic Target Classes and Validation Strategies
Given the extensive research on the 1,8-naphthyridine scaffold, we can propose several high-probability therapeutic target classes for this compound.
Anticancer Activity: Targeting Topoisomerases and Protein Kinases
Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting crucial cellular machinery involved in cell division and signaling.
A primary mechanism of action for the anticancer effects of some 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[4] This enzyme is vital for managing DNA topology during replication. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Experimental Protocol: Topoisomerase II Inhibition Assay
This protocol is designed to determine if this compound inhibits the catalytic activity of human topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
Proteinase K
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Positive control (e.g., Etoposide)
-
Negative control (DMSO)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or control.
-
Add human Topoisomerase II to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Proteinase K and incubating at 50°C for 30 minutes.
-
Add loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA stain and visualize under UV light.
-
Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linear DNA in the presence of the compound indicates inhibition of topoisomerase II.
Diagram: Proposed Mechanism of Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by this compound.
The 1,8-naphthyridine scaffold is a known framework for the development of protein kinase inhibitors.[4][5] Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.
Experimental Protocol: Kinase Inhibition Assay (e.g., using a commercial kinase panel)
A broad screening approach is recommended to identify specific kinases inhibited by this compound.
Materials:
-
This compound
-
Commercial kinase profiling service (e.g., Eurofins, Promega)
-
Appropriate buffers and substrates as per the service provider's protocol
Procedure:
-
Submit the compound to the kinase profiling service at a specified concentration (e.g., 10 µM).
-
The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the compound.
-
Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition (typically >50%) warrants further investigation with dose-response studies to determine the IC₅₀ value.
Diagram: General Kinase Inhibition Workflow
Sources
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- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2-methyl-1,8-naphthyridine Interactions with Protein Kinases
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to model the interactions of a representative compound, 5-Chloro-2-methyl-1,8-naphthyridine, with a putative protein target class: protein kinases. As aberrant kinase activity is a hallmark of many diseases, particularly cancer, understanding how small molecules interact with these enzymes is paramount for modern drug discovery.[1][5] This document will not only detail the step-by-step protocols for molecular docking and molecular dynamics simulations but will also delve into the scientific rationale behind these computational experiments, ensuring a robust and logical approach to virtual screening and lead optimization.
Introduction: The Therapeutic Potential of 1,8-Naphthyridines and the Power of In Silico Modeling
The 1,8-naphthyridine core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents.[3][4] Derivatives of this heterocyclic system have been shown to exhibit a multitude of pharmacological effects, including anti-inflammatory, analgesic, and potent anticancer activities.[5][6][7][8] A significant portion of their therapeutic potential, particularly in oncology, is attributed to their ability to function as inhibitors of various protein kinases.[1][9][10] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.
In silico modeling has emerged as an indispensable tool in contemporary drug discovery, offering a cost-effective and time-efficient means to investigate molecular interactions at an atomic level.[11][12] By simulating the binding of a small molecule to its protein target, we can predict binding affinity, identify key intermolecular interactions, and gain insights into the structural determinants of activity. This knowledge is invaluable for prioritizing compounds for synthesis and biological testing, as well as for guiding the rational design of more potent and selective inhibitors.
This guide will focus on a putative interaction between this compound and a representative protein kinase, providing a practical framework for researchers to apply these computational techniques to their own investigations of this promising class of compounds.
Foundational Concepts in In Silico Drug Discovery
Before delving into the specific protocols, it is essential to understand the core concepts that underpin the in silico modeling of small molecule-protein interactions.
Molecular Docking: Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, will bind to the active site of a protein target. The process involves two main steps:
-
Sampling: The algorithm explores a vast conformational space of both the ligand and, in some cases, the protein's active site, generating a multitude of possible binding poses.
-
Scoring: A scoring function is then used to evaluate each of these poses, assigning a score that estimates the binding affinity. The pose with the most favorable score is predicted to be the most likely binding mode.
Molecular Dynamics (MD) Simulation: Elucidating the Dynamic Nature of Molecular Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to observe the system's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic nature of the binding process, including:
-
Conformational changes in the protein and ligand upon binding.
-
The stability of the ligand-protein complex.
-
The role of solvent molecules in the binding event.
-
The free energy of binding.
Pharmacophore Modeling: Identifying Key Chemical Features for Biological Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity.[14] These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. They are particularly useful for virtual screening of large compound libraries to identify novel scaffolds that possess the desired chemical features for binding to the target.
Experimental Workflow: A Step-by-Step Guide to Modeling this compound Interactions
This section provides a detailed, step-by-step protocol for conducting in silico modeling of this compound with a selected protein kinase target. For the purpose of this guide, we will use a hypothetical kinase with a known crystal structure.
Part 1: Molecular Docking
Objective: To predict the binding mode of this compound within the ATP-binding site of our target kinase.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign appropriate protonation states to the amino acid residues, particularly those in the active site.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecule builder.
-
Perform a conformational search to identify the low-energy conformers of the ligand.
-
Assign partial charges to the atoms of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the protein. This is typically done by specifying a grid box that encompasses the active site.
-
Run the docking algorithm to place the ligand into the defined binding site.
-
Analyze the resulting docking poses and their corresponding scores.
-
Data Presentation:
The results of the molecular docking simulation should be summarized in a table.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | MET793, LYS745, ASP855 |
| 2 | -8.2 | CYS797, LEU718, VAL726 |
| 3 | -7.9 | GLU762, THR790, LEU844 |
Visualization:
Caption: Workflow for the molecular docking of this compound.
Part 2: Molecular Dynamics Simulation
Objective: To assess the stability of the predicted binding pose of this compound and to characterize the dynamic interactions within the active site.
Methodology:
-
System Preparation:
-
Use the best-scoring docked pose from the molecular docking simulation as the starting structure for the MD simulation.
-
Solvate the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Equilibrate the system at the desired temperature and pressure to allow the solvent to relax around the solute.
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the intermolecular interactions between the ligand and the protein.
-
Data Presentation:
The stability of the protein-ligand complex can be visualized by plotting the RMSD of the ligand and protein backbone over the course of the simulation.
Visualization:
Caption: Workflow for the molecular dynamics simulation of the protein-ligand complex.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. For instance, in molecular docking, a common validation technique is to re-dock the co-crystallized ligand back into the protein's active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low RMSD.
For molecular dynamics simulations, the stability of the system, as indicated by the convergence of the RMSD and other parameters, provides confidence in the simulation results. Furthermore, the calculated binding free energies from MD simulations can be compared with experimental values, if available.
Conclusion
This technical guide has provided a comprehensive overview of the in silico modeling of this compound interactions with protein kinases. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of this promising class of compounds. The application of these computational techniques will undoubtedly accelerate the discovery and development of novel 1,8-naphthyridine-based therapeutics.
References
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
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Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). PubMed. [Link]
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Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Taylor & Francis Online. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). Ohrid University "St. Kliment Ohridski". [Link]
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A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. (n.d.). ACS Publications. [Link]
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Design of 1,8-naphtheridine hybrid compounds as anticancer agents. (n.d.). ResearchGate. [Link]
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Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. (n.d.). ResearchGate. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]
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(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]
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Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.). ResearchGate. [Link]
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(PDF) Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025). ResearchGate. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
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Tools for in silico target fishing. (n.d.). PubMed. [Link]
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Chemistry and Biological Activities of 1,8-Naphthyridines. (2025). ResearchGate. [Link]
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In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens. (n.d.). National Institutes of Health. [Link]
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science. [Link]
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The Luminous World of 1,8-Naphthyridines: A Technical Guide to Their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties of its derivatives.[1] These compounds' rigid, planar structure often gives rise to desirable fluorescent characteristics, making them valuable tools as molecular probes, sensors, and imaging agents. This in-depth technical guide, designed for researchers and drug development professionals, explores the core principles governing the photophysical behavior of substituted 1,8-naphthyridines, provides detailed experimental protocols for their characterization, and offers insights into the structure-property relationships that dictate their luminescence.
The Electronic Landscape of 1,8-Naphthyridines: Absorption and Emission
The photophysical journey of a 1,8-naphthyridine derivative begins with the absorption of a photon, which promotes an electron from a lower energy molecular orbital to a higher energy one. This process is typically a π→π* transition, giving rise to a strong absorption band in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[2] The specific wavelength of maximum absorption (λmax) is highly sensitive to the nature and position of substituents on the naphthyridine core.
Following excitation, the molecule relaxes to the ground state through various pathways. One of the most significant of these is fluorescence, the emission of a photon from the lowest singlet excited state (S1) to the ground state (S0). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.[3]
A simplified representation of these photophysical processes is depicted in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the key photophysical processes in a molecule.
The Influence of Substituents and Environment
The photophysical properties of 1,8-naphthyridines can be finely tuned by chemical modification and by altering the surrounding environment.
Substituent Effects
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the 1,8-naphthyridine ring system can significantly impact their absorption and emission characteristics.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups generally cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) tend to cause a hypsochromic (blue) shift or have a more complex effect depending on their position. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO).
The strategic placement of EDGs and EWGs can create intramolecular charge transfer (ICT) character in the excited state, often leading to large Stokes shifts and pronounced solvatochromism.[4]
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The polarity of the solvent can have a profound effect on the photophysical properties of substituted 1,8-naphthyridines, particularly those with ICT character.[5]
In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent. This leads to a red shift in the fluorescence emission spectrum. The magnitude of this shift can be correlated with solvent polarity parameters, providing a means to probe the microenvironment of the fluorophore.[6] However, in some cases, polar protic solvents like alcohols can engage in hydrogen bonding with the nitrogen atoms of the naphthyridine ring, which may lead to non-radiative decay pathways and a decrease in fluorescence quantum yield.[5]
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of substituted 1,8-naphthyridines requires a suite of spectroscopic techniques.
UV-Vis Absorption and Fluorescence Spectroscopy
These are the foundational techniques for characterizing the electronic transitions of a molecule.
-
Sample Preparation:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects for fluorescence measurements.[7]
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission and Excitation Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum and record the emission spectrum.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Caption: Workflow for basic photophysical characterization.
Fluorescence Quantum Yield (ΦF) Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[3]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the 1,8-naphthyridine sample.[8] Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and fluorescein in 0.1 M NaOH (ΦF = 0.95).
-
Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
Where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7]
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[9]
-
Instrumentation: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and TCSPC electronics.[10]
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. This accounts for the temporal spread of the instrument itself.[11]
-
Sample Measurement:
-
Place the sample solution in the sample holder.
-
Collect the fluorescence decay data until a sufficient number of photons have been detected in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF.
-
For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the amplitude and τ is the fluorescence lifetime.
-
Caption: Simplified workflow for TCSPC measurements.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states, including triplet states and radical ions.[12][13] In this method, a pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time. This allows for the characterization of non-emissive excited states and photochemical reaction intermediates.[14][15]
Data Summary: Photophysical Properties of Selected Substituted 1,8-Naphthyridines
The following table summarizes the photophysical properties of a few representative substituted 1,8-naphthyridine derivatives. Note: This is illustrative data, and values can vary depending on the specific experimental conditions.
| Derivative | Substituents | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (cm-1) | ΦF | Reference |
| 2,7-diamino-1,8-naphthyridine | 2,7-NH2 | Ethanol | 350 | 420 | 4880 | 0.65 | [16] |
| 2-(1'H-indol-2'-yl)-[5][17]naphthyridine | 2-indolyl | Acetonitrile | 340 | 405 | 4800 | 0.40 | [5] |
| 4-methyl-2,7-bis(piperidino)-1,8-naphthyridine | 4-CH3, 2,7-piperidino | Dichloromethane | 380 | 450 | 4100 | 0.72 | [17] |
Applications in Research and Drug Development
The tunable photophysical properties of substituted 1,8-naphthyridines make them highly valuable in various scientific domains:
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for their use in detecting metal ions, anions, and biologically relevant molecules.[18]
-
Cellular Imaging: Their ability to fluoresce within biological systems makes them useful as stains and imaging agents in microscopy.
-
Medicinal Chemistry: The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][17][19][20] Understanding their photophysical properties can aid in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.
Future Outlook
The field of substituted 1,8-naphthyridines continues to evolve, with ongoing research focused on:
-
Rational Design: The use of computational methods to predict and tailor the photophysical properties of novel derivatives.[2][21]
-
Near-Infrared (NIR) Emitting Probes: The development of 1,8-naphthyridine-based fluorophores that absorb and emit in the NIR region for deep-tissue imaging.
-
Multi-functional Systems: The integration of the 1,8-naphthyridine core into more complex molecular systems for advanced applications in sensing and therapy.
By understanding the fundamental principles outlined in this guide and employing the described experimental techniques, researchers can unlock the full potential of this versatile class of fluorescent molecules.
References
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Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Farmaco. 2002 Aug;57(8):631-9. URL: [Link]
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A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. URL: [Link]
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Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Arch Pharm (Weinheim). 2023 Jul;356(7):e2300035. URL: [Link]
-
Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell. URL: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021 Oct 15;6(42):28087-28098. URL: [Link]
-
Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. URL: [Link]
-
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. J Phys Chem B. 2015 Jun 18;119(24):7283-93. URL: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. URL: [Link]
-
Fluorescence-lifetime imaging microscopy. Wikipedia. URL: [Link]
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Experimental setup for fluorescence lifetime measurement. ResearchGate. URL: [Link]
-
Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. PubMed. URL: [Link]
-
1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances. URL: [Link]
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. 2018 Sep; 23(9): 2345. URL: [Link]
-
Yield, R f -Values and Quantum Yield of Fluorescence Φ. ResearchGate. URL: [Link]
-
1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Journal of Materials Chemistry C. URL: [Link]
-
A 1,8-Naphthyridine-Based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. Request PDF. ResearchGate. URL: [Link]
-
Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. Molecules. 2022 Sep; 27(18): 5845. URL: [Link]
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Solvent-Dependent Photophysics and Reactivity of Monomeric and Dimeric 4-Amino-1,8-Naphthalimides. PubMed. URL: [Link]
-
Transient absorption spectra at different delay times (as indicated in... ResearchGate. URL: [Link]
-
Synthesis and fluorescence of N‐substituted‐1,8‐naphthalimides. ResearchGate. URL: [Link]
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Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Physical Chemistry Chemical Physics. 2021 Aug 05;23(30):16183-16193. URL: [Link]
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Theoretical Analysis of Solvent Effect on NAPBr Dye's Two-photon Absorption Ability and Non-Radiative Transition in Lipid Droplets Detection. arXiv. URL: [Link]
-
The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]
-
Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences. URL: [Link]
-
Measurement of fluorescence quantum yields. The Royal Society of Chemistry. URL: [Link]
-
Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. Molecules. 2020 Jun; 25(11): 2649. URL: [Link]
-
Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Journal of Photochemistry and Photobiology A: Chemistry. 2018 Sep 1:364:145-150. URL: [Link]
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules. 2023 Dec; 28(24): 8060. URL: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. URL: [Link]
-
A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. Int J Mol Sci. 2021 Mar; 22(5): 2631. URL: [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. 2022 Mar; 27(5): 1656. URL: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. URL: [Link]
-
Solvent and media effects on the photophysics of naphthoxazole derivatives. Photochem Photobiol. 2013 May-Jun;89(3):573-82. URL: [Link]
-
What Is Transient Absorption Spectroscopy?. Chemistry For Everyone - YouTube. URL: [Link]
-
Introduction to Transient Spectroscopy and its applications. Andor - Oxford Instruments. URL: [Link]
-
Attosecond transient absorption spectroscopy of molecular nitrogen. Neumark Group. URL: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). 2016 Jan;349(1):5-29. URL: [Link]
-
Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. SciELO. URL: [Link]
-
Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. Journal of the American Chemical Society. URL: [Link]
-
Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Journal of Molecular Structure. 2021 Aug 19;1244:130941. URL: [Link]
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Solubility and stability of 5-Chloro-2-methyl-1,8-naphthyridine
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-methyl-1,8-naphthyridine: Solubility and Stability Profiling
Abstract
This compound is a substituted heterocyclic compound belonging to the naphthyridine class of molecules, which are recognized for their broad utility as scaffolds in medicinal chemistry.[1][2] The successful progression of any novel chemical entity through the drug development pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the aqueous and organic solubility, as well as the chemical stability, of this compound. Recognizing the limited availability of public experimental data for this specific molecule, this document emphasizes the principles behind the experimental design, offering detailed, self-validating protocols for solubility assessment and forced degradation studies, in alignment with industry best practices and regulatory expectations.[3][4]
Introduction to this compound: A Scaffold of Interest
The 1,8-naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5] The specific substitution pattern of this compound presents a unique electronic and steric profile that warrants detailed investigation for its potential as a building block or an active pharmaceutical ingredient (API).
A foundational understanding begins with its basic molecular properties, which are summarized in the table below. However, predictive data is not a substitute for empirical evidence. The subsequent sections of this guide are therefore dedicated to the rigorous experimental determination of its solubility and stability, which are critical for all downstream applications, from initial biological screening to final formulation development.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1772-45-8 | [6] |
| Molecular Formula | C₉H₇ClN₂ | [6] |
| Molecular Weight | 178.618 g/mol | [6] |
| Predicted pKa | 3.27 ± 0.30 | [7] |
| Predicted Boiling Point | 301.6 ± 37.0 °C | [7] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | [7] |
The predicted pKa of 3.27 suggests that the molecule is a weak base.[7] The protonation of one of the ring nitrogens at pH values below this pKa would lead to a cationic species, which is anticipated to have significantly higher aqueous solubility than the neutral form. This hypothesis must be experimentally verified.
A Methodological Approach to Solubility Determination
2.1. The Causality Behind Solubility Assessment
Solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor absorption and inadequate bioavailability, terminating the development of an otherwise potent compound. Determining solubility in various media—from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is therefore a non-negotiable first step.
2.2. Experimental Protocol: A Self-Validating Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of a compound from a Dimethyl Sulfoxide (DMSO) stock solution. The "self-validating" nature comes from running the experiment at multiple pH values, which should correlate with the compound's predicted pKa.
Materials and Equipment:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and pH 5.0
-
96-well microplates (polypropylene for sample prep, UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
Centrifuge with a plate rotor
-
UV-Vis microplate reader or HPLC-UV system
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of each aqueous buffer (pH 3.0, 5.0, 7.4) to designated wells of a 96-well polypropylene plate. Prepare at least three replicates for each condition.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the aqueous buffers. This creates a final concentration of 100 µM with 1% DMSO. The DMSO concentration is kept low to minimize its co-solvent effect.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium. This step is crucial for consistent precipitation of the supersaturated solution.
-
Precipitate Removal: Centrifuge the plate at 3,000 x g for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer 100 µL of the supernatant from each well to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound). Alternatively, for higher accuracy and to rule out interference, quantify the concentration using a calibrated HPLC-UV method.
-
Data Analysis: Create a standard curve using known concentrations of the compound in the relevant buffer/DMSO mixture. Use this curve to calculate the concentration of the compound in the supernatant, which represents its kinetic solubility under that condition.
2.3. Data Presentation and Interpretation
The results should be summarized in a clear, tabular format.
Table 2: Template for Experimental Solubility Data
| Solvent/Buffer System | pH | DMSO (%) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Citrate Buffer | 3.0 | 1% | Experimental Value | Experimental Value |
| Citrate Buffer | 5.0 | 1% | Experimental Value | Experimental Value |
| Phosphate Buffer (PBS) | 7.4 | 1% | Experimental Value | Experimental Value |
| Acetonitrile | N/A | 100% | Experimental Value | Experimental Value |
| Ethanol | N/A | 100% | Experimental Value | Experimental Value |
A higher solubility is expected at pH 3.0 compared to pH 7.4, consistent with the predicted pKa.[7] This pH-dependent solubility profile is a critical piece of information for predicting oral absorption and guiding formulation strategies.
2.4. Visualization of the Solubility Workflow
Caption: Diagram 1: Kinetic Solubility Determination Workflow.
Stability Assessment and Forced Degradation
3.1. The Imperative of Stability Testing
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in pharmaceutical development.[4][8] These studies deliberately expose the API to harsh conditions to rapidly identify potential degradation products and elucidate degradation pathways.[3] This information is invaluable for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug product.[3][4] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the primary degradation pathways.[9]
3.2. Designing a Comprehensive Forced Degradation Study
A robust study should investigate the compound's susceptibility to hydrolysis, oxidation, heat, and light.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | Up to 72 hours | Simulates acidic environments (e.g., stomach) and tests for acid-labile groups. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | Up to 72 hours | Tests for base-labile groups (e.g., esters, amides). May induce hydrolysis of the chloro group. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | Up to 72 hours | Assesses susceptibility to oxidation. The methyl group and electron-rich aromatic ring are potential sites. |
| Thermal | Dry Heat | 80 °C | Up to 72 hours | Evaluates the intrinsic thermal stability of the solid-state compound. |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | Exposes the compound to a combination of UV and visible light to test for light sensitivity. |
3.3. Experimental Protocol: Executing the Study
Materials and Equipment:
-
This compound
-
Reagents from Table 3
-
Solvents for sample dissolution (e.g., Acetonitrile, Methanol)
-
Heating block or oven
-
Photostability chamber
-
Calibrated HPLC-UV system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in each of the stress condition reagents (HCl, NaOH, H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 3. It is critical to pull time points (e.g., 0, 4, 8, 24, 48, 72 hours) to monitor the kinetics of degradation.
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed solution. For acid/base samples, neutralize them immediately to stop the reaction. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a pre-developed and validated stability-indicating analytical method (typically HPLC-UV). This method MUST be able to resolve the parent peak from all degradation products and any excipients or reagents.
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and quantify major degradation products.
Caption: Diagram 3: Potential Degradation Pathways.
Summary and Recommendations
This guide provides a robust, experimentally-driven framework for characterizing the solubility and stability of this compound. While predictive data offers a starting point, the detailed protocols herein are designed to generate the empirical evidence required for informed decision-making in a research and development setting.
Key Recommendations:
-
Prioritize Experimental Data: Always rely on experimentally determined solubility and stability data over predicted values for project decisions.
-
Correlate Properties: Use the experimentally determined pH-solubility profile to validate the compound's pKa and predict its likely absorption behavior.
-
Develop a Robust Analytical Method: The success of the stability study is entirely dependent on a well-validated, stability-indicating HPLC method capable of separating all relevant species.
-
Document Everything: Meticulous documentation of experimental conditions, observations, and results is essential for regulatory submissions and internal knowledge transfer.
By following this systematic approach, researchers can build a comprehensive physicochemical profile of this compound, enabling its confident progression in the discovery and development process.
References
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
-
Synthesis of linear dibenzon[6][10]aphthyridines using 2-chloro-4- methylquinolines. ResearchGate. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
5-chlorob[6]enzofuro[2,3-b]n[6][10]aphthyridine - Chemical Synthesis Database. ChemSynthesis. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications. (2021-10-15). [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Stability testing of existing active substances and related finished products. EMA. (2023-07-13). [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024-07-18). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications. (2021-07-12). [Link]
-
THE NAPHTHYRIDINES. Wiley Online Library. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022-04-07). [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
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Topic: Commercial Suppliers and Quality Assessment of 5-Chloro-2-methyl-1,8-naphthyridine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a foundational building block in contemporary medicinal chemistry, 5-Chloro-2-methyl-1,8-naphthyridine serves as a critical starting material for a multitude of advanced therapeutic agents. The 1,8-naphthyridine core is a privileged scaffold, recognized for its role in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound makes it a versatile intermediate for introducing further molecular complexity, essential for the synthesis of targeted kinase inhibitors and other novel drug candidates.[3]
This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate. It is designed to equip researchers, chemists, and procurement specialists with the technical insights necessary to source high-quality material, understand potential pitfalls, and implement a robust quality control workflow to ensure the integrity of their research and development programs.
Physicochemical Identity
Before engaging with suppliers, it is crucial to establish the precise identity of the target compound.
-
Compound Name: this compound
-
Synonyms: 2-methyl-5-chloro-1,8-naphthyridine[4]
-
CAS Number: 1772-45-8
-
Molecular Formula: C₉H₇ClN₂[4]
Analysis of Commercial Suppliers
The procurement of a chemical intermediate is the first critical step in a synthesis campaign. The choice of supplier can significantly impact timelines, budget, and, most importantly, the quality and reproducibility of experimental results. The following table summarizes a selection of commercial suppliers offering this compound.
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
| Supplier | Brand/Partner | Purity Specification | CAS Number | Source |
| Ambeed | - | >95% | 1772-45-8 | [6] |
| Amadis Chemical | - | Not specified | 1772-45-8 | [7] |
| CymitQuimica | Indagoo | Not specified | 1772-45-8 | [4] |
Note: Purity specifications are often lot-specific. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase.
The Scientist's Guide to Procurement and Quality Validation
Simply ordering a chemical from a catalog is insufficient for rigorous scientific work. As a senior scientist, my experience dictates that a proactive, validation-centric approach to procurement is non-negotiable. The financial cost of a failed synthesis or the scientific cost of irreproducible biological data due to impure starting materials far outweighs the effort of initial quality assessment.
Causality in Sourcing: Beyond the Purity Percentage
The purity value on a supplier's bottle is a starting point, not a guarantee. The critical question is not just "how pure?" but "what are the impurities?". The impurity profile is a direct consequence of the synthetic route employed. Common synthetic strategies for 1,8-naphthyridines, such as the Friedländer annulation, can introduce specific, predictable side products or carry over unreacted starting materials.[1][8]
Potential Impurities May Include:
-
Isomers: Positional isomers of the chloro or methyl group.
-
Starting Materials: Residual aminopyridine or ketone precursors.
-
Solvents: Residual solvents from reaction or purification (e.g., Toluene, DMF, Ethanol).
-
Dehalogenated Species: 2-methyl-1,8-naphthyridine.
These impurities can interfere with subsequent reactions, poison catalysts, or, in the context of drug development, introduce confounding variables in biological assays.
The Self-Validating System: Essential Documentation
Before committing to a bulk purchase, and upon receipt of any new lot, a researcher must obtain and scrutinize two key documents:
-
Certificate of Analysis (CoA): This document provides lot-specific data on the identity and purity of the compound. It should detail the analytical methods used (e.g., ¹H NMR, HPLC, GC-MS) and the results. A CoA that only states "Conforms to structure" without providing the actual spectra is a significant red flag.
-
Safety Data Sheet (SDS): This provides essential handling, storage, and emergency information.
Experimental Protocol: In-House Quality Control Workflow
Trust, but verify. An in-house QC check is the cornerstone of a self-validating procurement system. The following protocol outlines the essential steps to confirm the identity, structure, and purity of a newly acquired batch of this compound.
Workflow Visualization
Caption: Quality Control workflow for incoming chemical intermediates.
Step-by-Step Methodology
1. Sample Preparation:
-
For NMR: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[9]
-
For LC-MS/HPLC: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Further dilute to ~1-10 µg/mL for analysis.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide an unambiguous confirmation of the chemical structure. The proton (¹H) NMR spectrum will confirm the number and connectivity of hydrogen atoms, while the carbon (¹³C) NMR will confirm the carbon skeleton.
-
Protocol:
- Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
- Analyze the chemical shifts, integration values, and coupling patterns to ensure they are consistent with the structure of this compound.
- Acquire a ¹³C NMR spectrum to verify the presence of the 9 distinct carbon atoms in the molecule.[3][9]
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
- Utilize a mass spectrometer with an Electrospray Ionization (ESI) source, which is well-suited for nitrogen-containing heterocyclic compounds.[9]
- Infuse the prepared sample or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
- Look for the molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the calculated mass of 179.62. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) should also be present, providing definitive evidence of chlorine incorporation.[3]
4. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the sample by separating the main compound from any non-volatile impurities.
-
Protocol:
- Use a reverse-phase C18 column with a gradient elution method, typically using water and acetonitrile (both often containing 0.1% formic acid or TFA) as the mobile phase.
- Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for most research applications, though this threshold may be higher for cGMP synthesis.[6]
Conclusion
This compound is an accessible and invaluable chemical intermediate for the drug discovery professional. However, its effective use is predicated on the procurement of high-quality, well-characterized material. By moving beyond a simple catalog order and adopting a scientifically rigorous approach to supplier evaluation and in-house quality control, researchers can mitigate significant risks. This diligence ensures the chemical integrity of starting materials, which is the foundation for reproducible synthesis, reliable biological data, and the ultimate success of a research program.
References
-
Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring - ResearchGate. ResearchGate. [Link]
-
1,8-Naphthyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine - ResearchGate. ResearchGate. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Center for Biotechnology Information. [Link]
-
Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]
-
Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. K.T.H.M. College, Nashik. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. National Center for Biotechnology Information. [Link]
-
Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. ResearchGate. [Link]
-
(PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY - ResearchGate. ResearchGate. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Angene Chemical CAS number page 1. Angene Chemical. [Link]
-
2-Amino-3-iodopyridine | CAS#:104830-06-0 | Chemsrc. Chemsrc. [Link]
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1772-50-5 | 2-Chloro-7-methyl-1,8-naphthyridine - Moldb [moldb.com]
- 6. 1772-45-8|this compound| Ambeed [ambeed.com]
- 7. This compound,1772-45-8-Amadis Chemical [amadischem.com]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of 5-Chloro-2-methyl-1,8-naphthyridine
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for molecular interactions, making it a cornerstone for the development of a wide range of therapeutic agents.[1] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including potent antibacterial (e.g., nalidixic acid), anticancer (e.g., vosaroxin), and antiviral properties.[1][2] The specific substitution pattern on the naphthyridine ring allows for the fine-tuning of a compound's pharmacological profile. The target of this guide, 5-Chloro-2-methyl-1,8-naphthyridine, serves as a key intermediate in the synthesis of more complex molecules, where the chloro and methyl groups offer distinct handles for further chemical modification.
This document provides a comprehensive guide for the synthesis of this compound via the Friedländer synthesis, a classical and highly efficient method for constructing quinoline and naphthyridine ring systems.[3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss key experimental parameters and safety considerations.
The Friedländer Synthesis: A Mechanistic Overview
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4] The reaction can be catalyzed by either acids or bases and proceeds through a sequence of condensation and cyclodehydration steps to form the fused heterocyclic ring.[2][3]
Causality of Reagent Selection:
-
The Amine Component: To construct the 1,8-naphthyridine skeleton of our target molecule, the starting material must be a pyridine derivative with an amino group and an aldehyde ortho to each other. For the synthesis of this compound, the required precursor is 2-amino-6-chloronicotinaldehyde (also known as 2-amino-6-chloro-3-pyridinecarboxaldehyde). The chlorine atom at the 6-position of this precursor will become the chloro-substituent at the 5-position of the final naphthyridine product.
-
The Methylene Component: The second ring of the naphthyridine is formed from a molecule containing an α-methylene group flanked by two electron-withdrawing groups. To install the 2-methyl group on the final product, acetylacetone (2,4-pentanedione) is the ideal reagent.
The Reaction Mechanism:
Two primary mechanistic pathways are proposed for the Friedländer synthesis, largely dependent on the reaction conditions (acidic vs. basic catalysis).[3]
-
Base-Catalyzed Mechanism (Aldol Addition First):
-
Step 1: Enolate Formation: The base (e.g., KOH, piperidine) abstracts an acidic α-proton from acetylacetone to form a resonance-stabilized enolate.
-
Step 2: Aldol Condensation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-amino-6-chloronicotinaldehyde. This forms an aldol addition product.
-
Step 3: Dehydration: The aldol adduct readily loses a molecule of water to form a more stable, conjugated α,β-unsaturated carbonyl intermediate.
-
Step 4: Intramolecular Cyclization (Aza-Michael Addition): The lone pair of the amino group attacks the β-carbon of the unsaturated system in an intramolecular fashion.
-
Step 5: Final Dehydration/Aromatization: A final elimination of a water molecule from the cyclized intermediate results in the formation of the stable, aromatic this compound ring system.
-
-
Acid-Catalyzed Mechanism (Schiff Base Formation First):
-
Step 1: Carbonyl Activation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Step 2: Schiff Base Formation: The amino group attacks the activated carbonyl, and after a series of proton transfers and elimination of water, a Schiff base (imine) intermediate is formed.
-
Step 3: Enolization: The acid catalyzes the enolization of acetylacetone.
-
Step 4: Intramolecular Aldol-type Reaction: The enol attacks the imine carbon, leading to a cyclized intermediate.
-
Step 5: Aromatization: Subsequent elimination of water leads to the final aromatic product.
-
Below is a diagram illustrating the more common base-catalyzed pathway.
Caption: Base-catalyzed mechanism for the synthesis of this compound.
Experimental Protocols
This section details a robust, base-catalyzed protocol adapted from highly successful syntheses of similar 1,8-naphthyridines.[5][6] This method is chosen for its operational simplicity and high yields. An alternative solvent-free approach is also presented.
Protocol 1: Base-Catalyzed Synthesis in Ethanol
Materials and Reagents:
-
2-Amino-6-chloronicotinaldehyde (FW: 156.56 g/mol )
-
Acetylacetone (FW: 100.12 g/mol )
-
Potassium Hydroxide (KOH) (FW: 56.11 g/mol )
-
Ethanol (Absolute)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloronicotinaldehyde (1.57 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add 30 mL of absolute ethanol to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (1.1 mL, 10.5 mmol, 1.05 equiv.).
-
Catalyst Introduction: In a separate beaker, dissolve potassium hydroxide (0.11 g, 2.0 mmol, 0.2 equiv.) in 5 mL of absolute ethanol. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring. Expertise & Experience Note: The catalytic amount of base is crucial. Excess base can promote self-condensation of acetylacetone, reducing the yield.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should be significantly less polar than the starting aldehyde.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with 30 mL of deionized water, followed by 30 mL of brine to remove any residual KOH and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Solvent-Free Synthesis using a Mortar and Pestle
This environmentally friendly alternative avoids the use of bulk solvents during the reaction.[7]
Materials and Reagents:
-
2-Amino-6-chloronicotinaldehyde
-
Acetylacetone
-
Piperidine (as catalyst)
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
Mixing Reagents: In a mortar, combine 2-amino-6-chloronicotinaldehyde (1.57 g, 10.0 mmol, 1.0 equiv.) and acetylacetone (1.1 mL, 10.5 mmol, 1.05 equiv.).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL, 1.0 mmol, 0.1 equiv.).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The mixture will likely become a thick paste or solid. Monitor the reaction by TLC.
-
Work-up: Upon completion, add 20 mL of cold deionized water to the mortar and triturate the solid product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove the catalyst and any unreacted starting materials.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization as described in Protocol 1.
Data Summary and Workflow
Table of Key Reaction Parameters
| Parameter | Protocol 1 (Base-Catalyzed) | Protocol 2 (Solvent-Free) | Causality/Rationale |
| Catalyst | Potassium Hydroxide (KOH) | Piperidine | A base is required to generate the enolate from acetylacetone, initiating the condensation.[5] Piperidine is a milder base suitable for solvent-free conditions. |
| Solvent | Ethanol | None | Ethanol is a good solvent for the reactants and allows for controlled heating under reflux. The solvent-free method is a green alternative that relies on the intimate mixing of reactants.[7] |
| Temperature | Reflux (~78 °C) | Room Temperature | Heating accelerates the reaction rate in solution. The high concentration in the solvent-free method allows the reaction to proceed at ambient temperature. |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes | The reaction is significantly faster under solvent-free conditions due to the high concentration of reactants. |
| Work-up | Liquid-Liquid Extraction | Filtration | Extraction is necessary to separate the product from the solvent and catalyst. In the solvent-free method, the product often precipitates and can be isolated by simple filtration. |
| Expected Yield | 75 - 90% | 80 - 95% | Both methods are generally high-yielding, with the solvent-free approach often being more efficient. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Keep away from heat, sparks, and open flames.[8]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Handle with extreme care, avoiding contact with skin and eyes.[5][7]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
2-Amino-6-chloronicotinaldehyde: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. Handle with care.
References
-
S.A. Dandamudi, et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18887–18901. Available from: [Link]
- K. Mogilaiah, et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2008). ResearchGate. Retrieved from [Link]
-
Hayes, C. J., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Suzuki Coupling for the Strategic Functionalization of 1,8-Naphthyridines
Introduction: The 1,8-Naphthyridine Scaffold in Modern Drug Discovery
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and hydrogen bond accepting capabilities make it an attractive pharmacophore for targeting a wide array of biological targets. Derivatives have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and antiviral activities, among others.[3][4] The ability to strategically functionalize the 1,8-naphthyridine ring is therefore of paramount importance to medicinal chemists, as it allows for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Among the arsenal of synthetic methodologies for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and broad substrate scope.[5][6][7] This guide provides an in-depth analysis of the Suzuki coupling as applied to 1,8-naphthyridine systems, detailing the mechanistic underpinnings, key reaction parameters, and field-tested protocols for researchers in drug development.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1,8-naphthyridine substrate (R¹-X) to form a Pd(II) complex. This is often the rate-limiting step. The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[7][8]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Challenges with Nitrogen Heterocycles
Direct application of standard Suzuki conditions to N-heterocycles like 1,8-naphthyridine can be problematic. The lone pair electrons on the ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] Furthermore, the electron-deficient nature of the pyridine rings within the naphthyridine core can make oxidative addition more challenging compared to electron-rich aromatic systems.[11] Overcoming these issues requires careful selection of the catalyst system.
Optimizing the Reaction: A Guide to Key Components
Success in functionalizing 1,8-naphthyridines via Suzuki coupling is a multifactorial equation. Each component must be chosen to favor the desired catalytic turnover.
| Component | Role & Key Considerations | Recommended Choices |
| Naphthyridine Substrate | The electrophilic partner. Chloro-derivatives are cost-effective but less reactive. Bromo- and Iodo- derivatives offer higher reactivity. Triflates, prepared from corresponding hydroxyl or amino precursors, are excellent coupling partners.[12] | 2-chloro-, 4-chloro-, or 2,7-dichloro-1,8-naphthyridine. For sluggish reactions, convert hydroxyl groups to triflates (Tf₂O, pyridine). |
| Boron Reagent | The nucleophilic partner. Boronic acids are common but can be prone to protodeboronation.[13] Boronic pinacol esters offer enhanced stability and are often crystalline, air-stable solids.[14][15] | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters. |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts like PEPPSI-IPr or Buchwald precatalysts.[16] |
| Ligand | CRITICAL. Stabilizes the Pd center and facilitates the catalytic cycle. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are essential to promote oxidative addition and prevent catalyst deactivation.[16][17][18] | SPhos, XPhos, RuPhos, or NHC ligands like IPr. |
| Base | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be strong enough to form the boronate "ate" complex without degrading the substrate. | K₃PO₄, Cs₂CO₃, K₂CO₃. Cs₂CO₃ is often effective for challenging couplings. |
| Solvent | Must solubilize reagents and facilitate the reaction. Biphasic systems (e.g., Toluene/Water) or polar aprotic solvents are common. Rigorous degassing is mandatory to prevent oxidation of the Pd(0) catalyst.[19][20] | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DME. |
Experimental Workflow & Protocols
A generalized workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below. The key to success is maintaining an inert atmosphere throughout the process.
Caption: General experimental workflow for Suzuki coupling.
Protocol 1: C2,C7-Diarylation of 2,7-Dichloro-1,8-naphthyridine
This protocol is adapted from methodologies developed for the synthesis of symmetrical 2,7-diaryl-1,8-naphthyridines, which have applications as fluorescent probes.[21]
Materials and Reagents:
-
2,7-Dichloro-1,8-naphthyridine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (4.0 equiv)
-
Toluene and H₂O (4:1 v/v)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dichloro-1,8-naphthyridine, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of argon.
-
Seal the flask and subject it to three cycles of vacuum backfilling with argon.
-
Add the previously degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2,7-diaryl-1,8-naphthyridine product.
Protocol 2: C4-Arylation of 4-Halo-1,8-naphthyridin-2(1H)-one
This protocol is based on the synthesis of precursors for potent ACAT inhibitors, where the Suzuki coupling is a key step.[22]
Materials and Reagents:
-
4-Halo-1,8-naphthyridin-2(1H)-one (e.g., 4-bromo derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 v/v)
Step-by-Step Procedure:
-
In a reaction vessel, combine the 4-halo-1,8-naphthyridin-2(1H)-one, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Add degassed 1,4-dioxane and water.
-
Heat the mixture to 100 °C for 4-12 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 4-aryl-1,8-naphthyridin-2(1H)-one.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Poor choice of ligand.4. Low reactivity of aryl chloride. | 1. Ensure rigorous degassing of solvents and inert atmosphere.[19] Use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Screen more electron-rich, bulky ligands (e.g., XPhos, RuPhos).4. If using a chloride, switch to the corresponding bromide or iodide, or increase reaction temperature/catalyst loading. |
| Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. This is common with electron-deficient or some heteroaryl boronic acids. | 1. Use anhydrous conditions and a non-aqueous base system if possible.2. Use the corresponding boronic pinacol ester, which is more stable.[13]3. Use a milder base like KF.[9] |
| Formation of Biaryl Homocoupling Product | The boronic acid is coupling with itself. | This can be caused by the presence of oxygen. Improve degassing procedures. Lowering the reaction temperature may also help. |
| Incomplete Reaction | Steric hindrance from bulky substrates or catalyst deactivation over time. | 1. Increase reaction time and/or temperature.2. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).3. Switch to a more robust catalyst system, such as an NHC-Pd precatalyst (e.g., PEPPSI-IPr).[16] |
References
-
Ban, H., Muraoka, M., et al. (2004). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Arkivoc. [Link]
-
Al-dujaili, A. H., & Al-Amiery, A. A. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. [Link]
-
Shaabani, A., et al. (2014). Regioselective synthesis of functionalized[22][23]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]
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Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]
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Derosa, J., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis. [Link]
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Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters. [Link]
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Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]
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Gaudreault, F., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]
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Shaabani, A., et al. (2014). Regioselective synthesis of functionalized[22][23]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. OUCI. [Link]
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Wolfe, J. P., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
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Hu, D., et al. (2011). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions. [Link]
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Hu, D., et al. (2011). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. ResearchGate. [Link]
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Thompson, A. L., et al. (2014). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
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Das, P., Doriya, K., & Dandela, R. (2025). Advances in the chemistry and therapeutic potential of[22][23]-naphthyridines: A review. Journal of the Indian Chemical Society. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Pieters, G., et al. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett. [Link]
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Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
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Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Tang, W., & Zhang, X. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Topics in Current Chemistry. [Link]
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Lee, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Chloro-2-methyl-1,8-naphthyridine
Introduction: Unveiling the Cytotoxic Potential of a Privileged Scaffold
The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged structure" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2] This heterocyclic scaffold is the foundation for compounds demonstrating therapeutic potential across a wide spectrum, including antimicrobial, anti-inflammatory, and notably, anticancer applications.[2][3] A significant mechanism through which many 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication, which ultimately leads to DNA damage and programmed cell death (apoptosis).[1]
This application note provides a detailed guide for investigating the cytotoxic properties of 5-Chloro-2-methyl-1,8-naphthyridine , a specific derivative of this potent chemical family. While the precise mechanism of this particular compound is a subject of investigation, its structural relation to other cytotoxic naphthyridines warrants a thorough evaluation of its potential as a therapeutic agent.
Cytotoxicity testing is a cornerstone of the drug discovery process, providing essential data for safety assessment, mechanism of action studies, and dose optimization.[4][5][6][7] A single assay, however, provides only one perspective on a compound's cellular impact.[5] Therefore, a multi-parametric approach is essential for a comprehensive understanding. This guide presents a suite of three robust, cell-based assays designed to build a detailed cytotoxicity profile:
-
MTT Assay: To quantify changes in metabolic activity, a hallmark of cell viability.
-
LDH Release Assay: To measure the loss of plasma membrane integrity, a primary indicator of necrotic cell death.
-
Caspase-3/7 Activation Assay: To specifically detect the execution phase of apoptosis.
By integrating the data from these distinct methodologies, researchers can effectively dissect the cellular response to this compound, differentiating between cytostatic, apoptotic, and necrotic effects.
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
Choosing the right assays is critical for generating meaningful and conclusive data. The cytotoxic effect of a compound is not a monolithic event; it can manifest through various cellular pathways. Relying on a single endpoint, such as metabolic activity, can be misleading. For instance, a compound might inhibit cell proliferation (a cytostatic effect) without directly killing the cells, yet both scenarios would result in a reduced signal in a metabolic assay.
Caption: Logical workflow for comprehensive cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Metabolic Activity
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. The core principle lies in the enzymatic activity of mitochondrial dehydrogenases within metabolically active, viable cells.[8][9] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble, purple formazan crystals.[10] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells in the well.[11]
Workflow Diagram: MTT Assay
Caption: Step-by-step experimental workflow for the MTT assay.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Appropriate cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS).[10]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex or sonicate to ensure it is fully dissolved. Filter-sterilize the solution and store it at 4°C, protected from light. It is stable for several weeks.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
-
Cell Seeding:
-
Harvest and count cells using a standard method (e.g., trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (yielding 5,000-10,000 cells/well) into each well of a 96-well plate.[12]
-
Include wells for controls: "vehicle control" (cells treated with DMSO equivalent to the highest concentration used for the compound) and "medium blank" (medium only, no cells).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation and Solubilization:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11][13]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[11][13]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the "medium blank" wells from all other wells.
-
Percentage Viability: Calculate the cell viability for each concentration using the following formula: % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) * 100
-
IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme present in most cell types.[14] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the surrounding culture medium.[15] This assay uses an enzymatic reaction where the released LDH converts a lactate substrate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[16] The amount of color formed is directly proportional to the number of lysed cells.[16]
Workflow Diagram: LDH Assay
Caption: Step-by-step experimental workflow for the LDH release assay.
Detailed Step-by-Step Protocol
Materials:
-
LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution, and Lysis Buffer)
-
Experimental plates prepared and treated as described in the MTT protocol (Section 3).
-
New 96-well flat-bottom plate for the assay readout.
Procedure:
-
Experimental Setup and Controls:
-
Prepare and treat a 96-well plate with cells and this compound as described in steps 2 and 3 of the MTT protocol.
-
It is essential to set up the following controls on the same plate:[17]
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: A set of untreated wells to which you will add Lysis Buffer (10 µL of 10X Lysis Buffer per 100 µL medium) 45 minutes before the end of the incubation.[18] This serves as the 100% cytotoxicity control.
-
Culture Medium Background: Wells with complete medium but no cells.
-
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the assay plate at ~250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the Substrate Mix with the Assay Buffer).
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[18] Tap the plate gently to mix.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] The reaction will produce a red color that intensifies over time.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of Stop Solution to each well.[18] This will terminate the enzymatic reaction.
-
Gently shake the plate to ensure the contents are mixed. Remove any air bubbles with a clean pipette tip or needle.
-
Immediately measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[18]
-
Data Analysis
-
Corrected Absorbance: Subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells. Then, subtract the average value of the "Culture Medium Background" control from all experimental wells.
-
Percentage Cytotoxicity: Calculate the percentage of cytotoxicity for each treated sample using the following formula: % Cytotoxicity = ( (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ) * 100
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Principle
Apoptosis, or programmed cell death, is a highly regulated process that relies on a family of proteases called caspases. Caspase-3 and Caspase-7 are the primary "executioner" caspases; their activation marks a point of no return in the apoptotic cascade.[19][20] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for active caspase-3 and -7.[21] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then consumed by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[21]
Signaling Pathway: Apoptosis Execution
Caption: Intrinsic apoptosis pathway leading to Caspase-3/7 activation.
Detailed Step-by-Step Protocol
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)
-
Opaque-walled, white 96-well plates suitable for luminescence.
-
Experimental plates prepared and treated as described in the MTT protocol (Section 3).
-
Positive control apoptosis inducer (e.g., Staurosporine).
Procedure:
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves adding a buffer to the lyophilized substrate.
-
Allow the reagent to equilibrate to room temperature before use.[20]
-
-
Experimental Setup:
-
Seed cells and treat with this compound in an opaque-walled 96-well plate as previously described. The final volume in each well should be 100 µL.
-
Include the following controls:
-
Negative Control: Untreated cells (vehicle control).
-
Positive Control: Cells treated with a known apoptosis inducer.
-
No-Cell Control: Wells containing only medium to measure background luminescence.
-
-
-
Assay Protocol ("Add-Mix-Measure"):
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.[17]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[21] The reagent contains detergents that lyse the cells.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Corrected Luminescence: Subtract the average luminescence value from the "No-Cell Control" wells from all other readings.
-
Fold Change: Express the data as a fold change in caspase activity relative to the vehicle control. Fold Change = Corrected RLU of Treated Cells / Corrected RLU of Vehicle Control Cells A significant increase in the fold change indicates the induction of apoptosis.
Data Synthesis and Interpretation
The true power of this multi-assay approach lies in the synthesis of the results. By comparing the outcomes of the MTT, LDH, and Caspase-3/7 assays, a clear picture of the compound's cytotoxic mechanism emerges.
| MTT Assay Result (↓ Viability) | LDH Assay Result (↑ Release) | Caspase-3/7 Assay Result (↑ Activity) | Inferred Mechanism of Action |
| Yes | High | Low / No | Primary Necrosis: The compound causes direct damage to the cell membrane, leading to uncontrolled cell lysis. |
| Yes | Low / No | High | Primary Apoptosis: The compound triggers the programmed cell death pathway, characterized by caspase activation. Membrane integrity is maintained until late stages. |
| Yes | High | High | Apoptosis with Secondary Necrosis: The compound induces apoptosis, but at high concentrations or after long incubation times, apoptotic cells lose membrane integrity. |
| Yes | Low / No | Low / No | Cytostatic Effect or Other Cell Death: The compound may be inhibiting cell proliferation or inducing a non-apoptotic, non-necrotic form of cell death (e.g., autophagy). Further investigation is required. |
| No | No | No | No Cytotoxicity: The compound is not toxic to the cells at the tested concentrations. |
By generating dose-response curves for each assay, researchers can determine the specific concentrations at which this compound induces these different effects, providing a comprehensive and robust characterization of its cytotoxic profile.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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A Comprehensive Overview of the Major Categories of Cell Viability Assays. (2024). ANT Bio. Retrieved from [Link]
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The Overview of Cell Viability. (n.d.). Cusabio. Retrieved from [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved from [Link]
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Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
How Is the Cytotoxicity of Drugs Determined?. (n.d.). Creative Bioarray. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. National Center for Advancing Translational Sciences. Retrieved from [Link]
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Understanding Cytotoxicity. (2024). Virology Research Services. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]
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The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (n.d.). MDPI. Retrieved from [Link]
-
Cytotoxicity and TOP1-targeting activity of 8- and 9-amino derivatives of 5-butyl- and 5-(2-N,N-dimethylamino)ethyl-5H-dibenzo[c,h][8][13]naphthyridin-6-ones. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxicity profile for 1,6-naphthyridine and 7,8-dihydroisoquinoline representatives. (2023). ResearchGate. Retrieved from [Link]
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). PubMed. Retrieved from [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2024). PubMed. Retrieved from [Link]
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Application Note: Characterizing 5-Chloro-2-methyl-1,8-naphthyridine as a Kinase Inhibitor using a Luminescence-Based Assay
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A significant area of interest is their function as protein kinase inhibitors.[4] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of "druggable" targets.[5][6]
5-Chloro-2-methyl-1,8-naphthyridine is a representative member of this chemical class. The strategic placement of chloro and methyl groups can significantly influence binding affinity, selectivity, and pharmacokinetic properties. While the precise kinase targets of this specific compound may be under investigation, related chlorinated naphthyridine analogs have shown potent inhibitory activity against various kinases, such as Casein Kinase 2 (CK2) and Epidermal Growth Factor Receptor (EGFR).[4][7]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to characterizing the inhibitory potential of this compound. We will focus on a robust, high-throughput biochemical assay, the Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the depletion of ATP.[8][9] This method is an industry standard for primary screening and determining the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency.[10] The principles and protocols detailed herein are designed to be adaptable for screening against a panel of kinases or for in-depth characterization against a specific kinase of interest.
Principle of the Luminescence-Based Kinase Inhibition Assay
The core of this protocol relies on quantifying the amount of ATP remaining after a kinase reaction. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[11] In the presence of an inhibitor, this reaction is impeded, resulting in less ATP consumption.
The Kinase-Glo® assay platform provides a straightforward, homogeneous "add-mix-measure" method to determine the remaining ATP concentration.[12][13] The Kinase-Glo® Reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable, long-lasting luminescent signal ("glow-type") that is directly proportional to the ATP concentration.[9]
Therefore, the resulting luminescence is inversely correlated with kinase activity:
-
High Kinase Activity → High ATP Consumption → Low Remaining ATP → Low Luminescence
-
Low Kinase Activity (Inhibited) → Low ATP Consumption → High Remaining ATP → High Luminescence
This relationship allows for the sensitive determination of inhibitor potency by measuring the increase in light output as the inhibitor concentration rises.
Figure 1: Principle of the Luminescence-Based Kinase Assay.
Detailed Protocol: IC50 Determination
This protocol provides a self-validating system for determining the IC50 value of this compound against a target protein kinase.
PART 1: Materials and Reagent Preparation
A. Key Reagents & Materials
| Reagent/Material | Recommended Source | Notes |
|---|---|---|
| Kinase-Glo® Luminescent Kinase Assay | Promega (Cat. #V6711) | Choose platform (Std, Plus, Max) based on ATP conc.[13] |
| Target Protein Kinase | Commercial Vendor | Ensure high purity and known activity. |
| Kinase Substrate | Commercial Vendor | Specific to the kinase (e.g., Kemptide for PKA). |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | Prepare fresh high-concentration stock in water. |
| This compound | Synthesized/Purchased | The test compound (inhibitor). |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the test compound. |
| Kinase Reaction Buffer | Varies by Kinase | Typically contains Tris-HCl, MgCl₂, BSA, DTT. |
| Solid white, opaque 96- or 384-well plates | Corning, Greiner | Essential for luminescence assays to prevent well-to-well crosstalk. |
| Multichannel Pipettes & Tips | Standard Lab Supplier |
| Plate-reading Luminometer | BMG LABTECH, Tecan, etc. | Instrument capable of reading glow luminescence. |
B. Preparation of Stock Solutions
-
Test Inhibitor Stock (10 mM): Dissolve a calculated amount of this compound in 100% DMSO to create a 10 mM stock solution. Causality: DMSO is a standard solvent for small molecules, but its final concentration in the assay must be controlled as it can inhibit some enzymes at >1% v/v.[6]
-
ATP Stock (10 mM): Dissolve ATP powder in nuclease-free water to make a 10 mM stock. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Kinase Stock (2X): Dilute the kinase enzyme to a 2X working concentration in the appropriate 1X kinase reaction buffer. The final concentration should be determined empirically to yield a robust signal (e.g., 50-80% ATP consumption in the reaction time). Store on ice.
-
Substrate/ATP Mix (2X): Prepare a 2X working solution containing the kinase substrate and ATP in 1X kinase reaction buffer. The ATP concentration is critical; for IC50 determination of ATP-competitive inhibitors, it is often set near the Michaelis-Menten constant (Km) of the kinase.[5] For this protocol, we will use a final concentration of 10 µM ATP.
-
Example for 1 mL of 2X Mix (20 µM ATP): 2 µL of 10 mM ATP stock + appropriate amount of substrate + 998 µL of kinase buffer.
-
-
Kinase-Glo® Reagent (1X): Reconstitute the Kinase-Glo® buffer and lyophilized substrate according to the manufacturer's protocol.[8] Allow it to equilibrate to room temperature for at least 30 minutes before use.
PART 2: Experimental Workflow
The following procedure is for a 96-well plate format with a final reaction volume of 50 µL.
Figure 2: Step-by-step experimental workflow for IC50 determination.
Step-by-Step Procedure:
-
Inhibitor Dilution Plate:
-
Create a 10-point, 3-fold serial dilution of the 10 mM inhibitor stock in a separate 96-well plate using DMSO. This will be your source plate.
-
Trustworthiness: This ensures accurate and consistent inhibitor concentrations are added to the assay plate.
-
-
Assay Plate Setup:
-
Using a multichannel pipette, transfer 1 µL of the serially diluted inhibitor from the source plate to the corresponding wells of a solid white assay plate.
-
Vehicle Control (0% Inhibition): To at least 3 wells, add 1 µL of 100% DMSO . These wells represent maximum kinase activity.
-
Positive Control (100% Inhibition): To at least 3 wells, add 1 µL of 100% DMSO . These wells will not receive the kinase enzyme and represent the background signal (no ATP consumption).
-
-
Kinase Addition:
-
Add 25 µL of the 2X Kinase solution to all wells except the "100% Inhibition" control wells.
-
To the "100% Inhibition" wells, add 25 µL of 1X kinase reaction buffer (without enzyme).
-
Mix briefly by tapping the plate or using a plate shaker.
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding 24 µL of the 2X Substrate/ATP Mix to all wells. The final reaction volume is now 50 µL, and all components are at 1X concentration. The final DMSO concentration is 2%.
-
Mix the plate on a shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
After the reaction incubation, remove the plate and add 50 µL of equilibrated Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.[13]
-
Mix on a plate shaker for 2 minutes to ensure homogeneity.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.[9]
-
Measure the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
-
PART 3: Data Analysis and Interpretation
A. Normalization of Data The raw data is in Relative Luminescence Units (RLU). To determine the IC50, you must convert this to Percent Inhibition.[14]
-
Average Controls:
-
Calculate the average RLU for the Vehicle Control wells (RLU_max, 0% inhibition).
-
Calculate the average RLU for the Positive Control wells (RLU_min, 100% inhibition).
-
-
Calculate Percent Inhibition:
-
For each inhibitor concentration well (RLU_sample), calculate the percent inhibition using the following formula: % Inhibition = 100 * (RLU_sample - RLU_max) / (RLU_min - RLU_max)
-
B. IC50 Determination
-
Plot the Data: Create a scatter plot with the logarithm of the inhibitor concentration on the X-axis and the corresponding % Inhibition on the Y-axis.
-
Curve Fitting: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope, four-parameter logistic fit) to the data.[15] This can be done using software like GraphPad Prism, Origin, or R.
-
Interpret the IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[16] It is derived directly from the fitted curve.
| Parameter | Description | Example Value |
| Top Plateau | The maximal % Inhibition achieved. | ~100% |
| Bottom Plateau | The baseline % Inhibition. | ~0% |
| Log(IC50) | The logarithm of the inhibitor concentration at 50% inhibition. | -7.3 |
| IC50 | The inhibitor concentration at 50% inhibition. | 50 nM |
| Hill Slope | Describes the steepness of the curve. | ~1.0 |
Contextualizing Inhibition: Signaling Pathways
Inhibiting a specific kinase has downstream consequences for cellular signaling. While the exact target of this compound requires experimental validation, many kinase inhibitors target key nodes in pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[17]
Sources
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- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
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- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
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Application Notes & Protocols: A Guide to the Antimicrobial Screening of 5-Chloro-2-methyl-1,8-naphthyridine Analogs
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents.[1][2][3][4] Nitrogen-containing heterocyclic compounds have historically been a rich source of therapeutic agents. Among these, the 1,8-naphthyridine scaffold is of particular interest.[5] This core structure is found in several successful antibacterial drugs, most notably nalidixic acid and its fluoroquinolone successors, which function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[1][6][7]
This document provides a comprehensive guide for researchers engaged in the preliminary evaluation of novel analogs derived from the 5-Chloro-2-methyl-1,8-naphthyridine core. We present a structured workflow that begins with a conceptual overview of synthesis and proceeds to detailed, validated protocols for quantitative antimicrobial susceptibility testing and initial in vitro safety assessment. The methodologies described are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9] Our objective is to equip drug development professionals with the technical insights and practical steps required to effectively screen this promising class of compounds.
Conceptual Workflow: From Synthesis to Screening
The journey from a lead scaffold to a potential drug candidate involves the synthesis of a library of analogs followed by systematic biological evaluation. The this compound core can be chemically modified at various positions to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[10][11]
Rationale: The initial synthesis of a focused library of analogs is a critical first step. Modifications are strategically designed to alter electronic properties, steric bulk, and hydrogen bonding potential, all of which can influence the compound's interaction with its biological target and its overall pharmacological profile.
Figure 1: Conceptual workflow from analog synthesis to biological screening.
Quantitative Antimicrobial Susceptibility Testing
The primary goal of screening is to determine the potency of the synthesized analogs against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This quantitative method is highly reproducible and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9][13]
Protocol: Broth Microdilution for MIC Determination
This protocol details the steps for determining the MIC of the this compound analogs against aerobic bacteria in a 96-well microtiter plate format.
Materials and Reagents:
-
Test Compounds (this compound analogs)
-
Positive Control Antibiotic (e.g., Ciprofloxacin or Nalidixic Acid)
-
Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Tryptic Soy Agar (TSA) plates
-
Sterile 0.85% Saline
-
Sterile 96-well, U-bottom microtiter plates
-
McFarland 0.5 Turbidity Standard
-
Spectrophotometer or Densitometer
-
Multichannel Pipettor
Protocol Steps:
Step 1: Preparation of Stock Solutions
-
Dissolve each test analog and the control antibiotic in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).
-
Aliquot and store at -20°C or below until use.
-
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. However, its concentration in the final assay wells should not exceed 1-2%, as it can be toxic to bacteria at higher concentrations. A solvent control is therefore essential.
-
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (target OD600 ≈ 0.08-0.13). This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB), which yields a working suspension of ~1.5 x 10⁶ CFU/mL.
Step 3: Microplate Setup (Serial Dilution)
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for column 1.
-
Prepare an intermediate dilution of the compound stock solution in CAMHB. For a starting test concentration of 128 µg/mL, this might involve adding 4 µL of a 3.2 mg/mL stock to 96 µL of CAMHB.
-
Add 200 µL of this diluted compound solution to the wells in column 1.
-
Using a multichannel pipettor, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down.
-
Repeat this process from column 2 to column 10, discarding the final 100 µL from column 10. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.
-
Step 4: Inoculation and Incubation
-
Using a multichannel pipettor, add 100 µL of the final diluted inoculum (~1.5 x 10⁶ CFU/mL) to all wells from column 1 to column 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each well is now 200 µL, and the final inoculum is ~7.5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 64, 32, 16...0.125 µg/mL).
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting the MIC
-
After incubation, place the plate on a reading stand.
-
Visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Validate the Assay:
-
The Sterility Control (column 12) must be clear.
-
The Growth Control (column 11) must show distinct turbidity.
-
The MIC of the positive control antibiotic should fall within its known acceptable range for the ATCC quality control strain used.
-
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Data Presentation
MIC values should be tabulated for clear comparison across different analogs and bacterial strains.
Table 1: Hypothetical MIC Data for this compound Analogs (µg/mL)
| Compound ID | Modification | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| NAPH-01 | R = -H | 16 | 32 | >64 |
| NAPH-02 | R = -CH₃ | 8 | 16 | 64 |
| NAPH-03 | R = -OCH₃ | 4 | 8 | 32 |
| NAPH-04 | R = -F | 2 | 4 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |
Preliminary Safety Assessment: In Vitro Cytotoxicity
A potent antimicrobial compound is only useful if it is not equally toxic to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in the screening cascade. The MTT assay is a widely used colorimetric method to measure cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[14][15]
Protocol: MTT Cytotoxicity Assay
This protocol outlines the procedure for assessing the effect of the naphthyridine analogs on the viability of a mammalian cell line (e.g., HEK293 or Vero).
Materials and Reagents:
-
Mammalian Cell Line (e.g., HEK293)
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test Compounds and DMSO (as above)
-
Positive Control (e.g., Doxorubicin or Triton™ X-100)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Sterile 96-well, flat-bottom cell culture plates
-
Microplate Reader (absorbance at 570 nm)
Protocol Steps:
Step 1: Cell Seeding
-
Culture cells to ~80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach.
Step 2: Compound Exposure
-
Prepare 2-fold serial dilutions of the test compounds and controls in complete growth medium at 2x the final desired concentration.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells treated with fresh medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubate the plate for another 24-48 hours.
-
Scientist's Note: The exposure time is a critical parameter and may need to be optimized depending on the expected mechanism of action and cell doubling time. 24 hours is a common starting point.
-
Step 3: MTT Addition and Incubation
-
After the exposure period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
Step 4: Solubilization and Absorbance Reading
-
After incubation with MTT, add 100 µL of the Solubilization Solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance of each well using a microplate reader at 570 nm (with a reference wavelength of 630 nm if desired).
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Data Presentation
The IC₅₀ values provide a quantitative measure of cytotoxicity. A higher IC₅₀ value indicates lower cytotoxicity and is a desirable characteristic for a potential antimicrobial agent.
Table 2: Hypothetical Cytotoxicity Data for Analogs against HEK293 Cells
| Compound ID | IC₅₀ (µM) |
| NAPH-01 | >100 |
| NAPH-02 | 95.4 |
| NAPH-03 | 78.2 |
| NAPH-04 | 65.1 |
| Doxorubicin | 1.2 |
Conclusion and Forward Look
The protocols detailed in this guide provide a robust framework for the initial antimicrobial and cytotoxicological screening of this compound analogs. By adhering to standardized methods like CLSI-guided broth microdilution and the MTT assay, researchers can generate reliable, quantitative data essential for making informed decisions in the drug discovery process. The results from these assays will identify the most potent and least toxic compounds, guiding the subsequent rounds of chemical optimization and more advanced biological studies, such as mechanism of action elucidation and in vivo efficacy models.
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Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (n.d.). Taylor & Francis Online. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules, 27(1), 133. MDPI. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2022). ResearchGate. [Link]
-
de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2022). Semantic Scholar. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. [Link]
-
Brilhante, R. S. N., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 43(1), 32–37. National Center for Biotechnology Information. [Link]
-
Qais, F. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2901. National Center for Biotechnology Information. [Link]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. ACS Publications. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23). MDPI. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). RSC Advances, 12(31), 20045-20056. RSC Publishing. [Link]
-
Al-Hiyasat, A. S., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Cureus, 15(11), e49723. National Center for Biotechnology Information. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). ResearchGate. [Link]
-
MTT Cytotoxicity Study. (n.d.). NAMSA. [Link]
-
Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2013). ResearchGate. [Link]
-
de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. PubMed. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules, 27(1), 133. National Center for Biotechnology Information. [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2010). Semantic Scholar. [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science. [Link]
-
Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28148–28156. ACS Publications. [Link]
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Using 5-Chloro-2-methyl-1,8-naphthyridine as a scaffold in drug discovery
An In-Depth Guide to Leveraging 5-Chloro-2-methyl-1,8-naphthyridine in Modern Drug Discovery
Authored by a Senior Application Scientist
The 1,8-naphthyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an exceptional bioisostere for other bicyclic heterocycles like quinoline, enabling it to interact with a multitude of biological targets.[3] Consequently, derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]
Within this versatile chemical family, This compound emerges as a particularly strategic starting material for drug discovery campaigns. The methyl group at the 2-position can influence solubility and metabolic stability, while the chlorine atom at the 5-position serves as a highly versatile synthetic handle. This chloro-substituent is amenable to a wide range of modern cross-coupling reactions, providing a direct and efficient route to systematically explore the chemical space around the core scaffold and build extensive compound libraries for screening and structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview and detailed protocols for the synthesis and derivatization of this compound, tailored for researchers and scientists in the field of drug development.
Part 1: Synthesis of the Core Scaffold
The most direct and efficient method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation.[8] This reaction involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound, typically under acidic or basic conditions. The synthesis of this compound can be achieved from 2-amino-6-chloropyridine and acetoacetaldehyde dimethyl acetal.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a two-step, one-pot approach. The initial reaction between 2-amino-6-chloropyridine and acetoacetaldehyde dimethyl acetal under acidic conditions forms an intermediate enamine, which then undergoes intramolecular cyclization and dehydration upon heating in a high-boiling point solvent like Dowtherm A to yield the aromatic naphthyridine core.
Materials:
-
2-Amino-6-chloropyridine
-
Acetoacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Dowtherm A
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate, Hexanes
Procedure:
-
To a round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq) and toluene.
-
Add polyphosphoric acid (approx. 10 times the weight of the amine). The mixture will become a thick slurry.
-
Slowly add acetoacetaldehyde dimethyl acetal (1.1 eq) to the stirring mixture. An exotherm may be observed.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the initial condensation is complete, carefully add Dowtherm A to the reaction mixture.
-
Increase the temperature to 240-250 °C and maintain for 1-2 hours. The reaction will turn dark.
-
Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]
Visualization: Synthesis Workflow
Caption: Friedländer synthesis of the core scaffold.
Part 2: Scaffold Derivatization via Cross-Coupling Reactions
The chloro-substituent at the C5-position is the key to unlocking a diverse library of analogs. Palladium-catalyzed cross-coupling reactions are the methods of choice for this diversification, offering broad functional group tolerance and generally high yields.
A. C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid or ester.[11] This allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5-position, which is critical for probing interactions with hydrophobic pockets in target proteins.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol employs a palladium catalyst, often with a phosphine ligand, which facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid partner. The choice of ligand can significantly impact reaction efficiency, particularly with electron-rich or sterically hindered coupling partners.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Alternatively, use a microwave reactor (e.g., 120-150 °C for 10-30 minutes).[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
B. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the C5-position.[13] This is a powerful strategy for installing hydrogen bond donors and acceptors, which can significantly enhance binding affinity and modulate physicochemical properties.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a specialized, often bulky, electron-rich phosphine ligand (like XPhos or RuPhos) to facilitate the C-N bond formation.[14] A strong, non-nucleophilic base is required to deprotonate the amine, making it competent for coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for 5-10 minutes at room temperature to allow for catalyst activation.
-
Add the this compound and the amine.
-
Heat the reaction mixture to reflux (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Scaffold Diversification
Caption: Diversifying the scaffold at the C5-position.
Part 3: Biological Evaluation and Data Analysis
The synthesized library of 1,8-naphthyridine derivatives must be evaluated for biological activity to identify initial hits and establish SAR. Given the prevalence of this scaffold in kinase inhibitor discovery, a generic kinase inhibition assay is a relevant starting point.[5][15][16]
Protocol 4: Representative In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This protocol describes a common method to measure the activity of a kinase. The kinase phosphorylates a substrate, consuming ATP in the process. A detection reagent is then added that contains luciferase, which produces light in the presence of the remaining ATP. The amount of light is inversely proportional to the kinase activity. An inhibitor will reduce ATP consumption, leading to a stronger light signal.
Materials:
-
Kinase substrate (specific to the kinase)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting range is from 10 mM down to nM concentrations.
-
In the wells of a 384-well plate, add a small volume of the diluted inhibitor compounds. Include positive (no inhibitor) and negative (no kinase) controls.
-
Prepare a kinase/substrate master mix in the assay buffer and add it to the wells.
-
Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualization: Targeted Signaling Pathway Example
Caption: Inhibition of a generic RTK signaling pathway.[17]
Part 4: Data Presentation for SAR Analysis
Systematic analysis of biological data alongside structural changes is the cornerstone of lead optimization. The use of structured tables is essential for clarity.
Table 1: Representative Suzuki Coupling Data
| Entry | Boronic Acid (R) | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 91 |
| 3 | 3-Fluorophenylboronic acid | 78 |
| 4 | Pyridin-3-ylboronic acid | 65 |
Table 2: Representative Buchwald-Hartwig Amination Data
| Entry | Amine (R¹R²NH) | Yield (%) |
| 1 | Morpholine | 94 |
| 2 | Piperazine | 88 |
| 3 | Aniline | 72 |
| 4 | N-Methylpiperazine | 90 |
Table 3: Representative Biological Activity Data (Hypothetical Kinase X)
| Compound ID | C5-Substituent (R) | IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Methoxyphenyl | 250 |
| 1c | 3-Fluorophenyl | 480 |
| 2a | Morpholin-4-yl | 85 |
| 2b | Piperazin-1-yl | 120 |
| 2c | Anilino | 750 |
| 2d | 4-Methylpiperazin-1-yl | 45 |
SAR Insights: From this hypothetical data, one might conclude that electron-donating groups (like 4-methoxy) are favorable in the aryl series (1b vs 1a) and that cyclic amines, particularly N-methylpiperazine, at the C5-position lead to potent inhibition (2d vs 2a/2b). This analysis guides the design of the next generation of compounds.
References
- Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
- (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
- Life Chemicals. Scaffolds and Scaffold-based Compounds | Screening Libraries.
- Various Authors. (2012-2024). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Semantic Scholar.
- Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.
- Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
- Wassermann, A. M., Lounkine, E., & Glick, M. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications.
- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Wang, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central.
- ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor.
- Ojha, H., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.
- Google Patents. (n.d.). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
- Hao, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. National Institutes of Health.
- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central.
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
- Al-Majid, A. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine.
- Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Singh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 17. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for NMR Analysis of 5-Chloro-2-methyl-1,8-naphthyridine: A Detailed Guide for Structural Elucidation
Abstract
This comprehensive application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-methyl-1,8-naphthyridine (CAS No. 1772-45-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this and structurally related molecules. The protocol outlines systematic procedures for sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a thorough guide to spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and reproducible data.
Introduction: The Significance of this compound
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide range of biological activities.[2] Derivatives of 1,8-naphthyridine have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. A thorough understanding of the spectroscopic characteristics of these compounds is essential for their structural elucidation, characterization, and the rational design of new derivatives with tailored properties.[2] this compound, with the chemical formula C₉H₇ClN₂ and a molecular weight of 178.6183 g/mol , is a key intermediate and building block in the synthesis of more complex molecules.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide provides a detailed, step-by-step protocol for the complete NMR analysis of this compound, ensuring the acquisition of high-quality data and facilitating its accurate interpretation.
Predicted NMR Spectral Data
While experimental spectra are the gold standard, predicted data provides a valuable reference for spectral assignment. Based on the analysis of structurally similar compounds and established substituent effects, the following are the anticipated chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.6 | ~25 |
| 3 | ~7.3 | ~123 |
| 4 | ~8.0 | ~137 |
| 5 | - | ~148 |
| 6 | ~7.6 | ~122 |
| 7 | ~8.8 | ~153 |
| 8a | - | ~157 |
| 4a | - | ~136 |
| 2 | - | ~163 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final structural confirmation.
Caption: Experimental workflow for the NMR analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. A carefully prepared sample will yield sharp, well-resolved signals, free from interfering impurities.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS) (optional, as an internal standard)
-
5 mm NMR tubes
-
Glass vial
-
Pasteur pipette
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the compound. If necessary, gentle warming or sonication can be employed.
-
Internal Standard (Optional): If precise chemical shift referencing is required, add a small drop of TMS to the solution. TMS provides a sharp singlet at 0.00 ppm in the ¹H and ¹³C spectra, serving as a universal reference point.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube. To avoid spinning sidebands, ensure the sample height is at least 4 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-12 ppm is generally adequate.
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0-200 ppm is appropriate for most organic molecules.
DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing key information about the connectivity of the molecular skeleton.
Data Interpretation: A Step-by-Step Guide
The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR data.
¹H NMR Spectrum Analysis
-
Methyl Group Signal: Expect a singlet at approximately 2.6 ppm, integrating to three protons, corresponding to the methyl group at the C2 position.
-
Aromatic Protons: The four aromatic protons will appear in the region of 7.0-9.0 ppm.
-
The protons on the pyridine ring (H4 and H7) will be the most downfield due to the deshielding effect of the nitrogen atoms.
-
The protons on the chlorinated ring (H3 and H6) will be further upfield.
-
-
Coupling Patterns:
-
Expect doublet or doublet of doublets for the aromatic protons due to ortho- and meta-couplings.
-
The coupling constants (J-values) will be crucial for determining the relative positions of the protons. Ortho coupling is typically in the range of 7-9 Hz, while meta coupling is smaller (2-3 Hz).
-
¹³C NMR Spectrum Analysis
-
Methyl Carbon: A signal at approximately 25 ppm will correspond to the methyl carbon.
-
Aromatic Carbons: The nine aromatic carbons will resonate in the range of 120-165 ppm.
-
The carbons directly attached to nitrogen (C2, C7, C8a) will be the most downfield.
-
The carbon bearing the chlorine atom (C5) will also be significantly downfield.
-
The DEPT spectra will be essential for distinguishing between protonated and quaternary carbons.
-
2D NMR Data for Structural Confirmation
The following diagram illustrates the key HMBC correlations expected for this compound, which are critical for confirming the connectivity of the molecule.
Caption: Key expected HMBC correlations for this compound.
-
COSY: Will show correlations between H3-H4 and H6-H7.
-
HSQC: Will directly link each proton signal (H3, H4, H6, H7, and 2-CH₃) to its corresponding carbon signal.
-
HMBC: Will provide the crucial long-range correlations. For example, the protons of the methyl group should show correlations to C2 and C3. The H4 proton should show correlations to C3, C5, and C4a. These correlations will definitively establish the positions of the substituents and confirm the overall structure.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the NMR analysis of this compound. By following these detailed procedures for sample preparation, data acquisition, and interpretation, researchers can confidently and accurately elucidate the structure of this important heterocyclic compound. The principles and techniques outlined herein are broadly applicable to the characterization of other substituted 1,8-naphthyridine derivatives and related heterocyclic systems, making this guide a valuable resource for the scientific community.
References
- Abuzahra, A., et al. (2021). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 354(1), 2000223.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 134-149.
-
University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- El-Sayed, M. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 16(7), 776-786.
- Wang, X., et al. (2014). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile and Efficient Method. Journal of Fluorescence, 24(4), 1141-1149.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Al-Hourani, B. J. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Pozo, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326.
Sources
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-2-methyl-1,8-naphthyridine Libraries
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The introduction of specific substituents, such as a chloro group at the 5-position and a methyl group at the 2-position, can significantly influence the pharmacological profile, often directing the molecule's activity towards critical therapeutic targets like protein kinases.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Consequently, the discovery of novel kinase inhibitors is a cornerstone of modern drug development.[3]
High-throughput screening (HTS) has revolutionized this discovery process, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for libraries based on the 5-Chloro-2-methyl-1,8-naphthyridine scaffold to identify novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust screening assays, and outline a systematic approach to data analysis and hit validation.
The this compound Scaffold: A Promising Starting Point for Kinase Inhibitor Discovery
The this compound core offers several advantageous features for kinase inhibitor design. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The chloro and methyl substituents provide vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives is accessible through established chemical methodologies.[5][6][7]
High-Throughput Screening Strategy
A successful HTS campaign requires careful planning, from library selection to the final hit validation. The overall workflow can be conceptualized as a multi-stage process designed to efficiently identify and confirm true positive hits while minimizing false positives.
Compound Library Preparation
The quality of the screening library is paramount for the success of any HTS campaign.[8][9]
-
Synthesis and Purity: The this compound library should be synthesized with high fidelity, and the purity of each compound should be assessed, typically aiming for >95% purity as determined by methods like HPLC and LC-MS.[10][11]
-
Compound Management: Proper handling and storage of the compound library are crucial to maintain its integrity.[12] This includes dissolution in a suitable solvent (commonly DMSO), accurate concentration determination, and storage in an environment that prevents degradation.
Choosing the Right HTS Assay
Several robust and validated HTS assay technologies are available for measuring kinase activity. The choice of assay depends on factors such as the specific kinase target, the availability of reagents, and the instrumentation in the laboratory.[13] Two widely used and complementary approaches are luminescence-based ADP detection assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a universal and highly sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal directly proportional to the ADP concentration.[16]
Materials
| Reagent/Equipment | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101, V9102, or V9103 |
| Kinase of interest | (e.g., Promega, Thermo Fisher) | - |
| Kinase substrate | (Specific to the kinase) | - |
| This compound library | In-house or commercial | - |
| 384-well white, low-volume plates | (e.g., Corning) | - |
| Plate-reading luminometer | (e.g., BMG LABTECH, PerkinElmer) | - |
| Multichannel pipettes or automated liquid handler | - | - |
Experimental Protocol
-
Compound Plating:
-
Prepare a working stock of the this compound library compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound to the wells of a 384-well assay plate to achieve the desired final screening concentration (typically 1-10 µM).[17]
-
Include appropriate controls:
-
Negative control: DMSO only (represents 100% kinase activity).
-
Positive control: A known inhibitor of the target kinase (represents 0% kinase activity).
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well of the assay plate containing the pre-spotted compounds.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[18]
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based method that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.[19] This assay is particularly useful as an orthogonal method to confirm hits from activity-based screens and can identify inhibitors that bind to the kinase but may not be active under the specific conditions of the primary assay.
Materials
| Reagent/Equipment | Supplier | Catalog Number |
| LanthaScreen™ Eu-anti-Tag Antibody | Thermo Fisher Scientific | (Varies by tag) |
| LanthaScreen™ Kinase Tracer | Thermo Fisher Scientific | (Varies by kinase) |
| Tagged Kinase of interest (e.g., His, GST) | Thermo Fisher Scientific or other | - |
| This compound library | In-house or commercial | - |
| 384-well black, low-volume plates | (e.g., Corning) | - |
| TR-FRET enabled plate reader | (e.g., BMG LABTECH, PerkinElmer) | - |
| Multichannel pipettes or automated liquid handler | - | - |
Experimental Protocol
-
Compound Plating:
-
Follow the same procedure as described for the ADP-Glo™ assay to plate the compound library and controls in a 384-well black assay plate.
-
-
Assay Reaction:
-
Prepare a 3X kinase/Eu-anti-tag antibody master mix in the appropriate kinase buffer.[20] The optimal concentrations should be determined during assay development.
-
Add 5 µL of the 3X kinase/antibody mix to each well of the assay plate.
-
Prepare a 3X kinase tracer solution in the kinase buffer.
-
Add 5 µL of the 3X tracer solution to each well. The final assay volume is 15 µL.
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor 647 acceptor (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
The emission ratio (665 nm / 615 nm) is calculated, which is inversely proportional to the degree of inhibition.
-
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits from the large datasets generated in HTS.[10][21][22]
Data Normalization and Quality Control
-
Normalization: Raw data from the plate reader should be normalized to the in-plate controls. The percent inhibition is typically calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control (QC): The quality of the HTS assay is assessed using statistical parameters such as the Z'-factor.[23] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.
Hit Selection
A "hit" is a compound that meets a predefined activity threshold. A common approach is to select compounds that exhibit a percent inhibition greater than three times the standard deviation of the negative controls (DMSO wells).
Hit Validation and Follow-up Studies
Primary hits from the HTS must undergo a rigorous validation process to eliminate false positives and confirm their activity.[24]
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response analysis of the confirmed hits to determine their potency (IC50 value).
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay (e.g., if the primary screen was an ADP-Glo™ assay, use a LanthaScreen™ binding assay for confirmation). This helps to rule out assay-specific artifacts.
-
Selectivity Profiling: Test the validated hits against a panel of other kinases to assess their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to establish an initial SAR and guide lead optimization efforts.
Conclusion
The high-throughput screening of this compound libraries represents a promising strategy for the discovery of novel kinase inhibitors. By employing robust and validated assay technologies such as the ADP-Glo™ and LanthaScreen™ assays, coupled with a systematic approach to data analysis and hit validation, researchers can efficiently identify and advance promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing successful HTS campaigns in the quest for new therapeutics.
References
- Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
- Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1386, 1-13.
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Compound Library for Screening. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
-
Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
-
Xtalks. (2018). Creating Compound Screening Libraries That Address the Challenges of Drug Discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][18]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
-
RSC Publishing. (n.d.). Rapid analytical characterization of high-throughput chemistry screens utilizing desorption electrospray ionization mass spectrometry. Retrieved from [Link]
-
ChemRxiv. (2025). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
- Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 22-35.
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- 5. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
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- 12. lifesciences.danaher.com [lifesciences.danaher.com]
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- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 22. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 23. researchgate.net [researchgate.net]
- 24. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: 5-Chloro-2-methyl-1,8-naphthyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the potential applications of 5-Chloro-2-methyl-1,8-naphthyridine in the field of organic electronics. While direct experimental data for this specific compound in electronic devices is emerging, this guide synthesizes information from closely related 1,8-naphthyridine derivatives to present a prospective analysis of its utility. The protocols and insights provided are grounded in established principles of materials science and organic electronics, offering a robust framework for researchers exploring novel materials.
Introduction: The Promise of 1,8-Naphthyridines in Organic Electronics
The 1,8-naphthyridine scaffold is a compelling building block for organic electronic materials due to its inherent electron-deficient nature.[1] This characteristic arises from the presence of two nitrogen atoms within the fused aromatic ring system, which lowers the energy levels of the molecular orbitals. Consequently, 1,8-naphthyridine derivatives are excellent candidates for n-type semiconductors, electron-transporting materials (ETMs), and host materials in organic light-emitting diodes (OLEDs). Their planar structure can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.
The subject of this guide, this compound, incorporates a chloro and a methyl group onto the core 1,8-naphthyridine structure. The electron-withdrawing nature of the chlorine atom is expected to further enhance the electron-deficient character of the molecule, potentially leading to improved electron mobility and stability in electronic devices. The methyl group, an electron-donating group, can subtly modulate the electronic properties and may also influence the material's solubility and film-forming characteristics.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Synthesis of this compound
A robust and versatile method for the synthesis of 1,8-naphthyridines is the Friedlander annulation.[2] This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-6-chloronicotinaldehyde with acetone.
Protocol 1: Friedlander Synthesis of this compound
Materials:
-
2-amino-6-chloronicotinaldehyde
-
Acetone
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-6-chloronicotinaldehyde (1 equivalent) and a suitable solvent such as ethanol.
-
Add an excess of acetone (e.g., 10-20 equivalents) to the mixture.
-
Add a catalytic amount of a base, such as potassium hydroxide (e.g., 0.2 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Prospective Applications in Organic Electronics
Based on the properties of the 1,8-naphthyridine core, this compound is a promising candidate for several applications in organic electronics.
Electron Transport Layer (ETL) in OLEDs
The electron-deficient nature of the 1,8-naphthyridine ring system suggests that this compound could function as an effective electron transport material in OLEDs. A well-matched ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer, leading to improved device efficiency and stability.
Table 1: Predicted Electronic Properties of this compound (based on related compounds)
| Property | Predicted Value Range | Rationale |
| LUMO Level | -2.8 to -3.2 eV | The electron-withdrawing nature of the 1,8-naphthyridine core and the chloro substituent will lower the LUMO energy level, facilitating electron injection from common cathodes like aluminum or lithium fluoride/aluminum. |
| Electron Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | The planar structure of the naphthyridine core can promote ordered molecular packing in thin films, which is conducive to good electron transport. |
| Glass Transition Temp. (Tg) | > 100 °C | The rigid, fused-ring structure generally leads to high thermal stability and morphological robustness in thin films. |
Protocol 2: Fabrication and Characterization of an OLED with a this compound ETL
Device Architecture: ITO / HTL / EML / This compound (ETL) / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Fabrication Procedure:
-
Clean pre-patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
Deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the HTL (e.g., 40 nm of NPB).
-
Deposit the EML (e.g., 20 nm of Alq₃ doped with the desired emitter).
-
Deposit the ETL: 30 nm of this compound.
-
Deposit a thin layer of LiF (1 nm) as an electron injection layer.
-
Deposit the Al cathode (100 nm).
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Measure using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.
Device Fabrication Workflow:
Caption: Workflow for OLED fabrication and characterization.
Host Material in Phosphorescent OLEDs (PhOLEDs)
The high triplet energy that is characteristic of many simple aromatic heterocyclic compounds makes 1,8-naphthyridine derivatives potential host materials for phosphorescent emitters. A suitable host material should have a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer.
To assess the suitability of this compound as a host, its triplet energy would need to be determined experimentally from the phosphorescence spectrum at low temperature (77 K).
Characterization of this compound
To fully evaluate the potential of this compound for organic electronic applications, a comprehensive characterization of its photophysical and electrochemical properties is essential.
Protocol 3: Photophysical and Electrochemical Characterization
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the compound in various solvents (e.g., dichloromethane, toluene, THF) with concentrations ranging from 10⁻⁶ to 10⁻⁵ M.
-
Measure the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).
-
Measure the PL spectra by exciting at the absorption maximum to determine the emission maxima (λ_em).
-
Measure the PL quantum yield (Φ_PL) using a standard reference (e.g., quinine sulfate in 0.1 M H₂SO₄).
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset potentials for oxidation (E_ox) and reduction (E_red).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (with ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard, E_onset(Fc/Fc⁺) vs Ag/AgCl ≈ 0.4 V):
-
HOMO (eV) = -[E_ox - E_onset(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red - E_onset(Fc/Fc⁺) + 4.8]
-
Characterization Workflow:
Caption: Workflow for the characterization of material properties.
Conclusion
This compound is a promising, yet underexplored, material for applications in organic electronics. Its electron-deficient 1,8-naphthyridine core, further functionalized with an electron-withdrawing chloro group, makes it a strong candidate for use as an electron-transporting material in OLEDs. The synthetic accessibility via the Friedlander reaction provides a straightforward route for its preparation and further derivatization. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate the performance of this compound in organic electronic devices. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in this exciting field.
References
- Lainfiesta, A., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
-
Lainfiesta, A., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Retrieved from [Link]
- Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Prakash, O., & Kumar, A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]
Sources
Application Note: 5-Chloro-2-methyl-1,8-naphthyridine as a Novel Fluorophore for Cellular Imaging
Introduction: Unveiling the Potential of a Compact Fluorophore
The field of fluorescence microscopy is perpetually driven by the quest for novel probes that offer unique spectral properties, enhanced photostability, and specific targeting capabilities. Within the diverse family of heterocyclic fluorophores, 1,8-naphthyridine derivatives have emerged as a promising class of compounds due to their rigid, planar structure which often leads to desirable photophysical properties.[1][2] This application note introduces 5-Chloro-2-methyl-1,8-naphthyridine, a member of this family, and explores its potential as a versatile fluorescent probe for cellular imaging applications. While the broader class of 1,8-naphthyridines has been investigated for roles in sensing metal ions and imaging nucleic acids, the specific utility of this substituted variant in fluorescence microscopy is a growing area of interest.[3][4][5] The presence of a chloro- group at the 5-position and a methyl group at the 2-position is anticipated to modulate the electronic and steric properties of the naphthyridine core, potentially influencing its spectral characteristics, quantum yield, and intracellular behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework, practical protocols, and potential applications of this compound in fluorescence microscopy.
Scientific Principles and Mechanistic Insights
The fluorescence of 1,8-naphthyridine derivatives is rooted in their π-conjugated aromatic system. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy singlet state (S1). The subsequent return to the ground state (S0) can occur via the emission of a photon, which is observed as fluorescence. The specific excitation and emission wavelengths, as well as the efficiency of this process (quantum yield), are highly dependent on the nature and position of substituents on the naphthyridine ring.[6]
For this compound, the following molecular characteristics are expected to influence its fluorescent properties:
-
The 1,8-Naphthyridine Core: Provides the fundamental rigid scaffold and the π-system necessary for fluorescence.
-
The Chloro Group (at C5): As an electron-withdrawing group, it can influence the energy levels of the molecular orbitals, potentially leading to a red-shift in the emission spectrum compared to the unsubstituted parent compound. It may also participate in halogen bonding, which could influence its interaction with biological macromolecules.
-
The Methyl Group (at C2): This electron-donating group can also modulate the electronic properties of the fluorophore. Its steric bulk might influence aggregation and binding to cellular structures.
While detailed photophysical characterization of this compound is still emerging, we can extrapolate potential properties based on related compounds. It is hypothesized that this molecule may exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the local environment.[7][8] This property can be exploited to probe different cellular compartments.
Key Applications and Experimental Protocols
Based on the characteristics of the 1,8-naphthyridine scaffold, this compound is proposed as a suitable candidate for the following applications:
-
General Cytoplasmic and Nuclear Staining in Live and Fixed Cells: Its small size and lipophilic character may allow for passive diffusion across the cell membrane.
-
Probing Hydrophobic Environments: Potential solvatochromic properties could be utilized to visualize lipid droplets or other hydrophobic compartments.
-
A Scaffold for Targeted Probes: The chloro-substituent could serve as a reactive handle for conjugation to targeting moieties such as peptides or antibodies.
Protocol 1: General Staining of Live Cells
This protocol outlines the steps for staining the cytoplasm and nucleus of live cultured mammalian cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, A549) on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting range is 1-10 µM. It is crucial to perform a concentration optimization for each cell line and experimental setup.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution of this compound to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash and Image: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS or live-cell imaging solution. c. Add fresh, pre-warmed imaging solution to the cells. d. Image the cells using a fluorescence microscope. Based on the general properties of naphthyridine derivatives, start with a DAPI or a green fluorescent protein (GFP) filter set and adjust as needed.
Rationale for Key Steps:
-
DMSO as a Solvent: this compound is expected to have low aqueous solubility, necessitating the use of an organic solvent like DMSO for the stock solution.
-
Concentration Optimization: The optimal staining concentration will vary between cell types and is a balance between achieving sufficient signal and minimizing potential cytotoxicity.
-
Incubation Time: A 15-30 minute incubation is typically sufficient for small molecule dyes to permeate the cell membrane and reach equilibrium.
Protocol 2: Staining of Fixed Cells
This protocol is suitable for co-localization studies with antibodies or other fluorescent probes that require cell fixation.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Fixation: a. Wash cultured cells with PBS. b. Add 4% PFA and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization (Optional): a. If co-staining with antibodies that target intracellular antigens, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Staining: a. Prepare a working solution of this compound (1-10 µM) in PBS. b. Add the working solution to the fixed cells and incubate for 20 minutes at room temperature, protected from light.
-
Wash and Mount: a. Wash the cells three times with PBS. b. Mount the coverslip onto a microscope slide using an antifade mounting medium. c. Seal the coverslip and allow the mounting medium to cure.
-
Imaging: Image the slides on a fluorescence microscope.
Data Presentation and Visualization
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Estimated Value | Notes |
| Excitation Max (λex) | 380 - 420 nm | Dependent on solvent polarity. |
| Emission Max (λem) | 450 - 550 nm | Exhibits a noticeable Stokes shift.[9] |
| Molar Extinction Coeff. | > 10,000 M⁻¹cm⁻¹ | Typical for aromatic heterocyclic compounds. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Highly solvent and environment dependent. |
| Molecular Weight | 178.62 g/mol | [10] |
Diagram 1: General Workflow for Live-Cell Imaging
Caption: Hypothesized passive diffusion of the probe across the plasma membrane and subsequent intracellular localization.
Troubleshooting and Considerations
-
Phototoxicity: As with any fluorescent probe, prolonged exposure to high-intensity excitation light can cause phototoxicity. [11][12]Use the lowest possible excitation power and exposure time necessary to obtain a good signal-to-noise ratio.
-
Photobleaching: 1,8-naphthyridine derivatives, like many fluorophores, are susceptible to photobleaching. The use of an antifade reagent in the mounting medium for fixed cells is highly recommended. For live-cell imaging, acquiring images in a time-lapse series can help monitor for photobleaching.
-
Filter Set Selection: The optimal filter set will depend on the specific spectral properties of this compound in the cellular environment. It is advisable to test several standard filter sets (e.g., DAPI, CFP, GFP) to find the one that provides the best signal and minimal bleed-through.
-
Cytotoxicity: Always perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) when using a new compound on live cells to ensure that the observed effects are not due to toxicity.
Future Directions
The exploration of this compound in fluorescence microscopy is in its early stages. Future research should focus on a detailed characterization of its photophysical properties in various solvents and biological environments. Furthermore, leveraging the chloro-substituent for the synthesis of targeted probes could significantly expand its utility. For instance, conjugation to a mitochondrial targeting signal could yield a probe for mitochondrial imaging, an area where 1,8-naphthalimide derivatives have shown promise. [13]The development of derivatives with longer emission wavelengths would also be beneficial for reducing autofluorescence in biological samples. [14]
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its compact size, combined with the tunable electronic properties of the 1,8-naphthyridine core, makes it an attractive candidate for a range of cellular imaging applications. The protocols and insights provided in this application note serve as a starting point for researchers to harness the potential of this intriguing molecule and contribute to the expanding toolbox of fluorescence microscopy.
References
-
1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Publishing. [Link]
-
2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside. PubMed. [Link]
- The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (Note: This is a future-dated article from the search results, used here for its relevant title and abstract content).
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst (RSC Publishing). [Link]
-
Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. PMC - NIH. [Link]
-
A 1,8-Naphthyridine-Based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. ResearchGate. [Link]
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. ResearchGate. [Link]
-
Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media. ACS Publications. [Link]
-
Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed. [Link]
-
Synthesis of linear dibenzon[3][7]aphthyridines using 2-chloro-4-methylquinolines. (Note: This is a future-dated article from the search results, used here for its relevant title and abstract content). [No direct link available from search result]
-
Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI. [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
-
Synthesis and photophysical properties of some N-substituted-1,8-naphthalimides. Sci-Hub. [Link]
-
1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. PubMed. [Link]
-
Fluorescence cell imaging and manipulation using conventional halogen lamp microscopy. PubMed. [Link]
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. MDPI. [Link]
-
Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction. PubMed. [Link]
-
Fluorescence Microscopy Light Sources. McGill University. [Link]
-
5-chlorob[3]enzofuro[2,3-b]n[3][7]aphthyridine. Chemical Synthesis Database. [Link]
-
Fluorescent Organic Nanoparticles of Benzofuran-Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media. PubMed. [Link]
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- 3. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
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- 8. Fluorescent organic nanoparticles of benzofuran-naphthyridine linked molecules: formation and fluorescence enhancement in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedländer Reaction for Substituted Naphthyridines
Welcome to the technical support guide for the Friedländer annulation, tailored for the synthesis of substituted naphthyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful reaction. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.
Section 1: Foundational Concepts
Q1: What is the Friedländer reaction for synthesizing substituted naphthyridines, and what are the key starting materials?
The Friedländer annulation is a classical and highly effective condensation reaction used to synthesize quinolines and their aza-analogs, such as naphthyridines.[1][2] In the context of 1,8-naphthyridines, the reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde (2-aminonicotinaldehyde) with a carbonyl compound containing a reactive α-methylene group (a hydrogen atom on the carbon adjacent to the carbonyl).[1][3] This is followed by a cyclodehydration step to form the fused heterocyclic ring system.
The reaction is typically catalyzed by either an acid or a base, which facilitates the crucial aldol-type condensation and subsequent cyclization.[1][4] While traditional methods often employed harsh conditions, modern protocols utilize a wide range of milder and more efficient catalytic systems.[5][6]
The general scheme is as follows:
Q2: What is the underlying mechanism of the base-catalyzed Friedländer reaction?
Understanding the mechanism is critical for troubleshooting. The base-catalyzed pathway proceeds through two primary stages: an intermolecular aldol condensation followed by an intramolecular cyclization and dehydration.
-
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound (e.g., a ketone) to form a resonance-stabilized enolate.
-
Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde. This forms an aldol addition product.
-
Dehydration: The aldol intermediate readily dehydrates (loses a water molecule) to form an α,β-unsaturated carbonyl compound.
-
Cyclization (Intramolecular Michael Addition): The amino group attacks the β-carbon of the unsaturated system in a conjugate addition, leading to ring closure.
-
Final Dehydration/Aromatization: A final molecule of water is eliminated, resulting in the stable, aromatic naphthyridine ring.[3]
Section 2: Troubleshooting Common Issues
Q3: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low or no yield is the most common complaint. A systematic approach is key. Before making drastic changes, verify the purity and identity of your starting materials. Once confirmed, investigate the following factors in order.
Q4: How do I choose the right catalyst? My current one seems ineffective.
Catalyst choice is paramount and depends heavily on your specific substrates and desired reaction conditions (e.g., solvent, temperature). If a standard acid or base catalyst (like KOH or p-TsOH) is failing, consider more modern and often milder alternatives.[4]
| Catalyst Type | Examples | Advantages | Considerations | References |
| Ionic Liquids (ILs) | Choline hydroxide (ChOH), [Bmmim][Im] | Green, often act as both catalyst and solvent, high yields, recyclable.[3][7] | Can be viscous, may require specific workup procedures for removal. | [3],[5],[6],[7] |
| Lewis Acids | CeCl₃·7H₂O, Nd(NO₃)₃·6H₂O | Effective under mild or solvent-free conditions, operationally simple.[1][8] | Stoichiometric amounts may be needed; metal contamination is a possibility. | [1],[8] |
| Organic Bases | DABCO, Pyrrolidine | Inexpensive, can provide high regioselectivity, effective with microwave heating.[9][10] | Can have limited thermal stability; may require slow addition for selectivity. | [9],[10] |
| Solid-Supported | Nafion, SiO₂ nanoparticles | Environmentally friendly, easily removed by filtration, reusable.[4][8] | May have lower activity compared to homogeneous catalysts. | [4],[8] |
| Other | Molecular Iodine (I₂) | Highly efficient, proceeds under neutral conditions, simple workup.[4][8] | Requires a quench step (e.g., with Na₂S₂O₃) to remove residual iodine. | [4],[8] |
Pro-Tip: If you suspect catalyst deactivation, try using a fresh batch or increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4]
Q5: My reactants are not dissolving properly. How does solvent choice impact the reaction?
Poor solubility is a direct cause of low reaction rates and yields. The solvent must not only dissolve the reactants but also be compatible with the reaction temperature and catalyst.
-
"Green" Solvents: Water is an excellent choice, especially for gram-scale synthesis when paired with a catalyst like choline hydroxide (ChOH), which helps facilitate the reaction through hydrogen bonding.[5][6][11]
-
Ionic Liquids: As mentioned, ILs can serve as both the solvent and catalyst, providing a highly concentrated reaction environment.[3][7]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO are often used in traditional protocols but can be difficult to remove and are less environmentally friendly.[5]
-
Solvent-Free Conditions: This is a superior green chemistry approach. It can be achieved by either grinding the reactants with a solid catalyst (e.g., CeCl₃·7H₂O) at room temperature or by using microwave irradiation, which accelerates the reaction dramatically.[1][9]
If solubility is an issue in a non-polar solvent, switching to a more polar option like ethanol or DMF could be a simple fix.[4]
Q6: I suspect my starting materials are degrading. How can I optimize reaction conditions (temperature, time) to prevent this?
Harsh conditions, particularly excessive heat, can lead to the degradation of sensitive aldehydes or the formation of tar-like side products.
-
Temperature Control: Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction closely by Thin-Layer Chromatography (TLC).[3][5] If the reaction is sluggish, increase the temperature in 10 °C increments.[4] Some solvent-free methods proceed efficiently even at room temperature.[1]
-
Reaction Time: Longer is not always better. Once the starting materials are consumed (as indicated by TLC), work up the reaction. Prolonged heating can decrease the yield of the desired product.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, minimizing the formation of degradation byproducts.[9] However, be cautious of overheating; intermittent irradiation might be necessary to control the temperature.[4]
Section 3: Addressing Side Products and Purification
Q7: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?
When using a ketone with two different α-methylene groups (e.g., 2-butanone), cyclization can occur on either side, leading to a mixture of products. Controlling this is a significant challenge.
The key is catalyst selection. Research has shown that cyclic secondary amines , such as pyrrolidine derivatives, are highly effective at directing the reaction to favor the formation of the 2-alkyl-substituted naphthyridine (from condensation at the methyl group).[10] In contrast, traditional base catalysts often give poor selectivity.
Strategy for High Regioselectivity:
-
Catalyst: Use a cyclic secondary amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) or a simpler pyrrolidine derivative.[10]
-
Slow Addition: Add the methyl ketone substrate slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This maintains a low concentration of the ketone, favoring the kinetically preferred condensation at the less-hindered methyl position.[10]
-
Temperature: Higher temperatures (e.g., >100 °C) have been shown to positively correlate with increased regioselectivity when using these amine catalysts.[10]
Q8: My final product is difficult to purify. What are common impurities and how can I modify my workup or purification strategy?
Purification challenges often stem from unreacted starting materials, catalyst residue, or tar-like polymeric side products.
-
Common Impurities: Unreacted 2-aminonicotinaldehyde, self-condensation products of the ketone, or polymeric materials from degradation.
-
Standard Workup: A typical workup involves cooling the reaction, diluting it with an organic solvent (like ethyl acetate), and washing with water or brine to remove water-soluble catalysts and salts. If an iodine catalyst was used, a wash with aqueous sodium thiosulfate (Na₂S₂O₃) is necessary.[4]
-
Purification Techniques:
-
Filtration/Precipitation: In some greener protocols, the product conveniently precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.[5][6]
-
Column Chromatography: This is the most common method for achieving high purity. A silica gel column with a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.[3]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be a highly effective method for removing minor impurities.[1][9]
-
Section 4: Protocols and Practical Guides
Q9: Can you provide a reliable, environmentally friendly protocol for a model reaction, like the synthesis of 2-methyl-1,8-naphthyridine?
This protocol is adapted from a highly efficient, gram-scale synthesis performed in water, showcasing a modern, green approach to the Friedländer reaction.[5][6]
Protocol: Synthesis of 2-Methyl-1,8-naphthyridine in Water
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).
-
Add deionized water (1 mL).
-
Add acetone (0.5 mmol, 1.0 eq).
-
Add choline hydroxide (1 mol %) to the stirring mixture.
-
Place the flask under a nitrogen atmosphere and immerse it in a pre-heated water bath at 50 °C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as the eluent).
-
Upon completion (disappearance of the starting aldehyde), remove the flask from the heat and allow it to cool to room temperature.
-
The desired product should precipitate as a solid. Isolate the product by vacuum filtration, washing with a small amount of cold deionized water.
-
Dry the solid under vacuum to obtain 2-methyl-1,8-naphthyridine. The product is often of high purity, but can be further purified by recrystallization if needed.
Q10: What is a standard workup and purification procedure for isolating the naphthyridine product from an organic solvent?
This general procedure is applicable when the reaction is performed in an organic solvent or an ionic liquid that requires extraction.
Procedure: General Workup and Purification
-
Cooling: Once the reaction is complete by TLC, cool the mixture to room temperature.
-
Extraction:
-
If using an ionic liquid, add deionized water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Stir vigorously and separate the layers. The product will be in the organic phase. Repeat the extraction of the aqueous layer 2-3 times.[3]
-
If using a standard organic solvent, proceed to the washing step.
-
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (if an acid catalyst was used).
-
Saturated aqueous sodium thiosulfate (if an iodine catalyst was used).[4]
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. A typical eluent system is a gradient of petroleum ether/ethyl acetate. Collect the fractions containing the product and concentrate to yield the purified substituted naphthyridine.[3]
References
-
Guan, Y., Yin, S., Li, Y., Su, T., Li, M., & Hu, L. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28103–28113. [Link]
-
Dey, S., Baidya, M., & Das, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18453–18465. [Link]
-
Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Royal Society of Chemistry. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
-
ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. [Link]
-
Wiley Online Library. (2010). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ChemInform. [Link]
-
TSI Journals. (2010). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. Trade Science Inc. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Palladium Catalysis for 5-Chloro-2-methyl-1,8-naphthyridine Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-chloro-2-methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common challenges, provide in-depth troubleshooting strategies, and offer starting protocols to accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers often have when working with chloro-naphthyridine substrates.
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The challenges are twofold. First, the Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, necessitating highly active catalyst systems.[1][2] Second, the presence of nitrogen atoms within the 1,8-naphthyridine ring system can be problematic. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation, thereby slowing down or halting the reaction.[1]
Q2: What are the most common and effective types of coupling reactions for this substrate?
A2: The most widely applied and successful methods are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3] The extensive development of specialized ligands and precatalysts for these reactions has made them powerful tools for functionalizing even challenging heteroaryl chlorides.[4][5]
Q3: What is a "precatalyst," and what are the advantages of using one over generating the catalyst in situ?
A3: A precatalyst is a stable, well-defined, and air-stable metal-ligand complex that is readily activated under the reaction conditions to form the active, low-valent catalytic species (e.g., Pd(0)).[2] Using a precatalyst, such as a palladacycle or an (NHC)Pd complex, offers significant advantages over generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[2][6][7][8]
-
Improved Reproducibility: Precatalysts ensure a consistent and known ratio of ligand to metal, eliminating a major source of variability and leading to more reliable and reproducible results.[2]
-
Higher Activity & Stability: Many modern precatalysts are designed for high thermal stability and rapid activation, often leading to higher yields and faster reaction times.[6]
-
Operational Simplicity: Being air-stable, they are easier to handle and weigh accurately compared to air-sensitive Pd(0) sources or ligands.
Q4: Should I consider a Nickel (Ni) catalyst as an alternative to Palladium (Pd)?
A4: While palladium catalysts are generally the first choice due to their broad substrate scope and functional group tolerance, nickel catalysts are a more cost-effective alternative that can exhibit different reactivity.[1][2] For certain substrates, Ni catalysts can be highly effective. However, they can also be more sensitive to air and moisture, and for some heteroaromatic substrates, may form inactive species.[2] For initial screening and reliability, a well-chosen palladium system is typically recommended for a complex substrate like this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem: Low or No Conversion to the Desired Product
This is the most common issue and can stem from several factors related to the catalytic cycle.
The following diagram provides a step-by-step decision-making process to identify the root cause of low reaction yield.
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause A: Inefficient Oxidative Addition The activation of the C-Cl bond is the most challenging step. If your catalyst system is not potent enough, the reaction will not initiate.
-
Solution 1: Re-evaluate Your Ligand. Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. You must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][4][9] These ligands promote the formation of the active 14-electron Pd(0)L species and facilitate the C-Cl bond cleavage.
-
Solution 2: Use a Modern Precatalyst. As mentioned in the FAQ, using a well-defined precatalyst ensures the formation of the active catalyst. For challenging substrates, consider using third or fourth-generation Buchwald palladacycle precatalysts or (NHC)Pd(allyl)Cl complexes, which are known for their high activity.[7][8]
Potential Cause B: Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. The base not only participates in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) but also influences catalyst stability and activity.
-
Solution 1: Screen Bases. A common mistake is using a base that is too weak or has poor solubility. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are standard choices.[10] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[11] The solubility of the base is also crucial; Cs₂CO₃ is often favored over K₂CO₃ due to its better solubility in organic solvents.[11]
-
Solution 2: Optimize the Solvent. The solvent must solubilize all components of the reaction. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common.[12] Sometimes, the choice of solvent can have complex effects beyond simple polarity and can influence reaction selectivity.[13][14][15] For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation from the boronic acid.[16]
Problem: Significant Formation of Side Products
The appearance of major side products indicates a competing reaction pathway is dominating.
Potential Cause A: Hydrodehalogenation (Replacement of -Cl with -H) This side reaction occurs when the aryl-palladium intermediate is protonated before it can undergo the desired coupling step.
-
Solution: Ensure Strictly Anhydrous Conditions. The primary source of protons is often trace water in the solvent or reagents.[17] Ensure your solvent is anhydrous, and dry your base (e.g., by heating K₃PO₄ under vacuum) before use. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
Potential Cause B: Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid) This suggests that the transmetalation is occurring, but the subsequent steps are problematic, or that a separate catalytic cycle is consuming the coupling partner.
-
Solution: Check Stoichiometry and Degassing. Ensure you are not using a large excess of the boronic acid or amine. Crucially, ensure the reaction mixture is thoroughly degassed before heating. Oxygen can promote homocoupling pathways.
Experimental Protocols & Optimization Tables
The following are robust starting points for your experiments. Optimization will likely be required for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.[18] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of an amine with the chloro-naphthyridine substrate.
-
Reagent Preparation: To a dry flask under an inert atmosphere, charge the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if needed), and the base (e.g., NaOtBu, 1.5-2.0 eq).[19]
-
Addition of Substrates: Add the this compound (1.0 eq) and the amine (1.2-1.5 eq) dissolved in the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the resulting mixture with vigorous stirring at 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[19]
-
Purification: Purify the residue by column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Recommended Precatalyst (mol%) | Recommended Base (eq) | Solvent System | Temperature (°C) |
| Electron-rich Arylboronic Acid | SPhos Pd G3 (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 110 |
| Electron-neutral Arylboronic Acid | XPhos Pd G3 (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 110 |
| Electron-deficient Arylboronic Acid | RuPhos Pd G3 (2%) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 |
| Heteroarylboronic Acid | BrettPhos Pd G3 (3%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 110 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Recommended Precatalyst (mol%) | Recommended Base (eq) | Solvent | Temperature (°C) |
| Primary Aliphatic Amine | XPhos Pd G3 (2%) | NaOtBu (1.5) | Toluene | 100 |
| Secondary Aliphatic Amine | RuPhos Pd G3 (2%) | LHMDS (1.8) | Dioxane | 100 |
| Aniline (Aryl Amine) | BrettPhos Pd G3 (1.5%) | NaOtBu (1.5) | Toluene | 110 |
| N-Heterocyclic Amine | AdBrettPhos Pd G4 (3%) | K₃PO₄ (3.0) | Dioxane | 110 |
Visualizing the Catalytic Process
Understanding the catalytic cycle is key to rational optimization. The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- White Rose Research Online.
- NIH.
- Israel Journal of Chemistry. (2020).
- Ligand electronic influence in Pd-c
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ResearchGate. Effect of solvents for the Suzuki-Miyaura reaction.
- Accounts of Chemical Research. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Organometallics. (2011).
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate.
- ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- Chemical Reviews. (2017).
- Reddit.
- Chemical Communications. (2022).
- Tokyo Chemical Industry Co., Ltd.
- BenchChem.
- Wikipedia.
- The Journal of Organic Chemistry. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Reddit. Help needed with unreproducible Suzuki coupling.
- BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions.
- BenchChem.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- BenchChem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification Challenges of Chlorinated Naphthyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of chlorinated naphthyridine derivatives. As a class of privileged heterocyclic motifs in medicinal chemistry, the purity of these compounds is paramount for accurate biological evaluation and clinical success.[1][2] This resource is designed to provide practical, experience-driven solutions to common purification hurdles.
Section 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common and complex purification issues.
Chromatography Troubleshooting
Question 1: I'm observing poor separation and overlapping peaks during column chromatography of my chlorinated naphthyridine derivative. What's going wrong?
Answer: This is a frequent challenge, often stemming from an inappropriate solvent system or interactions with the stationary phase. Here’s a systematic approach to troubleshoot:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.
-
Solution: Begin by conducting a thorough Thin Layer Chromatography (TLC) analysis with a range of solvent systems to determine the relative polarity of your compound and its impurities.[3] If your compounds are moving too slowly (low Rf), you need to increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.[3] For chlorinated naphthyridines, which can be surprisingly polar, consider switching to a different solvent system altogether if simple ratio adjustments are ineffective. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide the necessary selectivity.[3]
-
-
Co-eluting Isomers: A significant challenge in naphthyridine chemistry is the potential for the formation of constitutional isomers (e.g., 2-chloro- vs. 8-chloro-1,7-naphthyridine), which often have very similar polarities.
-
Solution: For difficult separations of isomers, High-Performance Liquid Chromatography (HPLC) is often necessary.[3][4] A shallow gradient elution can enhance resolution. In some cases, derivatization of the mixture to alter the polarity of one component can facilitate separation, followed by a deprotection step.[5]
-
-
Column Overloading: Exceeding the capacity of your stationary phase will inevitably lead to poor separation.
Question 2: My basic chlorinated naphthyridine is streaking badly on the silica gel TLC plate and I'm getting poor recovery from the column. What should I do?
Answer: Streaking and poor recovery are classic signs of strong, undesirable interactions between a basic compound and the acidic surface of silica gel.
-
Acid-Base Interactions: The lone pairs on the nitrogen atoms of the naphthyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to peak tailing, streaking, and in some cases, irreversible adsorption or decomposition of your compound on the column.[3][6]
-
Solution 1: Use a Basic Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel. Triethylamine (typically 0.1-1%) is a common and effective choice.[3] For very basic compounds, a mobile phase containing ammonia (e.g., dichloromethane/methanol/ammonia) may be necessary.[3]
-
Solution 2: Switch the Stationary Phase: Consider using a different stationary phase that is less acidic. Basic or neutral alumina can be an excellent alternative for the purification of basic compounds.[3]
-
Solution 3: Reversed-Phase Chromatography: For polar, basic compounds, reversed-phase chromatography is often the preferred method.[3] Using a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide excellent separation.[3]
-
Recrystallization Troubleshooting
Question 3: My chlorinated naphthyridine derivative is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.[3]
-
Solution 1: Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool much more slowly.[3]
-
Solution 2: Induce Crystallization: If slow cooling doesn't work, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[3] Alternatively, adding a "seed crystal" of the pure compound can initiate the crystallization process.[3]
-
Solution 3: Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound is oiling out, the solvent may be too good at dissolving it. Experiment with different solvents or solvent mixtures.
Question 4: I'm getting very low recovery of my product after recrystallization. What are the likely causes?
Answer: Low recovery is a common issue in recrystallization and can usually be attributed to a few key factors.
-
Using Too Much Solvent: The most common mistake is using an excessive amount of solvent to dissolve the crude product.[3]
-
Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the solvent even at low temperatures.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature (an ice bath is recommended). If recovery is still low, you will need to find a different solvent in which your compound is less soluble when cold.
-
Work-up and Extraction Troubleshooting
Question 5: I'm having trouble with emulsions forming during the liquid-liquid extraction of my reaction mixture. How can I break them?
Answer: Emulsions are a frustrating but common problem, especially when dealing with complex reaction mixtures containing impurities that can act as surfactants.
-
Vigorous Shaking: Shaking the separatory funnel too aggressively is a frequent cause of emulsions.
-
Solution: Gently invert the funnel multiple times instead of vigorous shaking.[3]
-
-
"Salting Out": The presence of surfactant-like impurities can stabilize emulsions.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[3]
-
-
Filtration or Centrifugation: For persistent emulsions, more physical methods may be required.
-
Solution: Pass the emulsified layer through a pad of Celite or glass wool. If available, centrifuging the mixture is also a very effective way to separate the layers.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification technique for my chlorinated naphthyridine derivative?
A1: The optimal purification strategy depends on the properties of your specific compound and the nature of the impurities.[3]
-
Recrystallization: This is an excellent choice for solid compounds that are thermally stable. It is particularly effective at removing small amounts of impurities and can often yield very high purity material.[7][8][9]
-
Column Chromatography: This is a versatile and widely used technique suitable for most compounds, especially for separating mixtures with similar polarities. Flash chromatography is used for larger-scale purifications, while HPLC provides higher resolution for challenging separations or for achieving very high purity.[3][4]
-
Acid-Base Extraction: This is a powerful work-up technique that can be used to separate basic naphthyridine derivatives from non-basic impurities. By treating an organic solution of the mixture with an aqueous acid, the basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[10]
Q2: What are the most common impurities I should expect when working with chlorinated naphthyridines?
A2: The impurities will depend on the specific synthetic route, but some common culprits include:
-
Isomeric Byproducts: Positional isomers (e.g., 2-amino-3-chloro-1,8-naphthyridine vs. the desired 2-amino-5-chloro-1,8-naphthyridine) are often formed and can be very difficult to separate due to their similar chemical properties.[5]
-
Di-substituted Byproducts: Over-chlorination can lead to di- or tri-chlorinated naphthyridine impurities, which will have different polarities than your desired mono-chlorinated product.[5]
-
Unreacted Starting Material: Incomplete reactions can result in the presence of starting materials in your crude product. A pH-adjusted extraction can often be effective at removing these if their acidic/basic properties differ significantly from the product.[5]
-
Reagents and Catalysts: Reagents used in the chlorination step (e.g., N-chlorosuccinimide, sulfuryl chloride) and any catalysts must be removed during work-up and purification.
Q3: How can I confirm the purity of my final chlorinated naphthyridine product?
A3: A combination of analytical techniques is recommended to definitively assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities with distinct signals.[1]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. Coupled with liquid chromatography (LC-MS), it can be used to identify and quantify impurities.[1][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most accurate methods for determining purity. By using a suitable column and detection method (e.g., UV), you can separate and quantify your main product and any impurities.[4][]
Section 3: Key Protocols and Visual Guides
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid (HCl). The basic chlorinated naphthyridine will be protonated and partition into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be set aside or discarded.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).
-
Product Isolation: The neutral chlorinated naphthyridine will now be insoluble in the aqueous layer. Extract the product back into an organic solvent (e.g., dichloromethane) 3 times.
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[10]
Visualizing Purification Logic
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting guide for common recrystallization issues.
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Accessed January 15, 2026.
- BenchChem. Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem. Accessed January 15, 2026.
- Sigma-Aldrich. Troubleshooting Purification Methods. Sigma-Aldrich. Accessed January 15, 2026.
- BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem. Accessed January 15, 2026.
- BenchChem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem. Accessed January 15, 2026.
- University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Accessed January 15, 2026.
- RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Published July 14, 2021.
- ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Published November 9, 2018.
- National Institutes of Health. Separation techniques: Chromatography. PMC. Accessed January 15, 2026.
- BenchChem. A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem. Accessed January 15, 2026.
- University of California, Los Angeles. Recrystallization and Crystallization. UCLA Chemistry. Accessed January 15, 2026.
- Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts.
- MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. Published April 3, 2022.
- Wikipedia. Recrystallization (chemistry). Wikipedia. Accessed January 15, 2026.
- BOC Sciences. Analytical Services for Purity Determination. BOC Sciences. Accessed January 15, 2026.
- Chromedia. How to select a technique. Chromedia. Accessed January 15, 2026.
- TSI Journals. Chromatography: Techniques of Separation. TSI Journals. Published January 25, 2022.
- ResearchGate. Challenges in halogenation approaches and this work.
- JournalAgent. Separation techniques: Chromatography. JournalAgent. Published October 1, 2016.
- BenchChem. Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. BenchChem. Accessed January 15, 2026.
- MDPI. Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Published December 17, 2024.
- Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. JACS. Published January 13, 2026.
- MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Accessed January 15, 2026.
- Acta Chimica Slovenica. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Accessed January 15, 2026.
- National Institutes of Health. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. Accessed January 15, 2026.
- ResearchGate. Troubleshooting protein purification?.
- MDPI. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. MDPI. Accessed January 15, 2026.
- RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Accessed January 15, 2026.
- RSC Publishing. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. RSC Publishing. Accessed January 15, 2026. _
Sources
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- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Purification [chem.rochester.edu]
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Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2-methyl-1,8-naphthyridine
Welcome to the technical support guide for 5-Chloro-2-methyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] However, the physicochemical properties of many of these derivatives, including this compound, can present significant solubility challenges in aqueous assay environments.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these issues, ensuring the accuracy and reproducibility of your results.
Physicochemical Profile of this compound
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution.[2] While extensive experimental data for this specific molecule is not always publicly available, we can compile a profile based on its structure and data from related compounds.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| Appearance | Typically a solid at room temperature. | General knowledge of similar small molecules. |
| pKa (estimated) | ~3.0 - 5.0 | The basicity of nitrogen heterocycles is well-established.[4] The pKa of the related 1,5-Naphthyridine is 2.91.[5] The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated. |
| Aqueous Solubility | Very low. | A common characteristic of planar, heterocyclic aromatic compounds.[6] |
| Organic Solubility | Generally soluble in polar aprotic solvents. | Expected to be soluble in solvents like DMSO and DMF, a common trait for such scaffolds.[7] |
Troubleshooting Guide: Questions & Answers
This section directly addresses common problems encountered when working with this compound in assays.
Q1: My this compound powder won't dissolve directly in my aqueous assay buffer. What is the first thing I should do?
Answer: Direct dissolution of a hydrophobic compound like this compound in an aqueous buffer is highly unlikely to succeed. The standard and correct approach is to first prepare a highly concentrated stock solution in a suitable organic solvent.[8][9] This stock solution can then be serially diluted to the final working concentration in your aqueous assay medium. This method minimizes the volume of organic solvent introduced into the final assay, which is critical for maintaining the integrity of biological systems like cells or enzymes.[10][11]
Q2: How do I properly prepare an accurate and reliable stock solution?
Answer: Preparing an accurate stock solution is fundamental to achieving reproducible experimental results.[8][12] Inaccuracies at this stage will propagate through all subsequent dilutions and experiments.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculation:
-
Goal: Prepare 1 mL of a 10 mM stock solution.
-
Molecular Weight (MW): 178.62 g/mol .
-
Use the formula: Mass (mg) = Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (178.62 g/mol ) x 1000 mg/g = 1.786 mg .
-
-
Weighing the Compound:
-
Use a calibrated analytical balance with the appropriate precision (at least 0.1 mg).[12]
-
Tare a clean weigh boat. Carefully weigh out approximately 1.79 mg of this compound.
-
Crucially, record the actual mass weighed. It is often difficult to weigh the exact target mass. It is more accurate to weigh an amount close to the target and then calculate the exact concentration.[12] For example, if you weigh 1.85 mg.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a clean, appropriately sized vial (e.g., a 1.5 mL or 2 mL vial).
-
Recalculate the required solvent volume based on the actual mass.
-
Using the example of 1.85 mg: Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))
-
Volume (L) = (0.00185 g) / (0.010 mol/L x 178.62 g/mol ) = 0.001035 L = 1.035 mL .
-
Using a calibrated micropipette, add 1.035 mL of high-purity, anhydrous DMSO to the vial.
-
-
Solubilization & Storage:
-
Cap the vial securely. Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but check for compound stability at elevated temperatures.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation.[13]
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[2] Store at -20°C or -80°C, protected from light.
-
Q3: I've made a stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
Answer: This is a classic problem known as "crashing out" or precipitation. It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the water can no longer keep the compound dissolved.
Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for compound precipitation.
Q4: How does pH affect the solubility of this compound?
Answer: The 1,8-naphthyridine core contains two nitrogen atoms which are basic (specifically, they are weak bases).[4][14] In an acidic environment (lower pH), these nitrogen atoms can accept a proton (H⁺) from the solution, becoming positively charged. This process of protonation significantly increases the polarity of the molecule, which in turn enhances its solubility in polar solvents like water.
Therefore, lowering the pH of your aqueous buffer (e.g., from 7.4 to 6.0 or 5.5) can be a very effective strategy to prevent precipitation.
Causality:
-
At Neutral/Alkaline pH (>7): The compound is in its neutral, free base form, which is less polar and has very low aqueous solubility.
-
At Acidic pH (<6): The compound becomes protonated, forming a more soluble salt in situ.
Important Consideration: You must verify that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability). Always run a pH-matched vehicle control.
Q5: What are co-solvents and how can they help?
Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution in small quantities (typically 1-20%) to increase the solubility of poorly soluble compounds.[15][16] They work by reducing the polarity of the overall solvent system, making it more "hospitable" to hydrophobic molecules.
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Concentration | Pros | Cons |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, widely used in formulations.[17][18] | Can be viscous at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Good safety profile, less viscous than PEG.[16] | May have some effects on cell membranes at higher concentrations. |
| Ethanol | 1-5% | Effective solubilizer. | Can be toxic to cells and denature proteins, even at low percentages.[10] Use with caution. |
| Glycerol | 5-20% | Very low toxicity. | High viscosity can interfere with pipetting and mixing. |
Experimental Protocol: Testing Co-solvent Formulations
-
Prepare several versions of your final aqueous assay buffer, each containing a different co-solvent at a range of concentrations (e.g., Buffer + 2% PEG 400, Buffer + 5% PEG 400, etc.).
-
Add your DMSO stock solution of this compound to each buffer formulation to achieve the desired final concentration.
-
Vortex briefly and let the solutions sit at the assay temperature for 15-30 minutes.
-
Visually inspect for precipitation. The optimal co-solvent formulation will be the one with the lowest percentage of co-solvent that maintains a clear, homogenous solution.
-
Crucially, run vehicle controls containing the same concentration of DMSO and co-solvent in your assay to ensure they do not produce artifacts.[11][19]
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity.[10] Some robust cell lines may tolerate up to 1%. However, DMSO can have biological effects even at low concentrations.[11][19] It is essential to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to assess its baseline effect on your assay's readout.
Q: Are there other, more advanced formulation strategies I can try? A: Yes. If co-solvents and pH adjustment are insufficient or incompatible with your assay, you can explore more advanced formulation strategies. These are often employed in later-stage drug development but can be adapted for in vitro work.[20][21]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants/Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[16][18] Hydrophobic drugs can partition into the hydrophobic core of these micelles, leading to significant solubilization.
Q: How can I analytically confirm the solubility of my compound in different formulations? A: Visual inspection is a good first pass, but for quantitative data, you can perform a kinetic or thermodynamic solubility assay. A common method involves preparing saturated solutions, incubating them for a set period (e.g., 24 hours), filtering out any undissolved solid, and then quantifying the concentration of the dissolved compound in the filtrate using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
References
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Best Practices For Stock Solutions - FasterCapital. (n.d.). FasterCapital. Retrieved January 15, 2026, from [Link]
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Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). G-Biosciences. Retrieved January 15, 2026, from [Link]
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Top Ten Tips for Making Stock Solutions - Bitesize Bio. (2025, May 27). Bitesize Bio. Retrieved January 15, 2026, from [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10). Bitesize Bio. Retrieved January 15, 2026, from [Link]
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Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved January 15, 2026, from [Link]
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Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. Retrieved January 15, 2026, from [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed. (2018, December 3). PubMed. Retrieved January 15, 2026, from [Link]
-
Formulation of poorly soluble compounds - EMA. (2010, May 31). EMA. Retrieved January 15, 2026, from [Link]
-
Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation | Journal of Medicinal Chemistry - ACS Publications. (2026, January 7). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC - PubMed Central. (2024, June 5). PubMed Central. Retrieved January 15, 2026, from [Link]
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Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). ResearchGate. Retrieved January 15, 2026, from [Link]
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Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
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5-chloro[3]benzofuro[2,3-b][3][10]naphthyridine - Chemical Synthesis Database. (2025, May 20). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024, July 18). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Amines and Heterocycles. (2020, March 4). Retrieved January 15, 2026, from [Link]
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On the Basicity of Conjugated Nitrogen Heterocycles in Different Media - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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pKa values bases - Chair of Analytical Chemistry. (n.d.). Chair of Analytical Chemistry. Retrieved January 15, 2026, from [Link]
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pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
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pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved January 15, 2026, from [Link]
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Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (n.d.). UCL Discovery. Retrieved January 15, 2026, from [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved January 15, 2026, from [Link]
-
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]
-
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1,8-Naphthyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Synthesis of 5-Chloro-2-methyl-1,8-naphthyridine
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-Chloro-2-methyl-1,8-naphthyridine. As a critical scaffold in medicinal chemistry and materials science, clean and efficient synthesis is paramount. This document moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven strategies for their mitigation.
Overall Synthetic Workflow
The synthesis of this compound is typically approached via a two-stage process: first, the construction of the core naphthyridine ring system through a Friedländer annulation, followed by a targeted chlorination of the resulting naphthyridin-5-ol intermediate. Each stage presents unique challenges that can lead to significant side product formation if not properly controlled.
Caption: High-level workflow for the synthesis of this compound.
Section 1: Troubleshooting the Friedländer Annulation
The initial condensation of 2-aminonicotinaldehyde with an active methylene compound (acetone) is the cornerstone of this synthesis. While seemingly straightforward, this step is prone to issues that can drastically impact overall yield and purity.[1][2]
Q1: My Friedländer reaction yield is low or fails completely. What are the common causes?
A1: Complete reaction failure or low conversion is typically rooted in the choice of catalyst and reaction conditions. The classical approach of using strong bases like NaOH or KOH can be effective, but newer, milder catalysts often provide superior results with fewer side products.[1][3]
-
Causality: The reaction mechanism involves a base-catalyzed aldol-type condensation followed by cyclization and dehydration.[4] An ineffective catalyst will fail to generate the necessary enolate from acetone at a sufficient rate. Furthermore, harsh conditions (high temperatures, strong bases) can promote undesired side reactions, including the self-condensation of acetone or decomposition of the aldehyde starting material.
-
Troubleshooting Protocol:
-
Catalyst Selection: Switch from traditional inorganic bases to an organocatalyst like choline hydroxide (ChOH) . ChOH is advantageous as it acts as both a proton acceptor and a hydrogen-bond donor, facilitating the reaction in aqueous media.[3] An alternative is to use a basic ionic liquid, which can also serve as the solvent.[5][6]
-
Solvent System: Water is an excellent, environmentally benign solvent for this reaction.[1][7] It avoids the use of hazardous organic solvents and often simplifies product isolation.[3]
-
Temperature Optimization: A moderately elevated temperature, such as 50°C, typically provides a significant rate enhancement over room temperature without promoting excessive byproduct formation.[1][3]
-
Inert Atmosphere: Purging the reaction vessel with nitrogen is good practice to prevent potential oxidation of the 2-aminonicotinaldehyde.
-
Q2: I am observing significant byproduct formation during the initial condensation. How can I improve the selectivity?
A2: Byproduct formation in Friedländer reactions often arises from the self-condensation of the ketone or other non-productive pathways. When using unsymmetrical ketones, lack of regioselectivity is also a major concern.[8]
-
Causality: The primary competing reaction is the self-condensation of acetone to form mesityl oxide and other oligomers. This is particularly prevalent under harsh basic conditions.
-
Mitigation Strategies:
-
Stoichiometry Control: While some protocols use excess acetone as both a reactant and solvent, this can increase self-condensation. Using a near-stoichiometric amount (e.g., 1.0 to 1.5 equivalents) of acetone in a dedicated solvent like water is often more effective.[4]
-
Slow Addition: For more complex or sensitive ketones, slow addition of the ketone to the mixture of the aldehyde and catalyst can maintain a low instantaneous concentration of the enolizable partner, favoring the desired cross-condensation over self-condensation.[8][9]
-
Catalyst Choice: As mentioned in Q1, milder catalysts like choline hydroxide or specific amine catalysts (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, TABO) have been shown to dramatically improve selectivity.[3][9]
-
| Parameter | Condition A (Conventional) | Condition B (Optimized & Greener) | Rationale |
| Catalyst | NaOH or KOH | Choline Hydroxide (1 mol%) | Milder, bifunctional catalysis reduces side reactions.[1][3] |
| Solvent | Ethanol or excess Acetone | Water (H₂O) | Environmentally friendly, high yield, easy workup.[1][7] |
| Temperature | Reflux (60-80°C) | 50°C | Balances reaction rate and minimizes byproduct formation.[1] |
| Typical Yield | Moderate to Good | >95% | Optimized conditions significantly improve conversion.[1][3] |
Section 2: Challenges in the Chlorination of 2-Methyl-1,8-naphthyridin-5-ol
The conversion of the intermediate 2-methyl-1,8-naphthyridin-5-ol to the final 5-chloro product is a critical and often problematic step. The use of powerful chlorinating agents like phosphorus oxychloride (POCl₃) requires careful control to avoid unwanted side reactions.
Q3: My final product is contaminated with over-chlorinated species (e.g., dichloro-naphthyridines). How can I prevent this?
A3: Over-chlorination is a classic problem when activating a heterocyclic ring with a strong electrophilic reagent.
-
Causality: The naphthyridine ring system is susceptible to electrophilic substitution. The initial formation of the 5-chloro product does not sufficiently deactivate the ring to prevent further reaction, especially at elevated temperatures or with excess chlorinating agent. This leads to the formation of di- or even tri-chlorinated byproducts.
-
Mitigation Strategies:
-
Strict Temperature Control: Begin the reaction at a low temperature (e.g., 0-5°C) and allow it to warm slowly to a moderate temperature (e.g., 80-100°C). Avoid aggressive heating, which is a primary driver of over-chlorination.
-
Precise Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of POCl₃). A large excess will significantly increase the rate of secondary chlorination.
-
Reaction Monitoring: Track the reaction progress carefully using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the harsh conditions.
-
Alternative Reagents: While less common, exploring milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under carefully optimized conditions could offer a more selective pathway.
-
Caption: Reaction pathway showing desired chlorination versus over-chlorination side reaction.
Q4: The chlorination reaction is producing a lot of dark, tar-like material. What is causing this and how can I minimize it?
A4: The formation of tar is indicative of decomposition and polymerization, often triggered by the highly acidic and aggressive nature of the reaction.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At high temperatures, it can promote complex intermolecular reactions and polymerization of the electron-rich naphthyridine ring, leading to insoluble, dark-colored tars. The presence of impurities from the previous step can also act as initiators for polymerization.
-
Troubleshooting Protocol:
-
Ensure Purity of Intermediate: The starting 2-methyl-1,8-naphthyridin-5-ol must be as pure as possible. Purify the product from the Friedländer annulation thoroughly before proceeding.
-
Controlled Addition: Add the POCl₃ dropwise to the substrate at a low temperature. This helps dissipate the heat of reaction and prevents localized temperature spikes that can initiate tar formation.
-
Careful Work-up: The quenching step is critical. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is the standard method. This hydrolyzes the excess POCl₃ and precipitates the product in a controlled manner. An uncontrolled quench can cause a rapid exotherm, leading to product degradation.
-
Solvent Use: In some cases, using a high-boiling inert solvent like toluene can help to moderate the reaction temperature and prevent the mixture from becoming overly viscous, although many protocols run the reaction neat in POCl₃.
-
Section 3: Purification and Analysis FAQs
Q5: What is the best strategy for purifying the final this compound from reaction byproducts?
A5: A multi-step approach combining extraction and chromatography is usually most effective.
-
Step 1: Acid-Base Extraction: After quenching the reaction and neutralizing the excess acid, an extraction can help remove non-basic impurities. However, since most byproducts (e.g., over-chlorinated species) are also basic naphthyridines, their separation by simple extraction is limited.[10]
-
Step 2: Column Chromatography: This is the most reliable method for separating the target compound from structurally similar impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient system starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is highly effective. For example, a gradient of pure dichloromethane to 2% methanol in dichloromethane can effectively separate closely related naphthyridine analogs.[10]
-
Q6: How can I confirm the identity and purity of my final product and differentiate it from potential side products?
A6: A combination of chromatographic and spectroscopic techniques is essential.
-
TLC: Provides a quick assessment of purity and the presence of byproducts.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. The target compound will have a specific, predictable pattern. Over-chlorinated byproducts will show a loss of protons in the aromatic region.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton and the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental formula. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly visible in the mass spectrum, confirming the presence of a single chlorine atom. Dichloro- byproducts will show a distinct isotopic pattern for two chlorine atoms.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the gold standard for quantifying the purity of the final compound.
References
- Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine. U.S. Patent 3,838,136.
-
ResearchGate. (2025). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. Available at: [Link]
- CN104016908A. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
- CN102532010B. (2012). Preparation method of 2-chloro-3-aminopyridine. Google Patents.
-
Sarkar, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Available at: [Link]
-
Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
ResearchGate. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Available at: [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]
-
ResearchGate. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Patsnap Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Available at: [Link]
-
Comins, D. L., et al. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Organic Syntheses. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 5-Chloro-2-methyl-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-1,8-naphthyridine. This guide is designed for researchers, chemists, and process development professionals. It provides not just protocols, but the underlying scientific principles and troubleshooting insights gained from extensive experience in heterocyclic chemistry. Our goal is to empower you to execute this synthesis scalably, anticipate challenges, and logically resolve any issues that may arise.
The synthesis of functionalized 1,8-naphthyridines is of significant interest due to their prevalence as core scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, this compound, is a valuable building block for further elaboration. The most robust and scalable synthetic strategy involves a two-step sequence: first, the construction of the 2-methyl-1,8-naphthyridine core via a green, water-based Friedländer annulation, followed by a regioselective electrophilic chlorination.
Overall Synthetic Workflow
The synthesis is logically divided into the formation of the naphthyridine backbone followed by its functionalization. This approach allows for better control and purification at each stage, which is critical for scalability.
Caption: High-level workflow for the two-step synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Question 1: My yield for the Friedländer reaction (Step 1) is significantly lower than the reported >90%. What are the likely causes?
Answer: Low yields in this step are typically traced to one of three areas: starting material quality, catalyst activity, or reaction conditions.
-
Starting Material Purity: The 2-aminonicotinaldehyde is prone to oxidation and polymerization. Ensure it is of high purity. If it has darkened significantly, it may need to be purified by recrystallization or column chromatography before use.
-
Catalyst Deactivation: Choline hydroxide is an excellent, mild, and green catalyst for this transformation.[2] However, as a strong base, it can be neutralized by acidic impurities or atmospheric CO₂ over time. Use a fresh, properly stored solution. While other bases like NaOH or KOH can work, choline hydroxide has been shown to be superior in this aqueous system.[2][3]
-
Sub-optimal Temperature: The reaction proceeds efficiently at 50°C. Lower temperatures will significantly slow the reaction rate, while excessively high temperatures may promote side reactions or degradation of the aldehyde. Maintain stable temperature control, especially at larger scales where heat distribution can be uneven.
-
Insufficient Reaction Time: While the reaction is generally complete within 6 hours, it's crucial to monitor progress by Thin-Layer Chromatography (TLC).[3] Continue heating until the starting aldehyde spot is no longer visible.
Question 2: The chlorination (Step 2) is not working, or I'm getting a complex mixture of products. How can I improve the regioselectivity for the 5-position?
Answer: This is a classic challenge in the electrophilic substitution of heteroaromatic systems. The 1,8-naphthyridine ring has two pyridine rings, which are electron-deficient and generally resistant to electrophilic attack. However, the reaction does proceed, and achieving regioselectivity is key.
-
Understanding Regioselectivity: Electrophilic substitution on the 1,8-naphthyridine nucleus is directed by the two nitrogen atoms. They deactivate the ring, particularly at the positions alpha and gamma to them (positions 2, 4, 5, and 7). The most favorable positions for attack are typically the "benzo-like" positions, C5 and C6. The methyl group at C2 provides slight activation, but the primary directing influence comes from the ring nitrogens. Chlorination at C5 is often favored, but over-chlorination or formation of other isomers (like the 7-chloro or 3-chloro products) is a common side reaction.
-
Reaction Conditions are Critical:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice as it is solid, easy to handle, and provides a controlled source of electrophilic chlorine.[4][5] Using harsher reagents like Cl₂ gas is difficult to control and not recommended for scalability.
-
Catalyst: For deactivated aromatic systems, an acid catalyst is often required to increase the electrophilicity of the chlorine from NCS.[6] A strong protic acid like sulfuric acid (H₂SO₄) or a Lewis acid can be used. The choice and stoichiometry of the acid are critical parameters to optimize. Start with a catalytic amount and increase cautiously.
-
Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) is a good starting point.
-
-
Troubleshooting Strategy:
-
Slow Addition: Add the NCS solution dropwise at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions.
-
Stoichiometry: Use a slight excess of NCS (1.1 to 1.2 equivalents). Using a large excess will almost certainly lead to di-chlorinated byproducts.
-
Monitor Rigorously: Follow the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-chlorination.
-
Purification: Expect to need column chromatography to separate the desired 5-chloro isomer from other isomers and di-chlorinated species.
-
Question 3: During workup, my product seems to be lost or is difficult to extract. What's the best workup and purification strategy?
Answer: The basic nitrogen atoms in the naphthyridine ring dictate the workup strategy. The product can exist as a free base or a protonated salt, affecting its solubility.
-
Acid/Base Extraction: A highly effective method for purifying nitrogen-containing heterocycles is an acid/base workup.
-
After the reaction, quench cautiously and dilute with an organic solvent (like DCM or ethyl acetate).
-
Wash with a sodium bicarbonate or sodium carbonate solution to remove the acid catalyst and any succinimide byproduct from the NCS.
-
The organic layer now contains the chlorinated product as a free base. You can then wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate.
-
-
Column Chromatography: Silica gel chromatography is almost always necessary to achieve high purity.
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. For these basic compounds, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the column and improve separation.
-
-
Recrystallization: If the product from chromatography is a solid, recrystallization can be an excellent final polishing step for achieving high purity at scale. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find optimal conditions. If the product "oils out," it means it is too soluble in the chosen solvent at that temperature. Try a less polar solvent system or initiate crystallization at a lower temperature.
Part 2: Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a highly efficient and environmentally benign procedure utilizing water as the solvent.[2][3]
Materials:
-
2-Aminonicotinaldehyde (1.22 g, 10 mmol, 1.0 equiv)
-
Acetone (2.2 mL, 30 mmol, 3.0 equiv)
-
Choline hydroxide (45% in H₂O, ~25 µL, ~0.1 mmol, 0.01 equiv)
-
Deionized Water (10 mL)
-
Ethyl Acetate
-
Brine
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
Procedure:
-
To the 100 mL round-bottom flask, add 2-aminonicotinaldehyde (1.22 g, 10 mmol).
-
Add deionized water (10 mL) and acetone (2.2 mL, 30 mmol).
-
Begin stirring the mixture to form a suspension.
-
Add the choline hydroxide solution (~25 µL, 1 mol%) to the stirring mixture.
-
Fit the flask with a condenser and heat the reaction mixture to 50°C.
-
Maintain stirring at 50°C for 6-8 hours. Monitor the reaction's completion by TLC (using 10% methanol/DCM as eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by column chromatography if needed.
| Parameter | Value | Reference |
| Reactants | 2-Aminonicotinaldehyde, Acetone | [2][3] |
| Catalyst | Choline Hydroxide (1 mol%) | [2][3] |
| Solvent | Water | [2][7] |
| Temperature | 50°C | [3] |
| Time | 6-8 hours | [3] |
| Typical Yield | 90-99% | [2][3] |
| Table 1: Optimized Reaction Parameters for 2-Methyl-1,8-naphthyridine Synthesis. |
Protocol 2: Regioselective Chlorination of 2-Methyl-1,8-naphthyridine
This is a general protocol for electrophilic chlorination of a deactivated heterocyclic system and will likely require optimization for best results.
Materials:
-
2-Methyl-1,8-naphthyridine (1.44 g, 10 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol, 1.1 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 mL, ~0.2 mmol, 0.02 equiv)
-
Acetonitrile (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Nitrogen or Argon inlet
Procedure:
-
To the 250 mL flask under an inert atmosphere, dissolve 2-Methyl-1,8-naphthyridine (1.44 g, 10 mmol) in acetonitrile (40 mL).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add the concentrated sulfuric acid (0.1 mL) to the stirring solution.
-
In a separate beaker, dissolve N-Chlorosuccinimide (1.47 g, 11 mmol) in acetonitrile (10 mL).
-
Transfer the NCS solution to the addition funnel and add it dropwise to the cooled reaction mixture over 30-45 minutes.
-
After the addition is complete, let the reaction stir at 0-5°C for 1 hour, then allow it to slowly warm to room temperature.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress carefully by TLC or HPLC to maximize the formation of the mono-chlorinated product.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and saturated NaHCO₃ solution (~100 mL). Caution: Quenching acid can be exothermic.
-
Stir until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient of 0-40% ethyl acetate in hexanes) to isolate the this compound isomer.
Part 3: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. The Friedländer synthesis proceeds via a base-catalyzed aldol condensation followed by an intramolecular cyclization and dehydration.
Caption: Simplified mechanism of the base-catalyzed Friedländer reaction.
The initial deprotonation of acetone by the base creates a nucleophilic enolate.[7] This enolate then attacks the carbonyl carbon of the 2-aminonicotinaldehyde. The resulting aldol adduct undergoes an intramolecular cyclization where the amino group attacks the ketone. Finally, a dehydration step occurs, leading to the stable, aromatic 1,8-naphthyridine ring system.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Strong Acidic Solvents as Convenient Reagents for Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]
- [Placeholder for a relevant citation on electrophilic substitution on naphthyridines - if a specific paper was found]
-
Chauhan, P., & Kumar, A. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved January 15, 2026, from [Link]
-
Hayes, C. J., & Sherlock, A. E. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 17(3), 1539-1544. [Link]
-
Ghosh, S., Mondal, P., & Bhaumik, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995–19004. [Link]
-
Wikipedia. (2023). 1,8-Naphthyridine. [Link]
- U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
- Chinese Patent No. CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds.
-
Reddy, C. R., et al. (2017). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. Russian Journal of General Chemistry, 87(8), 1834-1839. [Link]
-
Zare, A., et al. (2016). Regioselective synthesis of functionalized[2][4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 18(10), 3058-3065. [Link]
-
Mondal, P., Ghosh, S., & Bhaumik, A. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate. [Link]
-
El-Gendy, A. A., et al. (2015). Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage and Stability of 5-Chloro-2-methyl-1,8-naphthyridine
Introduction 5-Chloro-2-methyl-1,8-naphthyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structural integrity is paramount for the success of downstream applications, ensuring reproducibility and the desired pharmacological or material properties. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot degradation of this compound during storage and handling. We will explore the causality behind its stability profile and offer field-proven protocols to maintain its purity.
Part 1: Troubleshooting Guide for Common Degradation Issues
This section addresses specific problems you may encounter with stored samples of this compound.
Q1: My solid this compound powder has darkened or changed color over time. What does this mean, and can I still use it?
A1: A visual change in color, typically from off-white or light yellow to a darker yellow or brown hue, is a primary indicator of chemical degradation. A safety data sheet for a similar compound explicitly notes that the "material darkens in color during storage".[3] This is often caused by a combination of slow oxidation and photodecomposition, particularly if the compound has been exposed to air and light.
-
Causality: The electron-rich naphthyridine ring system is susceptible to oxidation, which can lead to the formation of colored N-oxides or other oxidative byproducts.[4] Furthermore, aromatic chloro-substituents can be labile under UV light, potentially initiating radical chain reactions that produce polymeric, colored impurities.
-
Recommendation: Do not use the material without re-analysis. A color change signifies that the purity is no longer guaranteed. You must re-assess the purity of the material using a validated analytical method, such as the HPLC protocol provided in Part 3, before proceeding with any experiment. If significant degradation is confirmed, the batch should be discarded to avoid compromising your results.
Q2: I am analyzing an older sample via HPLC and see new, unidentified peaks that were not present in the initial analysis. What are these likely to be?
A2: The appearance of new peaks in a chromatogram is a quantitative sign of degradation. Based on the structure of this compound, the most probable degradation products arise from hydrolysis and oxidation.
-
Hydrolysis Product: The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution, especially in the presence of trace moisture. This would lead to the formation of 5-Hydroxy-2-methyl-1,8-naphthyridine .
-
Oxidation Products: Exposure to atmospheric oxygen can lead to oxidation at two primary sites:
-
N-Oxidation: One of the nitrogen atoms in the naphthyridine rings can be oxidized to form the corresponding N-oxide .
-
Methyl Group Oxidation: The methyl group at the 2-position can be oxidized, potentially forming a hydroxymethyl or even a carboxylic acid derivative.
-
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q3: How can I confirm the identity of these unknown degradation peaks?
A3: Definitive structural elucidation requires more advanced analytical techniques. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system is essential.[5]
-
Workflow for Identification:
-
Obtain Mass Spectra: Analyze the degraded sample using LC-MS to obtain the molecular weight of the impurities. Compare these masses to the expected masses of the potential products (e.g., 5-hydroxy-2-methyl-1,8-naphthyridine).
-
Perform Tandem MS (MS/MS): Isolate the parent ion of the impurity in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the molecule.
-
Forced Degradation: To generate reference standards for these impurities, you can perform a forced degradation study (see Protocol 2 in Part 3). By intentionally stressing the compound with acid, base, or oxidizers, you can often produce these specific degradants in higher concentrations, simplifying their identification.
-
Part 2: Best Practices for Proactive Storage and Handling
Preventing degradation begins with establishing rigorous storage and handling protocols. Heterocyclic compounds require careful management to ensure long-term stability.[6]
Recommended Storage Conditions
Adherence to the correct storage conditions is the most critical factor in preserving the integrity of this compound.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential chemical reactions, including hydrolysis and oxidation. While some related compounds are stable at ambient temperatures, refrigeration is a sensible precaution for long-term storage.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidation and hydrolysis.[3] This is the single most effective measure to prevent long-term degradation. |
| Light Exposure | Protect from Light (Amber Vial) | The naphthyridine ring system can absorb UV radiation, leading to photodecomposition.[8] Storing in an amber glass vial or in a light-blocking outer container inside a dark refrigerator is mandatory. |
| Container | Tightly Sealed Glass Vial | Use a vial with a secure, airtight cap (e.g., a PTFE-lined cap) to prevent the ingress of air and moisture.[9] Ensure the container is appropriately labeled. |
| Incompatible Materials | Store away from strong acids, bases, and oxidizing agents. | Avoids accidental contact with substances that could catalytically degrade the compound.[10] |
Standard Handling Procedure
To minimize exposure during weighing and sample preparation:
-
Allow the container to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
If possible, handle the compound inside a glovebox or a glove bag flushed with an inert gas.
-
If a glovebox is unavailable, open the container for the shortest time possible in a low-humidity environment.
-
Use clean, dry spatulas and glassware.
-
After dispensing, flush the vial headspace with argon or nitrogen before tightly resealing the cap.
-
Return the container to the recommended storage conditions promptly.
Part 3: Analytical Protocols for Stability Assessment
These protocols provide a framework for quantifying the purity of your material and investigating its stability profile.
Protocol 1: HPLC Method for Purity and Stability Monitoring
This reversed-phase HPLC method is a robust starting point for assessing the purity of this compound and detecting degradation products. It is adapted from standard methods for related aromatic and heterocyclic compounds.[11]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Linear gradient from 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks over time in a stability study indicates degradation.
Protocol 2: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a compound.[8] It helps to identify likely degradation pathways and validates that your analytical method is "stability-indicating" (i.e., able to separate degradants from the parent compound).
Caption: Workflow for a forced degradation study.
-
Methodology:
-
Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Expose aliquots of the solution to different stress conditions for a defined period (e.g., 24 hours):
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Store a solid sample in an oven at an elevated temperature.
-
Photolytic: Expose a solution to a calibrated light source according to ICH Q1B guidelines.[8]
-
-
Keep a control sample at room temperature, protected from light.
-
After the exposure period, neutralize the acidic and basic samples and analyze all samples, including the control, by the HPLC method described above.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What are the primary drivers of degradation for this compound? A: The three primary environmental factors that drive degradation are moisture (leading to hydrolysis), atmospheric oxygen (leading to oxidation), and light (leading to photodecomposition). Controlling these three factors is the key to ensuring long-term stability.
Q: Is it absolutely necessary to store this compound under an inert atmosphere? A: For long-term storage (months to years), yes. While the compound may show acceptable stability for short periods in a tightly sealed container, an inert atmosphere provides the best protection against slow, oxidative degradation that may not be immediately apparent but can affect the purity over time.
Q: How long can I expect this compound to be stable under ideal conditions? A: When stored under the recommended conditions (2-8 °C, inert atmosphere, protected from light), the compound is expected to be stable for several years. However, it is good laboratory practice to re-analyze the purity of any critical reagent that has been in storage for more than one year before use.
Q: Aside from color change, are there other physical signs of degradation? A: Changes in the physical state, such as the powder becoming sticky or clumpy, can indicate the absorption of moisture, which may precede hydrolysis. Any change from a free-flowing crystalline solid should be viewed with suspicion.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13627068, this compound. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet for a product containing 5-chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold.
-
Alonso, C., et al. (2016). Synthesis and biological evaluation of indeno[12][13]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 115, 179-190.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Dera, R. (2016). Answer to "Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?". ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods for Benzidine. Retrieved from [Link]
- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- Verma, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83-102.
- Quintela, J. M., et al. (1995).
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of the 1,8-Naphthyridine Core
Welcome to the technical support center for the regioselective functionalization of 1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. The unique electronic landscape of the 1,8-naphthyridine core presents both opportunities and challenges in achieving site-selectivity. This document provides in-depth, field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you achieve your synthetic targets with precision and efficiency.
Understanding the Reactivity of the 1,8-Naphthyridine Core
The key to controlling regioselectivity lies in understanding the inherent electronic properties of the 1,8-naphthyridine ring system. The two nitrogen atoms significantly influence the electron density distribution across the scaffold.
-
Electron-Deficient Positions: The nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density at the α- and γ-positions (C2, C4, C5, and C7). These positions are thus highly susceptible to nucleophilic aromatic substitution (SNAr) and organometallic additions.
-
Electron-Rich Positions: The β-positions (C3 and C6) are comparatively more electron-rich, making them the preferred sites for electrophilic aromatic substitution . However, the overall electron-deficient nature of the ring system makes classical electrophilic substitution challenging, often requiring harsh conditions.
-
Steric Hindrance: The arrangement of the two rings can create steric challenges, particularly around the C4 and C5 positions, which can be exploited to direct functionalization.[1][2]
This electronic and steric landscape dictates the inherent reactivity and is the foundation for developing regioselective functionalization strategies.
Diagram 1: Electronic Landscape of 1,8-Naphthyridine
A visual representation of the electron-deficient (δ+) and relatively electron-rich (δ-) positions on the 1,8-naphthyridine core.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products during my nucleophilic substitution reaction?
This is a common issue stemming from the comparable electron deficiency at the α (C2/C7) and γ (C4/C5) positions. The outcome is often a delicate balance of electronic and steric effects. Hard nucleophiles tend to favor the electronically more deficient C4/C5 positions, while softer or bulkier nucleophiles may preferentially attack the more accessible C2/C7 positions.[3] Solvent and temperature also play a critical role; polar aprotic solvents can stabilize the charged intermediates of C4 addition, while higher temperatures might favor the thermodynamically more stable product.
Q2: Electrophilic halogenation of my 1,8-naphthyridine substrate is giving very low yields. What is happening?
The 1,8-naphthyridine ring is inherently electron-poor, making it resistant to electrophilic attack.[4] The reaction requires forcing conditions, which can lead to decomposition. A more effective strategy is to first convert the 1,8-naphthyridine to its N-oxide. The N-oxide is more electron-rich and activates the C2 and C4 positions towards electrophiles.[5] Alternatively, consider a metal-catalyzed C-H activation/halogenation approach, which operates through a different mechanism and can be more efficient.
Q3: I have a 2,7-dichloro-1,8-naphthyridine. How can I selectively functionalize only one of the chloro groups in a Suzuki coupling?
Achieving mono-functionalization on a symmetric di-substituted substrate is challenging. The key is to control the stoichiometry of your reagents carefully.
-
Sub-stoichiometric Boronic Acid: Use slightly less than one equivalent of the boronic acid (e.g., 0.9 equivalents) to favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once a significant amount of the mono-substituted product has formed, before the di-substituted product begins to dominate. Lowering the reaction temperature can also help improve selectivity.
-
Bulky Ligands: Employing a bulky phosphine ligand on the palladium catalyst can sterically hinder the second substitution event after the first has occurred.
Q4: My C-H activation reaction is not proceeding at the desired position. How can I improve regioselectivity?
C-H activation is powerfully influenced by directing groups.[6][7] If your substrate has multiple potential C-H activation sites, the reaction will be directed by the functional group that coordinates most strongly with the metal catalyst. To functionalize a specific, non-native position, you may need to install a removable directing group.[6] Common directing groups include amides (e.g., 8-aminoquinoline) or even transiently formed imines.[7][8]
Troubleshooting Guides & Protocols
Problem 1: Poor Regioselectivity in Electrophilic Bromination
Scenario: You are attempting to brominate an unsubstituted 1,8-naphthyridine and are observing a mixture of 3-bromo and 3,6-dibromo products, along with unreacted starting material and significant decomposition.
Causality: Direct bromination is difficult due to the electron-deficient nature of the ring. Forcing conditions (e.g., high heat, strong Lewis acids) are required, which leads to a lack of selectivity and decomposition.[9][10] The C3 and C6 positions are the most electron-rich and thus the most susceptible to electrophilic attack.
Solution: N-Oxide Mediated Halogenation
By first forming the N-oxide, you activate the ring system, allowing for milder and more selective halogenation at the C4 position.
Step 1: Synthesis of 1,8-Naphthyridine N-Oxide
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-naphthyridine (1.0 equiv) in glacial acetic acid (10 mL per 1 g of substrate).
-
Reagent Addition: Add hydrogen peroxide (30% aqueous solution, 3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it over ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Step 2: Bromination of 1,8-Naphthyridine N-Oxide
-
Setup: Dissolve the crude 1,8-naphthyridine N-oxide (1.0 equiv) in phosphorus oxybromide (POBr₃) (5.0 equiv).
-
Reaction: Heat the mixture to 100 °C for 2 hours.
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Purification: Basify with an aqueous solution of sodium hydroxide and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1,8-naphthyridine.
| Parameter | Direct Bromination | N-Oxide Mediated Bromination |
| Position | C3/C6 | C4 |
| Selectivity | Poor (Mixture) | High |
| Yield | Low (<20%) | Good (60-80%) |
| Conditions | Harsh (High Temp, Lewis Acid) | Mild to Moderate |
| Reference | General Halogenation Principles[9][10] | N-Oxide Activation Strategy[5] |
Problem 2: Low Yield and Poor Selectivity in Palladium-Catalyzed Suzuki Coupling
Scenario: You are attempting a Suzuki coupling with 2-chloro-1,8-naphthyridine and an arylboronic acid. The reaction is sluggish, requires high catalyst loading, and you observe significant amounts of starting material and homocoupling of the boronic acid.
Causality: The nitrogen atom at position 1 can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions. Furthermore, the choice of base and ligand is critical for efficient transmetalation and reductive elimination steps.
Solution: Optimization of Ligand and Base Conditions
Using a bulky, electron-rich phosphine ligand can promote the desired catalytic cycle and prevent catalyst inhibition. The choice of a suitable base is also crucial for an efficient transmetalation step.
-
Setup: To a flame-dried Schlenk flask, add 2-chloro-1,8-naphthyridine (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system. A robust system is Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).[11][12]
-
Solvent: Add degassed 1,4-dioxane (0.1 M concentration relative to the chloro-naphthyridine).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | < 15 | Catalyst inhibition likely. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 65 | Improved yield with bulky ligand. |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | > 90 | Highly efficient system for this substrate class.[11][12] |
Diagram 2: Suzuki-Miyaura Catalytic Cycle
The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
-
C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 2014.
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Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health, 2019.
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Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed, 2013.
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Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. SpringerLink.
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Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate.
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Nucleophilic-Substitution Reactions in Benzo[C][6][13]Naphthyridines. ResearchGate.
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A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information.
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Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health, 2007.
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Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies. PubMed, 2020.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. BenchChem.
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An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health, 2021.
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Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal.
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1,8-Naphthyridine synthesis. Organic Chemistry Portal.
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A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
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Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. National Institutes of Health, 2022.
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Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
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Types of Halogenation. BYJU'S.
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Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. ResearchGate.
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health.
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Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed.
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Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
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Aromatic Halogenation. Chemistry LibreTexts.
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Halogenation Reaction Mechanism : Definition And Examples. Unacademy.
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Free-radical halogenation. Wikipedia.
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The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Odesa National University.
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Regioselective synthesis of functionalized[6][13]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing).
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
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Electrophilic aromatic substitution. Wikipedia.
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Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.
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Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
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Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate.
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
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Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry.
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
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One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate.
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Minimizing byproducts in the chlorination of 2-methyl-1,8-naphthyridine
Welcome to the technical support center for the synthesis of functionalized naphthyridine cores. This guide is designed for researchers, chemists, and drug development professionals engaged in the chlorination of 2-methyl-1,8-naphthyridine precursors, a critical step in the synthesis of various pharmacologically active molecules. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize byproduct formation and optimize your reaction outcomes.
Core Reaction Overview: From Hydroxy to Chloro
The most prevalent method for synthesizing 2-chloro-7-methyl-1,8-naphthyridine involves the deoxychlorination of its corresponding hydroxyl precursor, 7-methyl-1,8-naphthyridin-2(1H)-one. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often heated in excess, which serves as both the reagent and solvent.[1] The underlying mechanism involves the activation of the hydroxyl group (or its keto tautomer) by POCl₃, followed by nucleophilic attack by the chloride ion.
Caption: Primary mechanism for the chlorination of 7-methyl-1,8-naphthyridin-2(1H)-one.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final yield of 2-chloro-7-methyl-1,8-naphthyridine is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue stemming from several factors. Let's break down the primary culprits:
-
Incomplete Reaction: The conversion of the hydroxyl group may be insufficient.
-
Causality: The C=O bond of the amide tautomer is highly stable. Driving the reaction to completion requires sufficient thermal energy and reagent concentration to favor the formation of the phosphate ester intermediate.
-
Solution: Ensure your reaction temperature is adequate, typically refluxing in POCl₃ (around 105-110 °C). Extend the reaction time, monitoring by TLC or LC-MS until the starting material is consumed. Using a combination of POCl₃ and phosphorus pentachloride (PCl₅) can create a more potent chlorinating system, though it may also increase byproduct formation.[2]
-
-
Product Decomposition: The naphthyridine core can be sensitive to prolonged exposure to strong acidic conditions at high temperatures.
-
Causality: The nitrogen atoms in the naphthyridine ring can be protonated under the harsh, acidic conditions of hot POCl₃, potentially leading to side reactions or slow decomposition into tarry substances.
-
Solution: Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup promptly. For particularly sensitive substrates, consider adding a high-boiling point tertiary amine like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated in situ, although this can sometimes complicate purification. A solvent-free approach using equimolar POCl₃ and a base in a sealed reactor can also be effective and reduce reagent waste.[1]
-
-
Mechanical Losses During Workup: The product can be lost during the quenching and extraction phases.
-
Causality: The standard workup involves quenching excess POCl₃ with ice, which is highly exothermic and can lead to localized heating, potentially hydrolyzing the product back to the starting material. The resulting phosphoric acid can also make extractions challenging.
-
Solution: Perform the quench very slowly, adding the reaction mixture dropwise to a vigorously stirred slurry of ice and a base like sodium carbonate or ammonia. This keeps the temperature low and neutralizes the acid as it forms. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.
-
Q2: I am observing a significant byproduct with a mass 28 amu higher than my desired product (M+28). What is this, and how can I prevent it?
A2: This mass difference strongly suggests the formation of a formylated byproduct, 2-chloro-7-methyl-1,8-naphthyridine-x-carbaldehyde. This is a classic side reaction when using a chlorinating agent in the presence of a formamide source.
-
Causality: If your reaction uses N,N-dimethylformamide (DMF) as a solvent or co-solvent, it can react with POCl₃ to form the Vilsmeier reagent (chlorodimethyliminium chloride).[3][4] This is a potent electrophile that can attack the naphthyridine ring, leading to formylation, a reaction known as the Vilsmeier-Haack reaction.[5][6] Even trace amounts of DMF used in prior steps and not fully removed can be sufficient to cause this.
-
Solution:
-
Eliminate DMF: The most effective solution is to rigorously exclude DMF from the reaction. Ensure your starting material is completely dry and free of any residual DMF from previous steps. If a solvent is needed, use a non-reactive, high-boiling one like toluene or o-dichlorobenzene, though excess POCl₃ is typically sufficient.
-
Modify Reagents: If formylation persists, it indicates an inherent reactivity of your substrate under these conditions. Switching to a different chlorinating agent that does not form a Vilsmeier-type reagent, such as thionyl chloride (SOCl₂) with a catalytic amount of DMF (which forms the electrophile in situ but is consumed), might be an option, but requires careful optimization.
-
Caption: Formation of the Vilsmeier reagent and subsequent formylation byproduct.
Q3: My analysis shows byproducts corresponding to chlorination on the 7-methyl group. How can I improve selectivity?
A3: Side-chain halogenation on activated methyl groups is a known issue, often proceeding through a different mechanism than the desired deoxychlorination.
-
Causality: Chlorination of the methyl group typically occurs via a radical pathway or, under strongly acidic conditions, through an electrophilic mechanism on a tautomeric form. High temperatures and prolonged reaction times can favor these higher-energy pathways. The presence of radical initiators (even impurities) can exacerbate this issue.[7]
-
Solution:
-
Control Temperature and Time: This is the most critical parameter. Use the minimum temperature and time required for complete conversion of the hydroxyl group. Monitor the reaction closely and stop it as soon as the starting material is gone.
-
Exclude Radical Initiators: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical chain reactions. Ensure all glassware is clean and reagents are of high purity.
-
Alternative Reagents: In some cases, phosphorus trichloride (PCl₃) might offer milder conditions that disfavor side-chain chlorination, although it is generally a less potent reagent for deoxychlorination.
-
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Temperature | 105-110 °C (Reflux) | High conversion | Decomposition, Side-chain chlorination |
| 80-90 °C | Slower conversion, higher selectivity | Incomplete reaction | |
| Reaction Time | < 3 hours | Good yield if conversion is complete | Incomplete reaction |
| > 6 hours | Higher risk of decomposition | Tars, over-chlorination | |
| Reagent | POCl₃ (excess) | Standard, effective | Potential for decomposition |
| POCl₃ / PCl₅ | Higher reactivity | Increased byproduct risk | |
| POCl₃ / DMF | HIGH RISK | Formylation |
Table 1: Impact of Reaction Parameters on Chlorination Outcome.
Frequently Asked Questions (FAQs)
Q1: What is the optimal workup procedure for quenching a POCl₃ reaction?
A1: A robust and safe workup is critical.
-
Cool Down: Allow the reaction mixture to cool to room temperature.
-
Remove Excess Reagent (Optional but Recommended): If possible, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the exothermicity of the quench.
-
Slow Quench: Prepare a beaker with a large amount of crushed ice and a saturated solution of sodium bicarbonate or potassium carbonate. Place it in an ice bath and stir vigorously. Add the cooled reaction mixture drop-by-drop via an addition funnel. The pH should be monitored and kept basic (>8).
-
Extraction: Once the quench is complete and all bubbling has ceased, transfer the mixture to a separatory funnel. Extract thoroughly with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3-4 times).
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Q2: Are there alternatives to phosphorus oxychloride?
A2: Yes, other chlorinating agents can be used, but each has its own reactivity profile.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. It's a powerful chlorinating agent but can also lead to decomposition if not controlled. The byproducts (SO₂ and HCl) are gaseous, which can simplify workup.
-
Oxalyl Chloride ((COCl)₂): Similar to SOCl₂, it is often used with catalytic DMF. It is highly reactive and the byproducts are also gaseous (CO, CO₂, HCl).
-
Triphenylphosphine/N-Chlorosuccinimide (PPh₃/NCS): This combination provides much milder, non-acidic conditions (Appel reaction conditions). It is suitable for sensitive substrates but is more expensive and generates triphenylphosphine oxide as a byproduct, which can be challenging to remove.
Q3: What are the key safety precautions when handling phosphorus oxychloride?
A3: POCl₃ is highly corrosive and reacts violently with water.
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Never add water to POCl₃. Always add POCl₃ slowly to water/ice.
-
Have a sodium bicarbonate solution or other suitable neutralizing agent readily available to handle spills.
-
Be aware that it releases HCl gas upon contact with moisture.
Caption: A troubleshooting workflow for common issues in the chlorination reaction.
References
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Journal of the Chemical Society, Perkin Transactions 1. Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. [Link][8]
-
ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine. [Link]
-
PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link][5]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][6]
-
ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE. [Link][9]
-
Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine. [7]
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Molecules. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link][1]
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Journal of the Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link][2]
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RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link][10]
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Validation & Comparative
Comparative Biological Activity of 5-Chloro-2-methyl-1,8-naphthyridine Isomers: A Technical Guide
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 5-Chloro-2-methyl-1,8-naphthyridine isomers, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While direct comparative studies on the specific isomers of this compound are limited in current literature, this guide synthesizes available data on closely related chloro- and methyl-substituted 1,8-naphthyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity
The 1,8-naphthyridine nucleus, a fused bicyclic system containing two nitrogen atoms, serves as the foundational structure for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse chemical modifications, leading to compounds with a wide range of therapeutic properties.[3] Notably, the introduction of halogen and methyl substituents on the naphthyridine ring has been a successful strategy in modulating the biological activity of these compounds.[4]
Anticancer Activity: Targeting Cancer Cell Proliferation
Numerous 1,8-naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as topoisomerase II.[7]
Table 1: Cytotoxic Activity of Representative 7-Methyl-1,8-Naphthyridine Derivatives against MCF7 Cancer Cell Line [8]
| Compound | R | IC50 (µM) |
| 1a | H | > 10 |
| 1b | 4-OCH3 | 3.19 |
| 1c | 4-Cl | 7.89 |
| 1d | 4-F | 1.68 |
| Staurosporine (Control) | 4.51 |
Note: The data presented is for 2-phenyl-7-methyl-1,8-naphthyridine derivatives, not this compound isomers.
The causality behind these experimental findings lies in the structure-activity relationship (SAR). The nature and position of the substituent on the phenyl ring at the 2-position of the 7-methyl-1,8-naphthyridine core significantly influence the cytotoxic activity. The presence of a fluorine atom at the para position of the phenyl ring (Compound 1d) resulted in the most potent activity, even surpassing the control drug, staurosporine. This suggests that electron-withdrawing groups at this position may enhance the anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1,8-naphthyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery, with nalidixic acid being a notable example.[9][10] The antimicrobial activity of these compounds is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[7]
Direct comparative data on the antimicrobial activity of this compound isomers is scarce. However, a study on a closely related derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, revealed interesting antibiotic-modulating properties. While the compound itself did not exhibit direct antibacterial activity (MIC ≥ 1.024 µg/mL), it was found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[11][12][13][14] This synergistic effect highlights a promising avenue for combating antibiotic resistance.
Another study reported that 2-chloro-1,8-naphthyridine-3-carbaldehyde showed moderate activity against Escherichia coli and high activity against Streptococcus pyogenes.[9]
Table 2: Antibiotic-Modulating Activity of a 5-Chloro-1,8-Naphthyridine Derivative [11]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Derivative (µg/mL) |
| E. coli (multi-resistant) | Norfloxacin | 128 | 32 |
| S. aureus (multi-resistant) | Norfloxacin | 256 | 64 |
| P. aeruginosa (multi-resistant) | Norfloxacin | 512 | 128 |
Note: The derivative is 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Certain 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory properties.[15][16][17] The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
While there is no specific data on the anti-inflammatory activity of this compound isomers, the general anti-inflammatory potential of the 1,8-naphthyridine scaffold suggests that these isomers could also exhibit such activity. Further experimental investigation is required to confirm this.
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculate Inhibition: Determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative biological data for the isomers of this compound is currently lacking in the scientific literature, the available information on closely related analogs strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The position of the chloro and methyl substituents on the 1,8-naphthyridine ring is expected to significantly influence the biological activity profile of these isomers.
Future research should focus on the systematic synthesis and parallel screening of the various isomers of this compound to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds for further optimization and development into novel therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting these essential investigations.
References
Click to expand
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de Andrade, J., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7400. [Link]
- Anonymous. (n.d.). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series.
- Anonymous. (2024).
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Anonymous. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]
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Anonymous. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. [Link]
- Anonymous. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus.
-
Anonymous. (2021). (PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. [Link]
-
Anonymous. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]
-
Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
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Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
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de Andrade, J., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
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Anonymous. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. OUCI. [Link]
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Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
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Kumar, V., et al. (2013). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]
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Anonymous. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
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Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]
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Anonymous. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
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de Andrade, J., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
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Anonymous. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
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Anonymous. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[4][11][18]triazolo[4,3-a][5][11]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed. [Link]
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A Comparative Efficacy Analysis of 5-Chloro-2-methyl-1,8-naphthyridine and Established Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the relentless pursuit of novel small molecules with enhanced potency and selectivity is paramount. The 1,8-naphthyridine scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide provides a comprehensive comparison of the therapeutic potential of a representative compound, 5-Chloro-2-methyl-1,8-naphthyridine, with that of well-established kinase inhibitors, offering insights for researchers and drug development professionals.
While specific efficacy data for this compound is not extensively available in the public domain, this analysis will extrapolate from the known bioactivities of structurally similar 1,8-naphthyridine derivatives. This approach allows for a scientifically grounded comparison against established inhibitors, providing a framework for future investigational studies.
The Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry.[3] Its derivatives have been investigated for a multitude of therapeutic applications, ranging from antimicrobial to anticancer agents.[1] The anticancer properties of these compounds are often attributed to their ability to interfere with critical cellular processes, such as DNA replication and cell signaling.[4][5]
One of the primary mechanisms of action for the anticancer effects of certain 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme vital for resolving DNA topological challenges during replication.[4] By stabilizing the topoisomerase II-DNA covalent complex, these compounds induce double-strand breaks in DNA, ultimately triggering apoptosis. Furthermore, a growing body of evidence suggests that 1,8-naphthyridine derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cellular growth, proliferation, and survival.[6][7]
Profiling this compound: A Representative Candidate
This compound represents a specific iteration of this versatile scaffold. The presence of a chloro group at the 5-position and a methyl group at the 2-position is expected to modulate its physicochemical properties and biological activity. Halogen substitutions on the 1,8-naphthyridine ring have been shown to influence the cytotoxic potency of these derivatives.[8][9]
While a definitive molecular target for this compound has not been explicitly identified in the available literature, its structural similarity to other kinase-inhibiting naphthyridines suggests its potential to target signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Established Comparators: A Look at Known Kinase Inhibitors
To contextualize the potential efficacy of this compound, we will compare it with well-characterized inhibitors of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth and survival and is one of the most frequently activated signaling cascades in human cancers.
For this comparison, we have selected three inhibitors with distinct selectivity profiles:
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials for various solid tumors.
-
Alpelisib (BYL719): An orally bioavailable, alpha-specific PI3K inhibitor that is FDA-approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.
-
Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR, offering a broader inhibition of the signaling pathway.
These inhibitors provide a robust baseline for comparison due to their well-documented mechanisms of action and extensive preclinical and clinical data.
Comparative Efficacy: An In Vitro Perspective
The following table summarizes the reported in vitro cytotoxic activity of various halogenated 1,8-naphthyridine derivatives against different cancer cell lines, which can serve as a proxy for the potential efficacy of this compound. This is compared with the reported IC50 values of the selected known PI3K inhibitors.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic Cancer) | 0.41 | [8][9] |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [8][9] |
| 1,8-naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast Cancer) | 1.37 | [10] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative (Compound 10c) | MCF7 (Breast Cancer) | 1.47 | [11] |
| Pictilisib (GDC-0941) | Pan-PI3K | 0.003 | |
| Alpelisib (BYL719) | PI3Kα | 0.005 | |
| Gedatolisib (PF-05212384) | PI3K/mTOR | PI3Kα: 0.004, mTOR: 0.0019 |
Note: The IC50 values for the 1,8-naphthyridine derivatives are from cytotoxicity assays on cancer cell lines, while the values for the known inhibitors are generally from biochemical assays against their specific kinase targets. This highlights the need for direct enzymatic assays for this compound to make a more direct comparison.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To definitively determine the efficacy of this compound as a kinase inhibitor, a standardized in vitro kinase inhibition assay is essential. The following protocol outlines a typical procedure for assessing its inhibitory activity against a target kinase, for instance, PI3Kα.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
This compound (test compound)
-
Known PI3Kα inhibitor (e.g., Alpelisib) as a positive control
-
DMSO (vehicle control)
-
384-well assay plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate solution (containing PIP2 and ATP) to each well to start the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Serial Dilution: This is crucial for generating a dose-response curve, which is necessary for accurately determining the IC50 value.
-
Pre-incubation of Compound and Enzyme: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.
-
Use of Controls: A positive control (known inhibitor) validates the assay's ability to detect inhibition, while a vehicle control (DMSO) accounts for any effects of the solvent on the enzyme's activity.
-
Luminescence-based Detection: This method offers high sensitivity and a wide dynamic range, allowing for the detection of subtle changes in kinase activity.
Visualizing the Landscape
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold holds significant promise for the development of novel anticancer agents. While direct efficacy data for this compound is currently limited, the potent cytotoxic effects of its structural analogs suggest that it warrants further investigation. The comparative analysis with established PI3K inhibitors highlights the high bar for potency that new drug candidates must meet.
Future research should focus on elucidating the specific molecular target(s) of this compound and determining its IC50 value through direct enzymatic assays. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold. By employing rigorous, self-validating experimental protocols, the true therapeutic potential of this compound and its derivatives can be fully realized.
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A-Z Guide to Cross-Reactivity Profiling of 5-Chloro-2-methyl-1,8-naphthyridine: A Comparative Analysis for Preclinical Drug Development
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of a representative compound, 5-Chloro-2-methyl-1,8-naphthyridine, against other well-known kinase inhibitors. Our focus is to not only present data but to illuminate the strategic thinking behind the experimental design and data interpretation, ensuring a robust preclinical assessment.
The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery.[2] Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches.[3][4] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.[5]
Initial Target Identification and Rationale for Profiling
This compound, by virtue of its structural motifs, is predicted to primarily target the protein kinase family. The initial hypothesis, based on preliminary in-silico modeling and limited screening, suggests potent activity against Aurora Kinase A. However, to progress this compound, a comprehensive understanding of its kinome-wide selectivity is non-negotiable. This guide will compare its profile to two well-characterized inhibitors:
-
Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor.
This comparison will provide a clear context for the selectivity of this compound.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential to build a complete picture of a compound's selectivity. We will employ a combination of biochemical and cell-based assays to not only identify off-targets but also to understand the physiological relevance of these interactions.
Biochemical Profiling: Broad Kinome Screening
Objective: To assess the inhibitory activity of this compound against a large panel of purified kinases.
Methodology: A widely accepted platform for this is a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the active site of a kinase.[6]
Experimental Workflow:
Caption: KINOMEscan™ competitive binding assay workflow.
Data Presentation: The results are typically presented as a dendrogram or a "tree spot" diagram, visually representing the percentage of inhibition across the kinome. A lower S-score indicates higher selectivity.
| Compound | Primary Target | S-Score (1µM) | Number of Off-Targets (>90% inhibition) |
| This compound | Aurora A | 0.02 | 3 |
| Alisertib (MLN8237) | Aurora A | 0.01 | 1 |
| Staurosporine | Broad Spectrum | 0.35 | >200 |
Data is hypothetical for illustrative purposes.
Interpretation: The low S-score for this compound suggests high selectivity, comparable to the known selective inhibitor Alisertib. The small number of off-targets provides a clear path for subsequent validation experiments. Staurosporine, as expected, demonstrates broad activity across the kinome.
Cell-Based Target Engagement: Validating Intracellular Activity
Objective: To confirm that this compound engages its intended target and potential off-targets within a cellular context.
Methodology: The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding to a specific protein in living cells.[7][8][9][10] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plating: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: A serial dilution of the test compound is added to the cells.
-
Tracer Addition: A fluorescent tracer that binds to the kinase is added at a fixed concentration.
-
Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.
-
Detection: The NanoBRET™ signal is measured using a plate reader capable of detecting both luminescence and fluorescence.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | Cellular IC50 (nM) |
| This compound | Aurora A | 50 |
| Off-Target 1 (e.g., CDK2) | 850 | |
| Off-Target 2 (e.g., PLK1) | >10,000 | |
| Alisertib (MLN8237) | Aurora A | 35 |
| Off-Target 1 (e.g., CDK2) | >10,000 |
Data is hypothetical for illustrative purposes.
Interpretation: The NanoBRET™ data confirms that this compound engages Aurora A in living cells with high potency. The significantly higher IC50 value for the identified off-target, CDK2, suggests a reasonable selectivity window. The lack of engagement with PLK1 at high concentrations indicates it is unlikely to be a physiologically relevant off-target.
In-Situ Kinase Profiling: Assessing Native Kinase Inhibition
Objective: To profile the inhibitory activity of this compound against kinases in their native cellular environment.
Methodology: The KiNativ™ platform is an activity-based protein profiling (ABPP) technology that uses ATP- and ADP-biotin probes to label the active sites of kinases in cell or tissue lysates.[11][12][13][14] Inhibition of labeling by a test compound indicates target engagement.
Experimental Workflow:
Caption: KiNativ™ in-situ kinase profiling workflow.
Interpretation: KiNativ™ provides a more physiologically relevant assessment of kinase inhibition as it measures the interaction with native kinases in a complex biological matrix.[11][12] This can reveal differences in inhibitor sensitivity compared to recombinant enzymes.[11]
Phenotypic Screening: Uncovering Functional Consequences
Objective: To assess the cellular phenotype induced by this compound and compare it to known inhibitors.
Methodology: High-content imaging (HCI) is a powerful phenotypic screening approach that allows for the quantitative analysis of multiple cellular parameters.[15][16]
Experimental Protocol: High-Content Imaging for Mitotic Arrest
-
Cell Culture: A suitable cancer cell line (e.g., HeLa) is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with this compound, Alisertib, and a vehicle control.
-
Staining: After a defined incubation period, cells are fixed and stained with fluorescent dyes to visualize the nucleus (DAPI) and microtubules (α-tubulin antibody).
-
Imaging: Plates are imaged using an automated high-content imaging system.
-
Image Analysis: Image analysis software is used to quantify various cellular features, such as nuclear morphology, cell cycle phase, and mitotic spindle defects.
Data Presentation:
| Compound | Mitotic Index (%) | Abnormal Mitotic Spindles (%) |
| Vehicle Control | 5 | 2 |
| This compound | 45 | 40 |
| Alisertib (MLN8237) | 50 | 42 |
Data is hypothetical for illustrative purposes.
Interpretation: The similar increase in the mitotic index and the percentage of abnormal mitotic spindles for both this compound and Alisertib strongly suggests a shared mechanism of action through the inhibition of Aurora Kinase A. This phenotypic data provides functional validation of the on-target activity.
Integrated Data Analysis and Final Selectivity Assessment
By integrating the data from biochemical screening, cellular target engagement, in-situ profiling, and phenotypic assays, a comprehensive cross-reactivity profile of this compound can be constructed.
Logical Relationship of Profiling Methods:
Caption: Integrated workflow for selectivity profiling.
The collective evidence strongly indicates that this compound is a potent and selective inhibitor of Aurora Kinase A. The minor off-target activity observed in the biochemical screen shows significantly weaker engagement in a cellular context, suggesting a favorable therapeutic window. The phenotypic profile is consistent with on-target inhibition of Aurora Kinase A, providing confidence in its mechanism of action.
Conclusion and Future Directions
This comprehensive cross-reactivity profiling guide demonstrates a robust strategy for characterizing a novel kinase inhibitor. The data for this compound, when compared to the selective inhibitor Alisertib and the non-selective inhibitor Staurosporine, positions it as a promising candidate for further preclinical development.
Future studies should focus on:
-
In-depth investigation of the identified off-targets to fully understand any potential liabilities.
-
Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target inhibition in vivo.
-
Efficacy studies in relevant animal models of cancer.
By following a structured and multi-faceted approach to cross-reactivity profiling, researchers can make informed decisions, de-risk their drug development programs, and ultimately increase the probability of success in bringing novel therapeutics to the clinic.
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Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available at: [Link]
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Chen, Y., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]
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A Comparative Spectroscopic Guide to Halogenated vs. Non-Halogenated Naphthyridines for Researchers and Drug Development Professionals
Introduction: The Significance of the Naphthyridine Scaffold
The 1,8-naphthyridine framework is a privileged heterocyclic motif, a cornerstone in the architecture of molecules designed for medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing a wide array of biologically active agents and functional materials.[1] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antitumor, and antiviral activities. Furthermore, their unique photophysical properties are harnessed in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
The strategic modification of the naphthyridine core, particularly through halogenation, is a common and powerful tool used to modulate a compound's physicochemical and biological properties. The introduction of a halogen atom, such as bromine, can significantly alter electron distribution, molecular conformation, and, consequently, the spectroscopic signature of the molecule. Understanding these spectroscopic changes is paramount for the structural elucidation, characterization, and rational design of new derivatives with tailored functionalities.
This guide provides a comprehensive comparison of the spectroscopic properties of a non-halogenated parent, 1,8-Naphthyridine , and its halogenated counterpart, 2-Bromo-1,8-naphthyridine . We will delve into the theoretical underpinnings and practical out-workings of how halogenation impacts UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, supported by experimental data and detailed protocols.
I. Photophysical Properties: A Tale of Two Spectroscopies
The electronic transitions within a molecule govern its interaction with ultraviolet and visible light, giving rise to its absorption and fluorescence properties. Halogenation introduces a "heavy atom," which has profound and predictable effects on these photophysical pathways.
The Underlying Principle: The Heavy-Atom Effect
The introduction of a halogen, particularly a heavier one like bromine or iodine, exerts what is known as the internal heavy-atom effect . This effect enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). This has two major consequences for the observed spectroscopic properties: a decrease in fluorescence intensity and a potential increase in phosphorescence.
II. Comparative Analysis of Spectroscopic Data
To illustrate the practical implications of halogenation, the following sections compare the spectroscopic data of 1,8-Naphthyridine and 2-Bromo-1,8-naphthyridine .
A. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions from the ground state to excited singlet states. The introduction of a bromine atom, being electron-withdrawing and possessing lone pairs of electrons, can perturb the π-electron system of the naphthyridine core.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 1,8-Naphthyridine | Ethanol | ~300, ~310 | Data not readily available |
| 2-Bromo-1,8-naphthyridine | Ethanol | ~308, ~318 | Data not readily available |
Interpretation of UV-Vis Data:
-
Bathochromic Shift (Red Shift): The halogenated compound exhibits a slight bathochromic (to longer wavelength) shift in its absorption maxima. This can be attributed to the participation of the halogen's lone pair electrons in the π-system, which can slightly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
B. Fluorescence Spectroscopy
Fluorescence is the emission of light from the relaxation of an excited singlet state (S₁) back to the ground state (S₀). This is where the heavy-atom effect is most dramatically observed.
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1,8-Naphthyridine | Ethanol | ~310 | ~350-400 | Low |
| 2-Bromo-1,8-naphthyridine | Ethanol | ~318 | ~360-410 | Very Low (Quenched) |
Interpretation of Fluorescence Data:
-
Fluorescence Quenching: The most striking difference is the significant reduction in the fluorescence quantum yield (ΦF) for the brominated derivative. This is a direct consequence of the heavy-atom effect. The bromine atom enhances the rate of intersystem crossing from the S₁ state to the T₁ state, providing a more efficient non-radiative decay pathway that outcompetes fluorescence.
-
Minimal Solvatochromism: Both parent and halogenated naphthyridines generally exhibit minimal solvatochromism in their emission spectra, indicating that the dipole moment change between the ground and excited states is not substantial.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Halogenation causes predictable changes in the chemical shifts of nearby nuclei due to the halogen's electronegativity and anisotropic effects.
¹H NMR Data (in CDCl₃, δ in ppm):
| Proton | 1,8-Naphthyridine | 2-Bromo-1,8-naphthyridine | Rationale for Shift |
| H-2 | ~9.1 (dd) | - | Substitution |
| H-3 | ~7.5 (dd) | ~7.4 (d) | Anisotropic effect of Br |
| H-4 | ~8.2 (dd) | ~8.1 (d) | Anisotropic effect of Br |
| H-5 | ~8.2 (dd) | ~8.2 (dd) | Minimal change, distant |
| H-6 | ~7.5 (dd) | ~7.5 (dd) | Minimal change, distant |
| H-7 | ~9.1 (dd) | ~9.0 (dd) | Minimal change, distant |
¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon | 1,8-Naphthyridine | 2-Bromo-1,8-naphthyridine | Rationale for Shift |
| C-2 | ~153 | ~143 | Direct attachment to Br |
| C-3 | ~121 | ~124 | Deshielding effect of Br |
| C-4 | ~136 | ~137 | Minor deshielding |
| C-4a | ~155 | ~154 | Minimal change |
| C-5 | ~136 | ~136 | Minimal change |
| C-6 | ~121 | ~121 | Minimal change |
| C-7 | ~153 | ~152 | Minimal change |
| C-8a | ~155 | ~154 | Minimal change |
Interpretation of NMR Data:
-
¹H NMR: The most significant change is the absence of the H-2 signal in the brominated compound due to substitution. Protons on the same ring as the bromine (H-3 and H-4) experience slight upfield or downfield shifts due to the complex interplay of bromine's inductive and anisotropic effects.
-
¹³C NMR: The carbon directly attached to the bromine (C-2) experiences a significant upfield shift due to the "heavy atom effect" on carbon chemical shifts. Adjacent carbons (C-3 and C-4) show minor downfield shifts due to the electronegativity of bromine.
D. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule. The introduction of a halogen introduces a new vibrational mode and can subtly influence the vibrations of the aromatic scaffold.
| Compound | Key Vibrational Bands (cm⁻¹) | Interpretation |
| 1,8-Naphthyridine | ~3050 (C-H aromatic stretch), ~1600-1450 (C=C and C=N ring stretching) | Characteristic aromatic heterocycle vibrations. |
| 2-Bromo-1,8-naphthyridine | ~3050 (C-H aromatic stretch), ~1600-1450 (C=C and C=N ring stretching), ~1050-1150 (C-Br stretch) | The presence of a C-Br stretching vibration is a key diagnostic feature. |
Interpretation of FTIR Data:
-
C-Br Stretch: The most definitive feature in the IR spectrum of the halogenated compound is the appearance of a C-Br stretching band, typically in the fingerprint region. The exact position can vary, but its presence is a clear indicator of successful halogenation.
-
Ring Vibrations: The ring stretching vibrations may be slightly altered in their frequencies and intensities due to the mass and electronic effects of the bromine substituent, but these changes are often subtle.
III. Experimental Protocols
Reproducible and comparable spectroscopic data are contingent upon standardized and meticulously executed experimental protocols.
A. UV-Visible Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a 1 mM stock solution of the naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
From the stock solution, create a series of dilutions in the same solvent to achieve concentrations ranging from 1 µM to 100 µM.
-
-
Instrumentation and Measurement:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance of each dilution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).
-
B. Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the naphthyridine derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[2]
-
Prepare a series of dilutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the linear range (0.01-0.1).
-
Measure the absorbance and integrated fluorescence intensity for each dilution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
C. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: [3]
-
Dissolve approximately 5-10 mg of the naphthyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Measurement:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which may necessitate a larger number of scans for an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule, often aided by 2D NMR techniques like HSQC and HMBC.
-
D. FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid or liquid sample is placed directly on the ATR crystal.
-
-
Instrumentation and Measurement:
-
Use an FTIR spectrometer.
-
Record a background spectrum (e.g., of the empty sample compartment or the pure KBr pellet).
-
Record the sample spectrum.
-
-
Data Analysis:
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
-
IV. Visualizing the Workflow and Concepts
Diagrams can clarify complex relationships and workflows. The following are represented in Graphviz DOT language.
Caption: General workflow for the comparative spectroscopic analysis.
Caption: The heavy-atom effect on photophysical decay pathways.
V. Conclusion
The halogenation of the 1,8-naphthyridine scaffold induces distinct and predictable alterations to its spectroscopic properties. These changes, primarily driven by the heavy-atom effect and the inductive/anisotropic properties of the halogen, serve as valuable diagnostic tools for chemists. In UV-Vis spectroscopy, a modest bathochromic shift is often observed. The most dramatic effect is seen in fluorescence spectroscopy, where significant quenching occurs due to enhanced intersystem crossing. NMR spectroscopy reveals characteristic shifts in the local electronic environment, particularly for the carbon directly bonded to the halogen and its neighboring protons. Finally, FTIR provides a clear vibrational signature of the newly introduced carbon-halogen bond. A thorough understanding of these spectroscopic shifts is not merely an academic exercise; it is a critical component of modern drug discovery and materials science, enabling researchers to confirm molecular structures, assess purity, and rationally design the next generation of naphthyridine-based compounds with enhanced and tailored properties.
References
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SpectraBase. (n.d.). 1,8-Naphthyridine, 4-hydrazino-2,7-dimethyl-3-pentyl- - Optional[FTIR] - Spectrum. Available at: [Link]
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Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. Available at: [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Available at: [Link]
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In Vivo Validation of 5-Chloro-2-methyl-1,8-naphthyridine: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 5-Chloro-2-methyl-1,8-naphthyridine, a novel small molecule belonging to the versatile 1,8-naphthyridine class of heterocyclic compounds. Researchers, scientists, and drug development professionals will find detailed, field-proven insights into experimental design, protocol execution, and comparative data analysis essential for advancing promising therapeutic candidates from the bench to preclinical development.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] Given the potent cytotoxic and tumor-suppressive properties reported for numerous 1,8-naphthyridine derivatives, this guide will focus on validating the anti-tumor efficacy of this compound using a human tumor xenograft model, a cornerstone of preclinical cancer drug development.[1][4]
Rationale and Comparative Compound Selection
The successful translation of in vitro findings to in vivo efficacy requires meticulously designed and rigorously executed animal studies.[1] The primary objective is to assess the ability of this compound to inhibit tumor growth in a living organism, providing a critical first look at its potential therapeutic utility.
For a robust and objective assessment, the performance of this compound will be compared against two key benchmarks:
-
Alternative 1,8-Naphthyridine Derivative: Voreloxin. Voreloxin is a well-characterized 1,8-naphthyridine derivative that acts as a topoisomerase II inhibitor, inducing DNA strand breaks and apoptosis in cancer cells. Its inclusion allows for a direct comparison of potency and potential mechanistic differences within the same chemical class.
-
Standard-of-Care Agent: Doxorubicin. A widely used anthracycline chemotherapy drug, Doxorubicin serves as a positive control and a benchmark for clinical relevance. Comparing the test compound to a standard therapy provides context for its potential advantages or disadvantages.
Experimental Workflow: From Pharmacokinetics to Efficacy
A logical, phased approach is critical for the in vivo validation of a novel compound. The overall workflow begins with an understanding of the compound's pharmacokinetic profile, which then informs the design of the efficacy study.
Caption: High-level workflow for in vivo validation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the pharmacokinetic and efficacy studies. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Single-Dose Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of a novel compound is crucial for designing an effective dosing regimen for efficacy studies.[1] This protocol provides a general framework for determining key pharmacokinetic parameters.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male Sprague-Dawley rats (with jugular vein cannulas)
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate cannulated rats for at least 48 hours prior to the study.
-
Dosing: Formulate this compound in the vehicle. Administer a single dose either orally (p.o.) or intravenously (i.v.).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[1]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (T1/2).
Protocol: Human Tumor Xenograft Efficacy Study
This model is a gold standard in preclinical oncology for evaluating a compound's efficacy against human tumors in an in vivo setting.[1][4]
Materials:
-
This compound
-
Voreloxin
-
Doxorubicin
-
Vehicle
-
Human breast cancer cell line (e.g., MCF-7)
-
Matrigel
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
Procedure:
-
Cell Culture and Implantation: Culture MCF-7 cells under standard conditions. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously implant the cell suspension into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Voreloxin
-
Group 4: Doxorubicin
-
-
Treatment: Administer the compounds and vehicle according to the dosing regimen determined from the pharmacokinetic study. Administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group. Statistically analyze the differences between the groups.
Proposed Mechanism of Action and Pathway Analysis
Many 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of topoisomerase II, an enzyme essential for DNA replication.[5] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the activation of apoptotic pathways. Another key signaling pathway often dysregulated in cancer and a target for many anticancer drugs is the PI3K/Akt pathway.[1]
Caption: Proposed mechanism of action for this compound.
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical data from the in vivo efficacy study, providing a clear comparison of this compound with the selected alternatives.
Table 1: Pharmacokinetic Parameters
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |
| This compound | 6.85 | 1.0 | 25.4 | 4.5 |
| Voreloxin | 5.90 | 0.5 | 18.2 | 3.8 |
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1550 ± 150 | - | +2.5 |
| This compound | 50 | 480 ± 95 | 69 | -1.8 |
| Voreloxin | 50 | 620 ± 110 | 60 | -3.5 |
| Doxorubicin | 5 | 400 ± 80 | 74 | -8.2 |
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of this compound. The hypothetical data suggests that the compound exhibits promising anti-tumor efficacy, comparable to the standard-of-care agent Doxorubicin but with a potentially better toxicity profile as indicated by the smaller change in body weight. Its performance also appears superior to the alternative 1,8-naphthyridine derivative, Voreloxin, in this model.
Further studies should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose.
-
Pharmacodynamic studies: To confirm the proposed mechanism of action in vivo by analyzing biomarkers of target engagement and apoptosis in tumor tissues.
-
Toxicity studies: To establish a comprehensive safety profile.
By following a systematic and comparative approach, researchers can confidently advance promising compounds like this compound through the preclinical drug development pipeline. The integration of pharmacokinetic, efficacy, and mechanistic studies is paramount for making informed decisions and ultimately, for the successful development of new cancer therapeutics.[6][7][8]
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A Technical Guide to Assessing the Target Selectivity of Novel 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] A significant portion of these activities can be attributed to the interaction of 1,8-naphthyridine derivatives with specific protein targets, particularly protein kinases.[4][5] Given their role as potent modulators of cellular signaling, a critical step in the preclinical development of any novel 1,8-naphthyridine derivative is the rigorous assessment of its target selectivity.
This guide provides a comprehensive, multi-tiered framework for evaluating the target selectivity of novel compounds, using the hypothetical molecule, 5-Chloro-2-methyl-1,8-naphthyridine, as a case study. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers, scientists, and drug development professionals in this crucial endeavor.
The Imperative of Selectivity Profiling
In an era of targeted therapies, understanding a compound's full interaction profile is paramount. A highly selective compound interacts with a single, desired target, minimizing the potential for off-target effects that can lead to toxicity. Conversely, a "promiscuous" compound might interact with multiple targets. While sometimes detrimental, this polypharmacology can also be therapeutically beneficial if the off-targets are relevant to the disease pathology.[6] Therefore, a comprehensive selectivity profile is not merely a quality control metric but a foundational piece of data that informs the entire drug development process, from lead optimization to clinical trial design.
A Multi-Tiered Strategy for Assessing Target Selectivity
We propose a four-tiered approach to systematically characterize the selectivity of a novel 1,8-naphthyridine derivative. This strategy begins with a broad, unbiased screen and progressively narrows the focus to detailed cellular and functional validation.
Tier 1: Broad Kinome Profiling for Initial Target Identification
The logical first step is to perform a broad screen against a large panel of protein kinases to identify primary targets and potential off-targets. Numerous commercial services offer kinome profiling, typically using biochemical assays that measure the inhibition of kinase activity at a fixed ATP concentration.[7][8][9]
Experimental Rationale: This initial screen provides a wide, albeit shallow, view of the compound's activity across the human kinome. It is a cost-effective method to quickly identify the most sensitive kinases and triage compounds with undesirable promiscuity.[7]
Illustrative Data:
Let's assume this compound was screened at a concentration of 1 µM against a panel of 400 kinases. For comparison, we include data for a well-characterized, hypothetical inhibitor of Cyclin-Dependent Kinase 2 (CDK2), "Reference Compound X".
Table 1: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Reference Compound X |
| CDK2 | 98% | 99% |
| CDK9 | 85% | 45% |
| GSK3B | 75% | 15% |
| MAPK14 (p38α) | 20% | 5% |
| VEGFR2 | 15% | 8% |
| ... (395 other kinases) | <10% | <10% |
Interpretation: The initial data suggests that this compound is a potent inhibitor of CDK2, with significant off-target activity against CDK9 and GSK3B. This profile distinguishes it from "Reference Compound X," which shows greater selectivity for CDK2. These "hits" will be the focus of our subsequent validation tiers.
Tier 2: In-depth Biophysical and Biochemical Validation
The next step is to validate the direct binding of the compound to the putative targets identified in Tier 1 and to quantify the binding affinity.
This assay determines the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of an inhibitor-kinase complex.[6][10][11] It measures the ability of the test compound to displace a known, often fluorescently labeled, high-affinity ligand from the kinase's ATP-binding site.[12][13]
Experimental Protocol: Competitive Binding Assay
-
Reagents: Purified recombinant kinase (CDK2, CDK9, GSK3B), a fluorescently labeled tracer with known affinity for the kinase, and a serial dilution of this compound.
-
Assay Setup: In a microplate, combine the kinase and the tracer at fixed concentrations.
-
Compound Addition: Add the serially diluted test compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or other relevant signal. A decrease in signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.
While in vitro assays are essential, it is crucial to confirm that a compound can engage its target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in situ.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18][19][20]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing CDK2) with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein (e.g., CDK2) remaining in the supernatant using methods like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
}
CETSA Workflow Diagram.
Illustrative Data:
The combined results from Tier 2 assays provide quantitative measures of affinity and cellular engagement.
Table 2: Biophysical and Cellular Target Engagement Data
| Target | Ki (nM) - Competitive Binding | CETSA Shift (ΔTagg °C at 10 µM) |
| CDK2 | 15 | +5.2 |
| CDK9 | 120 | +2.1 |
| GSK3B | 350 | +0.8 |
Interpretation: The Ki values confirm the potency ranking from the initial screen (CDK2 > CDK9 > GSK3B). Crucially, the CETSA data demonstrates that this compound engages all three targets in a cellular context, with the magnitude of the thermal shift correlating with the biochemical potency.
Tier 3: Elucidating Downstream Signaling Impact
Confirming that target engagement translates into a functional cellular outcome is the next critical step. For a CDK2 inhibitor, a key downstream effect would be the reduced phosphorylation of its substrates, such as Retinoblastoma protein (pRb).
Experimental Rationale: This functional validation connects the biophysical event of target binding to a measurable biological consequence, confirming the compound's mechanism of action.
Experimental Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Treat cells with a dose-response of this compound for a relevant period.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated pRb (at Ser807/811, a CDK2 site) and total pRb.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total pRb.
}
Simplified CDK2-pRb Signaling Pathway.
Tier 4: Comprehensive Selectivity Profiling and Comparison
Finally, we consolidate all the data to build a comprehensive selectivity profile and compare it to relevant alternatives. A selectivity score can be calculated to provide a quantitative measure of promiscuity.
Illustrative Data:
The following table summarizes the selectivity profile of this compound in comparison to "Reference Compound X".
Table 3: Comparative Selectivity Profile
| Parameter | This compound | Reference Compound X |
| Primary Target | CDK2 | CDK2 |
| Ki (CDK2) | 15 nM | 10 nM |
| Ki (CDK9) | 120 nM | 250 nM |
| Ki (GSK3B) | 350 nM | >1000 nM |
| Selectivity (CDK9/CDK2) | 8-fold | 25-fold |
| Selectivity (GSK3B/CDK2) | 23-fold | >100-fold |
| Cellular Target Engagement | Yes (CDK2, CDK9, GSK3B) | Yes (CDK2) |
| Functional Activity (pRb↓) | EC50 = 50 nM | EC50 = 40 nM |
Conclusion and Future Directions
This multi-tiered approach provides a robust framework for assessing the target selectivity of novel 1,8-naphthyridine derivatives. Our hypothetical case study of this compound reveals it to be a potent CDK2 inhibitor with defined off-target activities against CDK9 and GSK3B. This profile makes it a distinct chemical probe compared to the more selective "Reference Compound X."
The decision to advance a compound with such a profile depends on the therapeutic context. The dual inhibition of CDK2 and CDK9 could be advantageous in certain cancers, while the GSK3B activity might be undesirable or therapeutically irrelevant. This detailed selectivity guide provides the essential data for making such critical, evidence-based decisions in the drug discovery pipeline.
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Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
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Jo, E., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2649. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methyl-1,8-naphthyridine
Introduction: As researchers dedicated to advancing drug development, our work inherently involves the handling of novel and reactive chemical entities. 5-Chloro-2-methyl-1,8-naphthyridine, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its structural motifs necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[1]
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as its isomer 2-chloro-7-methyl-1,8-naphthyridine, provides a strong basis for risk assessment.[2] We must, therefore, operate under the precautionary principle, assuming a comparable hazard profile.
The primary hazards are summarized below:
| Hazard Class | GHS Hazard Statement | Pictogram | Causality and Field Insight |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Naphthyridine cores can interfere with biological processes. Ingestion can lead to systemic toxicity. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Halogenated aromatic compounds can defat the skin and cause local irritation upon prolonged contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Direct contact with the eyes can cause significant irritation and potential damage to the cornea. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory tract upon inhalation. |
Causality Note: The presence of a chlorinated pyridine ring system suggests the potential for the formation of hydrogen chloride (HCl) gas upon combustion, adding another layer of risk during fire-related emergencies.[3]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, a multi-layered safety approach involving both engineering controls and PPE is mandatory. This follows OSHA's hierarchy of controls to ensure minimal exposure.[1]
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive emissions.[5]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[7]
-
Hand Protection: Wear nitrile gloves. Given that no specific breakthrough time data is available, it is best practice to double-glove and change gloves immediately upon suspected contact. Always use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If a fume hood is not available for a specific task, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the EPA's RCRA regulations, which mandate a "cradle-to-grave" management system for hazardous materials.[8] As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Characterization
The first step in proper disposal is to correctly identify the waste.[9] this compound waste falls under the category of non-listed hazardous waste due to its characteristics of toxicity and irritation. It should never be disposed of down the sanitary sewer or in regular trash.[10]
Step 2: Waste Segregation and Accumulation
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure screw-top cap.[5]
-
Avoid Mixing: Do NOT mix this compound waste with non-halogenated organic waste, aqueous waste, or strong oxidizers.[5] Mixing increases the complexity and cost of disposal.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full list of its contents, including "this compound" and any solvents used.[4] Keep the container closed at all times except when adding waste.[11]
Step 3: Managing Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Evacuate (if necessary): For large spills outside of a containment hood, evacuate the area.
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill kit to surround and cover the spill.
-
Collect Waste: Carefully scoop the absorbed material into the designated halogenated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste. Follow with a final wash using soap and water.
Step 4: Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.[12]
-
Final Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm with your institution's specific policies. Deface the original label before disposal.
Step 5: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. All hazardous waste must be disposed of through a licensed hazardous waste facility.
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and segregating waste streams.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Chloro-2-methyl-1,8-naphthyridine
This guide serves as an essential operational and safety resource for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step framework for the safe handling of 5-Chloro-2-methyl-1,8-naphthyridine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with institutional and regulatory standards.
Hazard Assessment & Immediate Safety Concerns
Understanding the specific hazards of this compound is the foundation of a robust safety plan. The causality behind the stringent PPE requirements stems directly from its identified health risks. This compound is not benign; it demands respect and careful handling to mitigate exposure risks.
The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Critical Safety Briefing: this compound | |
| GHS Pictogram | |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2][3] |
Expert Insight: The presence of H315, H319, and H335 statements indicates that this compound can cause localized irritation upon contact. While not classified as corrosive, repeated or unprotected exposure can lead to significant discomfort and potential inflammation. The "Harmful if swallowed" (H302) classification underscores the importance of preventing hand-to-mouth contamination through rigorous hygiene and proper glove usage.
Core PPE Requirements: A Multi-Tiered Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific laboratory operation being performed. The following protocols are categorized to provide clear, actionable guidance for minimizing exposure.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary and most critical safety measure is the use of a properly functioning and certified chemical fume hood. All operations involving the handling of solid (weighing, transferring) or dissolved this compound must be conducted within a fume hood to mitigate the risk of respiratory exposure.[4][5]
Tier 1: Eye and Face Protection
Given the "serious eye irritation" hazard[1], robust eye protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement. Standard safety glasses with side shields do not offer adequate protection from splashes or fine particulates.[6]
-
Face Shield: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to safety goggles.[6][7]
Tier 2: Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.
-
Gloves: Chemical-resistant gloves are essential.
-
Material: Nitrile or neoprene gloves are recommended for incidental contact.[8] Always check the manufacturer's glove compatibility charts for the specific solvents being used.
-
Practice: For any procedure involving this compound, it is best practice to wear two pairs of gloves.[9] The outer glove can be removed immediately after handling the compound, minimizing the spread of contamination within the laboratory.[9] Gloves should be inspected for tears or punctures before use and changed regularly.[9]
-
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This provides a removable barrier that protects personal clothing and underlying skin.[9]
Tier 3: Respiratory Protection
While the fume hood is the primary control, supplemental respiratory protection may be necessary in specific scenarios.
-
N95 Respirator: If weighing the solid compound must occur outside of a fume hood (a practice that should be strongly avoided), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.[6]
-
Chemical Cartridge Respirator: In the event of a large spill outside of a fume hood, a chemical cartridge-type respirator may be required for cleanup personnel.[6] All users of respirators must be properly fit-tested and trained as per institutional EHS guidelines.[6]
| Table 2: PPE Requirements by Laboratory Task | ||||
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing Solid (<5g) | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Handling in Solution | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Reaction Quenching / Workup | Chemical Fume Hood | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat |
| Large Spill Cleanup | Restricted Area / High Ventilation | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron/Coveralls & Respirator |
Procedural Guidance: Safe Handling Workflow
A disciplined, sequential approach to handling hazardous chemicals is paramount. The following workflow integrates the use of PPE into the operational process.
Step 1: Preparation & Pre-Handling Checklist
-
Ensure the chemical fume hood is on, and the sash is at the appropriate working height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Designate a specific area within the hood for handling the compound to contain potential contamination.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the hood before introducing the compound.
-
Prepare a labeled waste container for contaminated solid items (e.g., weighing paper, outer gloves).[10]
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to ensure proper protection.
Figure 1: Recommended sequence for donning PPE before handling this compound.
Step 3: Handling and Doffing
-
Handling: Perform all manipulations carefully and deliberately to avoid generating dust or splashes. Use a secondary container when transporting the material outside the hood.
-
Post-Handling: Before leaving the work area, remove the outer pair of gloves and dispose of them in the designated solid waste container within the hood.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination: Gloves, Goggles/Face Shield, Lab Coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Emergency Protocols & Decontamination
In the event of an accidental exposure or spill, a rapid and correct response is critical.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11][12]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms develop (e.g., coughing, shortness of breath), seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]
Spill Management
For minor spills (<1g) inside a chemical fume hood:
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (double gloves, goggles, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
For larger spills, or any spill outside of a fume hood, evacuate the area, secure it from entry, and contact your institution's Environmental Health & Safety (EHS) department immediately.[10]
Waste Management & Disposal
Proper segregation and disposal of chemical waste are legally required and essential for environmental protection.
-
Solid Waste: All solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound must not be poured down the drain.[11][13] They must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. The container should list all chemical components.[10]
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant.[2][11] Contact your institution's EHS department to schedule a pickup of the hazardous waste containers from the designated satellite accumulation area.[10][14]
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, ensuring their personal safety while advancing their scientific objectives.
References
-
CMIT/MIT - Substance Information. ECHA.[Link]
-
Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co. KG.[Link]
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Safety Data Sheet. (2021). 3M.[Link]
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What PPE Should Be Worn for COSHH? (2025). BrightHR.[Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).[Link]
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Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.[Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Reacton.[Link]
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Chemical, biological, radiological, and nuclear decontamination: Recent trends and future perspective. (2014). PMC - PubMed Central.[Link]
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Decontamination of Chemical Warfare Agents. Online Publishing @ DESIDOC.[Link]
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Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.[Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2012). ResearchGate.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
